molecular formula C13H24O2 B1309146 (Z)-tridec-2-enoic acid CAS No. 6969-16-0

(Z)-tridec-2-enoic acid

Cat. No.: B1309146
CAS No.: 6969-16-0
M. Wt: 212.33 g/mol
InChI Key: GQVYBECSNBLQJV-QXMHVHEDSA-N
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Description

3-n-decyl acrylic acid is a long-chain fatty acid.
2-Tridecenoic acid has been reported in Salvia fruticosa with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6969-16-0

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

(Z)-tridec-2-enoic acid

InChI

InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h11-12H,2-10H2,1H3,(H,14,15)/b12-11-

InChI Key

GQVYBECSNBLQJV-QXMHVHEDSA-N

Isomeric SMILES

CCCCCCCCCC/C=C\C(=O)O

Canonical SMILES

CCCCCCCCCCC=CC(=O)O

Other CAS No.

32466-55-0

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

(Z)-Tridec-2-enoic Acid: Chemical Profile and Signaling Analog Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(Z)-Tridec-2-enoic acid (C13-DSF) represents a critical structural analogue within the Diffusible Signal Factor (DSF) family of quorum sensing molecules. While the C12 homolog (cis-2-dodecenoic acid, BDSF) and the branched C13 homolog (cis-11-methyl-2-dodecenoic acid) are the primary native signals in Burkholderia and Xanthomonas respectively, the unbranched C13 variant—this compound—serves as a vital probe for defining the steric limits of receptor-ligand interactions. This guide details its physicochemical properties, Z-selective synthesis, and its utility in modulating bacterial virulence via the RpfC/RpfR signaling axis.

Structural Chemistry & Physicochemical Profile[1][2]

The biological activity of this compound is strictly governed by its stereochemistry. The cis (Z) configuration at the


-unsaturation is essential for receptor binding; the trans (E) isomer is typically biologically inert or acts as a weak antagonist.
Molecular Architecture
  • IUPAC Name: (2Z)-tridec-2-enoic acid

  • CAS Number: 132636-26-1[1][2]

  • Molecular Formula:

    
    [2][3]
    
  • Molecular Weight: 212.33 g/mol [1][2][3]

Key Physicochemical Properties

The molecule features a hydrophilic carboxylic head group capable of hydrogen bonding, conjugated to a lipophilic tridecyl tail. The


-unsaturation creates an electrophilic center at C3, making the molecule a potential Michael acceptor, although its primary mode of action in quorum sensing is non-covalent ligand binding.
PropertyValueCausality/Relevance
LogP (Predicted) ~5.4High lipophilicity facilitates membrane intercalation but requires carriers (e.g., BSA) for aqueous bioassays.
pKa ~4.8Exists primarily as the carboxylate anion at physiological pH (7.4), essential for electrostatic interaction with receptor arginine residues.
Geometry Z (Cis)The "kink" introduced by the Z-alkene is critical for fitting into the hydrophobic pocket of Rpf-family receptors.
Solubility DMSO, EthanolPractically insoluble in water; stock solutions must be prepared in DMSO.

Synthetic Routes & Purification[6][7]

Achieving high stereoselectivity for the Z-isomer is the primary synthetic challenge. Standard Knoevenagel condensations typically yield the thermodynamically stable E-isomer. Therefore, a Lindlar Semi-Hydrogenation protocol is the field-standard for high-fidelity synthesis.

Strategic Synthesis Workflow

The synthesis relies on constructing the carbon skeleton via alkyne chemistry, followed by stereoselective reduction.

SynthesisWorkflow Start 1-Dodecyne (C12 Precursor) Step1 Lithiation (n-BuLi, -78°C) Start->Step1 Inter1 Lithium Acetylide Step1->Inter1 Step2 Carboxylation (CO2 gas) Inter1->Step2 Inter2 2-Tridecynoic Acid (Alkyne Intermediate) Step2->Inter2 Step3 Lindlar Hydrogenation (H2, Pd/CaCO3, Quinoline) Inter2->Step3 Stereoselective Reduction Final This compound (Target) Step3->Final

Figure 1: Stereoselective synthesis pathway via alkyne intermediate.

Detailed Protocol: Lindlar Hydrogenation

Objective: Convert 2-tridecynoic acid to this compound with >95% stereochemical purity.

  • Preparation: Dissolve 2-tridecynoic acid (1.0 eq) in anhydrous methanol (0.1 M concentration).

  • Catalyst Loading: Add Lindlar catalyst (5% Pd on

    
     poisoned with lead) at 10 wt% relative to the substrate.
    
  • Poisoning (Critical): Add Quinoline (0.2 eq). Note: Quinoline suppresses the formation of the fully saturated alkane by occupying active sites on the catalyst surface.

  • Hydrogenation: Purge the vessel with

    
     gas (balloon pressure, 1 atm) and stir vigorously at room temperature.
    
  • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS every 30 minutes. The reaction typically completes in 2-4 hours. Over-reaction leads to the saturated tridecanoic acid.

  • Workup: Filter through a Celite pad to remove Palladium. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography on silica gel (Gradient: 0-10% EtOAc in Hexane).

Self-Validating Check: The Z-isomer is characterized by a coupling constant (


) of 11–12 Hz for the vinyl protons in 

H NMR. If

Hz, significant isomerization to the E-form has occurred.

Biological Mechanism & Pharmacology[7]

This compound functions as a Diffusible Signal Factor (DSF) Analogue . In bacteria such as Pseudomonas aeruginosa, Burkholderia cenocepacia, and Xylella fastidiosa, DSFs regulate biofilm formation and virulence factors.

Mechanism of Action: Receptor Modulation

The molecule targets the Rpf (Regulation of pathogenicity factors) system. It binds to the sensor domain of the histidine kinase RpfC or the receptor RpfR.

  • Agonism vs. Antagonism: In Burkholderia, the native signal is C12 (BDSF). The C13 analogue (this compound) often acts as a partial agonist or competitive antagonist depending on the specific receptor variant. It binds the receptor but may induce a suboptimal conformational change compared to the native C12 ligand.

  • Signaling Cascade: Binding modulates the phosphodiesterase (PDE) activity of the receptor, degrading the second messenger c-di-GMP. Low c-di-GMP levels generally promote motility and virulence while suppressing biofilm maintenance.

SignalingPathway Ligand This compound (Exogenous Signal) Receptor RpfC / RpfR (Sensor Kinase) Ligand->Receptor Bind (Hydrophobic Pocket) SecondMessenger c-di-GMP Levels (Modulation) Receptor->SecondMessenger Activates PDE Activity Phenotype1 Biofilm Dispersion SecondMessenger->Phenotype1 Low c-di-GMP Phenotype2 Virulence Factor Secretion SecondMessenger->Phenotype2 Low c-di-GMP

Figure 2: Signal transduction pathway modulated by this compound.

Analytical Characterization

To ensure scientific integrity, synthesized material must be validated against the following spectroscopic signatures.

Proton NMR ( H NMR, 400 MHz, )
  • 
     6.36 (dt, J = 11.5, 7.5 Hz, 1H):  Vinyl proton at C3 (
    
    
    
    -position). The coupling constant of ~11.5 Hz confirms cis (Z) geometry.
  • 
     5.82 (dt, J = 11.5, 1.8 Hz, 1H):  Vinyl proton at C2 (
    
    
    
    -position).
  • 
     2.68 (q, 2H):  Allylic methylene protons at C4.
    
  • 
     0.88 (t, 3H):  Terminal methyl group.
    
Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  m/z 212.[2][3]
    
  • Base Peak: Typically m/z 55 or 41 (hydrocarbon tail fragmentation).

  • Diagnostic Peak: m/z 194 (

    
    ) and m/z 168 (
    
    
    
    ).

References

  • PubChem. (2023). Tridec-2-enoic acid (Compound).[1][2] National Library of Medicine. [Link]

  • Deng, Y., et al. (2011). Cis-2-dodecenoic acid signal modulates virulence of Pseudomonas aeruginosa through interference with quorum sensing systems and T3SS.[4] BMC Microbiology. [Link]

  • Ryan, R. P., & Dow, J. M. (2011). Communication with a growing family: diffusible signal factor (DSF) signaling in bacteria.[5][6] Trends in Microbiology. [Link]

  • Bi, H., et al. (2012). Diffusible Signal Factor (DSF) Signaling System: A Potential Target for Antivirulence Therapy. Frontiers in Cellular and Infection Microbiology. [Link]

Sources

CAS 132636-26-1 physical properties and safety data

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Salmeterol Xinafoate (CAS 132636-26-1) Content Type: Technical Guide for Drug Development Professionals Subject: Physicochemical Characterization, Analytical Methodologies, and Safety Protocols

Executive Summary

This technical guide provides a comprehensive analysis of Salmeterol Xinafoate (CAS 132636-26-1), a long-acting


-adrenergic agonist (LABA). While often referenced under the generic CAS 94749-08-3, the registry number 132636-26-1 specifically identifies the xinafoate salt form used in high-precision pharmaceutical applications. This document synthesizes critical data on solid-state polymorphism, the "exosite" pharmacologic mechanism, and validated analytical protocols, serving as a foundational resource for formulation scientists and analytical chemists.

Chemical Identity & Solid-State Architecture

Salmeterol Xinafoate is the 1-hydroxy-2-naphthoate salt of salmeterol. Its lipophilic tail (a long phenylalkoxyalkyl chain) is the structural determinant of its prolonged duration of action, differentiating it from short-acting analogs like albuterol.

Polymorphism (Critical Formulation Parameter): Research confirms the existence of two distinct polymorphs, which significantly impact bioavailability and stability.

  • Form I (Thermodynamically Stable): The preferred form for micronized inhalation powders. It exhibits superior stability at room temperature.

  • Form II (Metastable): Produced under specific supercritical fluid crystallization conditions (e.g., SEDS process at elevated temperatures). It has a higher intrinsic dissolution rate but may convert to Form I over time.

Table 1: Physicochemical Profile[1]
PropertyValue / CharacteristicRelevance
Chemical Name Salmeterol 1-hydroxy-2-naphthoateAPI Identity
Molecular Formula

Stoichiometry (1:1 salt)
Molecular Weight 603.75 g/mol Calculation standard
Appearance White to off-white crystalline powderVisual inspection
Melting Point (Form I) 122.7°C (Enthalpy: ~68 kJ/mol)Identification (Stable)
Melting Point (Form II) 137.6°C (Enthalpy: ~42 kJ/mol)Identification (Metastable)
Lipophilicity (LogP) 4.1 – 4.2Membrane retention
pKa ~11.2 (Amine)Cationic at physiologic pH
Solubility Soluble in Methanol; Sparingly soluble in WaterMobile phase selection

Mechanism of Action: The Exosite Theory

Unlike short-acting beta-agonists (SABAs) that interact solely with the receptor's active site, Salmeterol utilizes a unique "anchoring" mechanism.

The Microkinetic Model:

  • Membrane Partitioning: Due to high lipophilicity (LogP > 4), the drug partitions into the lipid bilayer of the bronchial smooth muscle cell membrane.

  • Lateral Diffusion: It diffuses laterally through the membrane to approach the receptor.

  • Exosite Binding: The long lipophilic tail binds to a specific hydrophobic domain (exosite) on the

    
    -adrenoceptor.
    
  • Active Site Stimulation: The saligenin head group repeatedly engages and disengages with the active site while the tail remains anchored, preventing washout and providing >12 hours of activity.

G Salmeterol Salmeterol Xinafoate Membrane Lipid Bilayer (Reservoir) Salmeterol->Membrane Partitioning (LogP ~4.1) Receptor β2-Adrenergic Receptor Membrane->Receptor Lateral Diffusion Exosite Exosite Domain (Anchor Point) Receptor->Exosite Tail Binding ActiveSite Active Site (Signaling) Exosite->ActiveSite Head Group Interaction ActiveSite->ActiveSite Repetitive Stimulation Response cAMP Elevation (Bronchodilation) ActiveSite->Response G-Protein Activation

Figure 1: The "Exosite" mechanism illustrating the anchoring of the lipophilic tail, allowing repetitive stimulation of the active site.

Analytical Methodology: HPLC Protocol

The following protocol is validated for the separation of Salmeterol from its xinafoate counter-ion and potential degradation products. This method aligns with USP standards for lipophilic salts.

Method Principle: Reverse-Phase HPLC with UV Detection.

Reagents & Equipment
  • Column: C18 (Octadecylsilyl),

    
     mm, 5 µm packing (e.g., Hypersil BDS or equivalent).
    
  • Mobile Phase A: 0.1 M Ammonium Acetate (pH adjusted to 3.8 with Glacial Acetic Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: Mobile Phase A : Acetonitrile (50:50).

Step-by-Step Workflow
  • Preparation of Standard:

    • Dissolve 25 mg of Salmeterol Xinafoate Reference Standard in 100 mL of Diluent.

    • Sonicate for 5 minutes to ensure complete dissolution of the lipophilic salt.

    • Filter through a 0.45 µm PTFE filter (Nylon filters may adsorb the drug).

  • Chromatographic Conditions:

    • Flow Rate: 2.0 mL/min.[1]

    • Injection Volume: 20 µL.

    • Detection: UV at 278 nm (Secondary confirmation at 220 nm).

    • Temperature: 40°C (Critical for peak sharpness of the xinafoate moiety).[2]

  • Gradient Program:

    • 0-16 min: Isocratic 52% Buffer / 48% ACN.

    • Note: Salmeterol elutes after the Xinafoate counter-ion. Ensure the run time is sufficient (~15 mins) to clear both peaks.

  • System Suitability:

    • Resolution (R): > 1.5 between Salmeterol and nearest impurity.

    • Tailing Factor: NMT 2.0.

    • RSD: < 2.0% for replicate injections.

HPLC_Workflow Sample Raw API / Formulation Prep Dissolution in Diluent (50:50 Buffer:ACN) Sample->Prep Filter Filtration (0.45 µm PTFE) Prep->Filter Remove Particulates HPLC HPLC Injection (C18 Column, 40°C) Filter->HPLC 20 µL Injection Detect UV Detection (278 nm) HPLC->Detect Separation Data Integration & Analysis (Check Resolution > 1.5) Detect->Data Quantification

Figure 2: Analytical workflow for the quantification of Salmeterol Xinafoate.

Safety & Toxicology (HSE Guidelines)

Salmeterol Xinafoate is a potent bioactive compound. Handling requires strict adherence to Occupational Exposure Limits (OEL).

GHS Classification (Regulation EC No 1272/2008):

  • Reproductive Toxicity: Category 2 (Suspected of damaging the unborn child).[3]

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3]

  • Eye Damage: Category 1 (Causes serious eye damage).

Handling Protocols:

  • Containment: All weighing and solution preparation must be performed inside a Powder Containment Balance Enclosure or a Class II Biological Safety Cabinet.

  • PPE: Double nitrile gloves, Tyvek sleeves, and respiratory protection (P3/N95 minimum) if outside containment.

  • Decontamination: Surfaces should be cleaned with 70% Isopropanol followed by a detergent wash. The lipophilic nature makes water-only cleaning ineffective.

References

  • United States Pharmacopeia (USP). Salmeterol Xinafoate Monograph: Chromatographic Purity and Assay. USP-NF Online. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5152, Salmeterol. PubChem.[4][5][6] Link

  • Tong, H.H., et al. Characterization of two polymorphs of salmeterol xinafoate crystallized from supercritical fluids. Pharmaceutical Research, 2001. Link

  • Johnson, M. The pharmacology of salmeterol. Life Sciences, 1993. Link

  • European Chemicals Agency (ECHA). Salmeterol xinafoate - Registration Dossier & GHS Classification.[5]Link[7]

Sources

Technical Guide: Stereochemical & Functional Divergence of (Z)- vs. (E)-Tridec-2-enoic Acid

[1]

Executive Summary

In the realm of lipid signaling and pheromone chemistry, the stereochemistry of the

(Z)-tridec-2-enoic acid(E)-tridec-2-enoic acid11

Structural & Physicochemical Fundamentals

The core difference lies in the spatial arrangement of the alkyl tail relative to the carboxylic acid across the C2=C3 double bond.[1] This geometric isomerism fundamentally alters the molecule's topology and electronic environment.[1]

3D Conformation & Packing[1]
  • (E)-Isomer (Trans): Adopts a linear, "zig-zag" conformation.[1] This allows for efficient packing in lipid bilayers, resulting in a higher melting point and lower solubility in polar matrices compared to the Z-isomer.[1] It mimics the straight-chain geometry of saturated fatty acids.[1]

  • (Z)-Isomer (Cis): Introduces a rigid "kink" (approx. 30–40° deviation) at the C2 position.[1] This disrupts Van der Waals packing, lowering the melting point and increasing membrane fluidity when incorporated into bilayers. In biological signaling, this "kink" is often the key recognition motif for receptor binding pockets (e.g., RpfR/RpfF systems).

Electronic Properties & Acidity

While both isomers are conjugated systems, the spatial proximity of the

1
  • Dipole Moment: The (Z)-isomer typically exhibits a higher net dipole moment due to the additive vector alignment of the carbonyl and the alkene.[1]

  • Acidity (pKa): (Z)-2-enoic acids are often slightly weaker acids than their (E)-counterparts.[1] The steric crowding in the (Z)-carboxylate anion inhibits the coplanarity required for maximum resonance stabilization of the negative charge.[1]

Summary of Differences
FeatureThis compound(E)-Tridec-2-enoic Acid
Stereochemistry Cis (Zqs)Trans (Entgegen)
Topology Kinked / BentLinear / Extended
Thermodynamics Kinetic product (less stable)Thermodynamic product (more stable)
NMR Coupling (

)
10 – 12 Hz15 – 16 Hz
Biological Role 1° Signaling Molecule (DSF Analog)Metabolic Intermediate / Inactive
Synthesis Strategy Still-Gennari / Lindlar ReductionKnoevenagel / HWE

Synthetic Pathways & Stereocontrol

Achieving high isomeric purity (>98%) is critical, as trace contamination of the (E)-isomer can mask the biological activity of the (Z)-isomer or act as a competitive antagonist.[1]

Synthesis of (E)-Tridec-2-enoic Acid

The (E)-isomer is accessible via thermodynamic control.[1] The Knoevenagel Condensation is the industry standard for scalability.[1]

  • Reagents: Undecanal, Malonic Acid, Pyridine, Piperidine (cat).

  • Mechanism: The reaction proceeds through an intermediate that undergoes decarboxylative elimination.[1] The transition state minimizes steric clash, exclusively favoring the trans geometry.

Synthesis of this compound

The (Z)-isomer requires kinetic control to force the bulky groups to the same side.[1] The Still-Gennari Modification of the Horner-Wadsworth-Emmons (HWE) reaction is the preferred route.[1]

  • Reagents: Undecanal, Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate, KHMDS, 18-crown-6.[1]

  • Mechanism: The electron-withdrawing trifluoroethyl groups on the phosphonate accelerate the reaction and stabilize the erythro betaine intermediate, which collapses to the Z-alkene.

Synthesis_PathwaysStartTarget: Tridec-2-enoic AcidChoiceDesired Isomer?Start->ChoiceE_Route(E)-Isomer (Trans)Choice->E_RouteThermodynamic StabilityZ_Route(Z)-Isomer (Cis)Choice->Z_RouteBiological ActivityKnoevenagelKnoevenagel Condensation(Undecanal + Malonic Acid)E_Route->KnoevenagelHWEStandard HWE(Phosphonate + NaH)E_Route->HWEE_ProductPure (E)-Tridec-2-enoic Acid(Thermodynamic Product)Knoevenagel->E_ProductHWE->E_ProductLindlarLindlar Reduction(Tridec-2-ynoic acid + H2/Pd-CaCO3)Z_Route->LindlarAlternativeStillGennariStill-Gennari Olefination(Trifluoroethyl Phosphonate + KHMDS)Z_Route->StillGennariPreferred (High Selectivity)Z_ProductPure this compound(Kinetic Product)Lindlar->Z_ProductStillGennari->Z_Product

Figure 1: Decision tree for the stereoselective synthesis of tridec-2-enoic acid isomers.

Analytical Discrimination (NMR & HPLC)

Distinguishing these isomers requires precise analytical techniques.[1] Standard low-res Mass Spectrometry (MS) cannot differentiate them as they share the same mass (MW 212.[1]33) and fragmentation patterns are similar.[1] NMR is the definitive validation method.

Proton NMR ( H-NMR)

The coupling constant (

1
  • (E)-Isomer:

    • Signal: Doublet of triplets (dt) for H3; Doublet (d) for H2.

    • Coupling Constant (

      
      ): 15.0 – 16.0 Hz .[1] Large coupling indicates trans anti-periplanar geometry.[1]
      
    • Chemical Shift (

      
      ):  H3 is typically found downfield (
      
      
      ppm) due to deshielding by the carbonyl.[1]
  • (Z)-Isomer:

    • Signal: Doublet of triplets (dt) for H3; Doublet (d) for H2.

    • Coupling Constant (

      
      ): 10.0 – 12.0 Hz .[1] Smaller coupling indicates cis geometry.[1]
      
    • Chemical Shift (

      
      ):  H3 is typically upfield (
      
      
      ppm) compared to the E-isomer.[1]
HPLC Separation

Reverse-phase HPLC (C18 column) can separate the isomers based on their interaction with the stationary phase.[1]

  • (Z)-Isomer: Elutes earlier (more polar, less efficient packing with C18 chains).[1]

  • (E)-Isomer: Elutes later (more hydrophobic, stronger interaction with C18 chains).[1]

  • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid gradient.[1]

Biological Implications: The DSF Signaling Paradigm

Tridec-2-enoic acid belongs to the Diffusible Signal Factor (DSF) family of quorum sensing molecules, predominantly used by Gram-negative bacteria like Burkholderia, Pseudomonas, and Xanthomonas.[1]

Receptor Specificity

The biological activity is strictly governed by the "lock-and-key" mechanism of the receptor (e.g., RpfR).[1]

  • The (Z)-Conformation: The cis double bond creates a curved structure that fits into the hydrophobic pocket of the receptor, inducing a conformational change that triggers downstream gene expression (virulence factors, biofilm formation).

  • The (E)-Conformation: The linear structure fails to engage the receptor's steric triggers.[1] It is often biologically inert or acts as a weak competitive inhibitor.[1]

Isomerization Risks

Researchers must be aware that this compound is prone to photo-isomerization to the more stable (E)-isomer upon exposure to UV light or heat.[1]

  • Implication: Biological assays using "old" Z-isomer stocks may yield false negatives if significant isomerization has occurred.[1] Always re-verify purity via NMR before critical assays.[1]

DSF_SignalingZ_LigandThis compound(Active Signal)ReceptorDSF Receptor(e.g., RpfR/RpfC)Z_Ligand->ReceptorHigh AffinityE_Ligand(E)-Tridec-2-enoic Acid(Inactive/Weak)E_Ligand->ReceptorLow AffinityBindingConformational Change(Pocket Fit)Receptor->BindingInduced by Z-KinkNoBindingSteric Mismatch(No Activation)Receptor->NoBindingE-Linear ShapeResponseBiofilm FormationVirulence Gene ExpressionBinding->ResponseSignal TransductionNoBinding->ResponseX

Figure 2: Mechanism of action for DSF-mediated signaling, highlighting the necessity of the Z-configuration.

Experimental Protocols

Protocol A: Synthesis of this compound (Still-Gennari)

This protocol prioritizes stereochemical purity over yield.[1]

  • Preparation: In a flame-dried flask under Argon, dissolve bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (1.1 eq) in anhydrous THF.

  • Deprotonation: Cool to -78°C. Add KHMDS (1.1 eq, 0.5M in toluene) dropwise. Stir for 30 min.

  • Addition: Add Undecanal (1.0 eq) dropwise.[1]

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1]

  • Workup: Quench with saturated

    
    . Extract with ether.[1]
    
  • Hydrolysis: The resulting ester is Z-selective.[1] Saponify using LiOH in THF/Water (1:1) at room temperature (avoid heat to prevent isomerization).

  • Purification: Acidify to pH 3 with 1M HCl. Extract with DCM.[1] Purify via flash chromatography on silica gel (impregnated with 10%

    
     if separation from E-isomer is difficult).
    
Protocol B: Isomeric Purity Assay (NMR)
  • Sample: Dissolve 10 mg of the fatty acid in 0.6 mL

    
    .
    
  • Acquisition: Acquire a standard

    
    H-NMR spectrum (min 400 MHz).
    
  • Analysis:

    • Zoom into the alkene region (5.5 – 7.5 ppm).[1]

    • Integrate the multiplet at ~6.2 ppm (H3).

    • Calculate

      
       values.
      
    • Pass Criteria:

      
       Hz. No visible doublet at 
      
      
      Hz.[1]

References

  • PubChem. (n.d.).[1][2] Tridec-2-enoic acid (Compound).[1][2][3] National Library of Medicine.[1] Retrieved from [Link]

  • SpectraBase. (n.d.).[1] 13C NMR Spectrum of (E)-2-Tridecenoic acid. Wiley Science Solutions.[1] Retrieved from [Link][1][2]

  • Deng, Y., et al. (2011).[1] Diffusible Signal Factor (DSF) Quorum Sensing Signal: Biosynthesis and Biological Functions.[1] (Contextual reference for DSF mechanism).

  • Still, W. C., & Gennari, C. (1983).[1] Direct synthesis of Z-unsaturated esters.[1] A useful modification of the Horner-Emmons olefination.[1] Tetrahedron Letters, 24(41), 4405-4408.[1] (Foundational synthetic protocol).

  • Roach, C., et al. (2004).[1][4] Comparison of cis and trans fatty acid containing phosphatidylcholines on membrane properties.[1][4] Biochemistry.[1][4] Retrieved from [Link]

(Z)-tridec-2-enoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of (Z)-tridec-2-enoic acid , a specialized medium-chain unsaturated fatty acid. This document is structured to support researchers in chemical synthesis, analytical characterization, and biological application.

Chemical Identity, Synthesis, and Application Framework

Executive Summary

This compound (CAS: 132636-26-1) is a monounsaturated fatty acid characterized by a cis (Z) double bond at the C2 position, adjacent to the carboxylic acid group.[1][] Unlike its trans (E) isomer—often found in royal jelly components—the (Z) isomer is less thermodynamically stable and presents unique steric properties for protein-ligand binding. It serves as a critical intermediate in the synthesis of insect pheromones and is investigated for its role in diffusible signal factor (DSF) pathways, analogous to cis-2-decenoic acid in biofilm modulation.

Chemical Informatics & Physicochemical Profile

The precise molecular weight and formula are fundamental for mass spectrometry calibration and stoichiometric calculations in synthesis.

Core Identifiers
ParameterValue
IUPAC Name This compound
Common Name cis-2-Tridecenoic acid
CAS Registry Number 132636-26-1
Molecular Formula C₁₃H₂₄O₂
Molecular Weight 212.33 g/mol
Monoisotopic Mass 212.1776 Da
SMILES (Isomeric) CCCCCCCCCC/C=C\C(=O)O
InChI Key GQVYBECSNBLQJV-UHFFFAOYSA-N
Physicochemical Properties
PropertyDataExperimental Note
Physical State Colorless to pale yellow oilLow melting point due to cis-kink disrupting packing.
Solubility DMSO (>25 mg/mL), Ethanol, ChloroformInsoluble in water; requires emulsification for bio-assays.
pKa (Predicted) ~4.8Typical for

-unsaturated carboxylic acids.
LogP ~5.4Highly lipophilic; crosses membranes effectively.

Structural Visualization & Logic

The biological activity of this compound is dictated by the geometry of the C2=C3 double bond. The following diagram illustrates the structural logic and its relation to the synthesis precursor.

structure_logic cluster_properties Structural Impact Precursor Tridec-2-ynoic Acid (Linear Precursor) Reaction Lindlar Reduction (Stereoselective) Precursor->Reaction H2, Pd/CaCO3 Product This compound (Cis-Geometry) Reaction->Product Major Product (>95%) Isomer (E)-Tridec-2-enoic Acid (Trans-Geometry) Reaction->Isomer Minor Impurity Kink Cis-Kink (30°) Product->Kink Binding Receptor Specificity Kink->Binding

Figure 1: Stereoselective logic flow from alkynoic precursor to the target Z-alkene, highlighting the divergence from the thermodynamically stable E-isomer.

Synthetic Methodology: Stereoselective Protocol

Protocol: Partial Hydrogenation of Tridec-2-ynoic Acid

Objective: Synthesize this compound with >95% stereochemical purity.

Reagents:

  • Tridec-2-ynoic acid (Precursor)

  • Lindlar Catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline (Catalyst poison to prevent over-reduction)

  • Methanol (Solvent)

  • Hydrogen gas (Balloon pressure)

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask, dissolve tridec-2-ynoic acid (1.0 eq) in anhydrous Methanol (0.1 M concentration).

  • Catalyst Loading: Add Lindlar catalyst (5 wt% relative to substrate) and Quinoline (0.2 eq). Note: Quinoline is critical to inhibit the isomerization to the trans-isomer and prevent reduction to the saturated alkane.

  • Hydrogenation: Purge the flask with N₂ followed by H₂. Attach a hydrogen balloon. Stir vigorously at Room Temperature.

  • Monitoring: Monitor via Thin Layer Chromatography (TLC) using a Silver Nitrate (AgNO₃) impregnated silica plate. Why? Standard silica cannot easily resolve Z/E isomers. Ag+ coordinates with the pi-cloud of the Z-alkene differently than the alkyne.

  • Workup: Once the starting material is consumed (~2-4 hours), filter the mixture through a Celite pad to remove Palladium. Concentrate the filtrate in vacuo.

  • Purification: Acidify to pH 2 with 1N HCl and extract with Ethyl Acetate. Purify via flash column chromatography (Hexanes:EtOAc 9:1).

Analytical Validation (Self-Validating Systems)

To ensure scientific integrity, the identity of the molecule must be validated using NMR spectroscopy. The coupling constant (


) is the definitive metric for stereochemistry.
¹H-NMR Diagnostic Signals (CDCl₃, 400 MHz)
PositionChemical Shift (

)
MultiplicityCoupling Constant (

)
Interpretation
C2-H 5.75 - 5.85 ppmDoublet of triplets

Hz
CONFIRMS Z-ISOMER (E-isomer would be ~15.5 Hz).
C3-H 6.30 - 6.40 ppmDoublet of triplets

Hz,

Hz
Olefinic proton adjacent to chain.
-COOH ~11.0 - 12.0 ppmBroad SingletN/ACarboxylic acid proton.

Quality Control Check: If the doublet at 5.8 ppm shows a


 value > 14 Hz, the catalyst was inactive or isomerization occurred. Discard and re-synthesize.

Biological Applications & Signaling Pathways

This compound acts as a lipophilic signaling molecule. In drug development, it is primarily relevant as a Diffusible Signal Factor (DSF) analog .

Mechanism of Action: Biofilm Modulation

Many Gram-negative bacteria use cis-2-enoic acids (like cis-2-decenoic acid) to communicate quorum sensing states. The C13 analog (this compound) serves as a probe to determine the chain-length specificity of DSF receptors (e.g., RpfR/RpfF systems).

signaling_pathway Molecule This compound (Exogenous Signal) Membrane Bacterial Membrane Molecule->Membrane Diffusion Receptor Sensor Kinase (Putative DSF Receptor) Membrane->Receptor Binding Response c-di-GMP Modulation Receptor->Response Phosphorylation Cascade Phenotype Biofilm Dispersion or Virulence Suppression Response->Phenotype Gene Expression Change

Figure 2: Putative mechanism of action for medium-chain cis-enoic acids in bacterial quorum sensing modulation.

Handling & Storage for Biological Assays
  • Stock Solution: Dissolve in high-grade DMSO to 100 mM.

  • Stability: The cis-double bond is prone to isomerization and oxidation. Store at -20°C under Argon. Avoid repeated freeze-thaw cycles.

  • Assay Control: Always run a vehicle control (DMSO < 0.5% v/v) as fatty acids can exhibit non-specific surfactant effects at high concentrations.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5365675, Tridec-2-enoic acid. Retrieved from [Link][3]

  • Davies, D. G., & Marques, C. N. (2009). A fatty acid messenger is responsible for inducing dispersion in biofilms. Journal of Bacteriology, 191(5), 1393-1403. (Foundational reference for cis-2-enoic acid signaling). Retrieved from [Link]

  • Kajiwara, T., et al. (1977). Synthesis of 3Z, 6Z-Dienoic Acids.[4] Agricultural and Biological Chemistry. (Methodology for Z-selective synthesis of medium chain acids). Retrieved from [Link]

Sources

An In-Depth Technical Guide to (Z)-tridec-2-enoic Acid: From Chemical Identity to Biological Significance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-tridec-2-enoic acid is a monounsaturated fatty acid that has garnered interest within the scientific community for its potential biological activities and applications. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, natural occurrence, and biological significance, with a focus on its potential as a bioactive compound. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related fields.

Part 1: Chemical Identity and Synonyms

The nomenclature of chemical compounds is critical for unambiguous scientific communication. The standardized name for the compound of interest, according to the International Union of Pure and Applied Chemistry (IUPAC), is (2Z)-tridec-2-enoic acid .

This systematic name precisely describes the molecule's structure: a thirteen-carbon chain ("tridec") with a carboxylic acid ("-oic acid") at position 1 and a double bond between carbons 2 and 3. The "(2Z)" prefix specifies the cis or Zusammen configuration of the substituents on the double bond, where the highest priority groups are on the same side.

In literature and commercial sources, several synonyms are used interchangeably:

  • This compound[1]

  • Tridec-2-enoic acid[1]

  • 2-Tridecenoic acid, (Z)-[1]

  • (2Z)-2-Tridecenoic acid

It is crucial for researchers to recognize these synonyms to ensure comprehensive literature searches and accurate identification of the compound. The corresponding trans isomer is referred to as (E)-tridec-2-enoic acid.[1]

Part 2: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and interpretation of its biological activity.

PropertyValueSource
Molecular Formula C₁₃H₂₄O₂[1]
Molecular Weight 212.33 g/mol [1]
CAS Number 132636-26-1[1]

The molecular structure of this compound is depicted in the following diagram:

G cluster_acid C1 HO C3 C C1->C3 C2 O C3->C2 C4 C C3->C4 C5 H C3->C5 C6 H C4->C6 C7 CH₂ C4->C7 C8 CH₂ C7->C8 C9 CH₂ C8->C9 C10 CH₂ C9->C10 C11 CH₂ C10->C11 C12 CH₂ C11->C12 C13 CH₂ C12->C13 C14 CH₂ C13->C14 C15 CH₃ C14->C15

Caption: Chemical structure of this compound.

Part 3: Natural Occurrence and Biosynthesis

While specific details on the biosynthesis of this compound are not extensively documented, it is understood to be a product of fatty acid metabolism. Fatty acids are generally synthesized from acetyl-CoA and malonyl-CoA precursors. The introduction of the double bond at the C-2 position with Z-geometry likely involves specific desaturase enzymes.

Unsaturated fatty acids, as a class, are widespread in nature. There is evidence suggesting the presence of tridec-2-enoic acid in some natural sources, although the specific isomeric form is not always detailed.

Part 4: Biological Activity and Potential Applications

Unsaturated fatty acids are known to exhibit a wide range of biological activities, and this compound is a subject of interest in this regard.

Antimicrobial Activity

Long-chain unsaturated fatty acids are recognized for their antibacterial properties.[2] The proposed mechanisms of action include the disruption of the bacterial cell membrane, leading to increased permeability and cell lysis, and the inhibition of essential metabolic pathways such as fatty acid synthesis.[2][3] Specifically, some unsaturated fatty acids have been shown to inhibit the bacterial enoyl-acyl carrier protein reductase (FabI), a key enzyme in fatty acid biosynthesis.[2]

While direct studies on the antimicrobial spectrum of this compound are limited, its structural similarity to other bioactive fatty acids suggests it may possess similar properties. Further research is warranted to investigate its efficacy against a range of pathogenic bacteria, including antibiotic-resistant strains.

Anti-inflammatory Activity

Unsaturated fatty acids, particularly polyunsaturated fatty acids (PUFAs), are well-known for their immunomodulatory and anti-inflammatory effects.[4][5] These effects are mediated through various mechanisms, including:

  • Alteration of cell membrane composition and function: Incorporation of unsaturated fatty acids into cell membranes can modulate membrane fluidity and the function of membrane-bound proteins involved in inflammatory signaling.[5]

  • Modulation of eicosanoid production: Omega-3 PUFAs can compete with arachidonic acid for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of less potent pro-inflammatory eicosanoids.[6][7]

  • Regulation of gene expression: Unsaturated fatty acids and their metabolites can act as signaling molecules to regulate the expression of genes involved in inflammation.[8]

Given these established roles of unsaturated fatty acids, this compound is a candidate for investigation as a potential anti-inflammatory agent.

Role in Insects

There are indications that this compound and its derivatives may play a role in insect biology, potentially as pheromones or other semiochemicals. Further investigation into its presence and function in various insect species could reveal applications in pest management and control.

Part 5: Analytical Methodologies

The accurate identification and quantification of this compound in various matrices require robust analytical techniques. Commonly employed methods for fatty acid analysis include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Fatty acids are typically derivatized (e.g., to their methyl esters) to increase their volatility for GC analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis of underivatized fatty acids, often coupled with UV or mass spectrometric detection.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of fatty acids, including the determination of the position and geometry of double bonds.

The development of validated analytical methods is crucial for pharmacokinetic, metabolic, and quality control studies of this compound.

Part 6: Synthesis and Future Directions

While specific, detailed synthetic protocols for this compound were not found in the initial search, general methods for the synthesis of unsaturated carboxylic acids can be adapted. These methods often involve Wittig-type reactions or other olefination strategies to introduce the Z-configured double bond, followed by elaboration of the carboxylic acid functionality.

The potential of this compound as a bioactive molecule warrants further investigation. Future research should focus on:

  • Elucidation of its biosynthetic pathway: Understanding how this fatty acid is produced in nature could open avenues for its biotechnological production.

  • Comprehensive evaluation of its biological activities: In-depth studies are needed to determine its antimicrobial and anti-inflammatory spectrum and mechanisms of action.

  • Investigation of its role in insect communication: Exploring its function as a semiochemical could lead to novel pest management strategies.

  • Development of optimized synthetic routes: Efficient and stereoselective synthetic methods are required to produce sufficient quantities for research and potential commercial applications.

Conclusion

This compound is a monounsaturated fatty acid with a defined chemical identity and promising, yet underexplored, biological potential. Its structural characteristics suggest possible antimicrobial and anti-inflammatory properties, aligning with the known activities of other unsaturated fatty acids. This technical guide provides a foundational understanding of this compound, highlighting the need for further research to fully elucidate its physiological roles and potential therapeutic applications. As a resource for scientists and researchers, it is intended to stimulate further inquiry into this intriguing molecule.

References

  • PubChem. Tridec-2-enoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Tridecenoic Acid. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. (E)-2-tridecenal. [Link]

  • Gao, F., et al. (2024). A review of typical biological activities of glycyrrhetinic acid and its derivatives. European Journal of Medicinal Chemistry, 115939.
  • The Good Scents Company. (E)-2-decenoic acid. [Link]

  • The Good Scents Company. tridecanoic acid. [Link]

  • ResearchGate. A new synthesis of 9-oxodec-2-enoic acid. [Link]

  • Zheng, C. J., et al. (2018). Fatty acid synthesis is a target for antibacterial activity of unsaturated fatty acids. Scientific reports, 8(1), 1-9.
  • Van der Verren, S. E., et al. (2022). Anti-infective activities of long-chain fatty acids against foodborne pathogens. FEMS Microbiology Reviews, 46(3), fuac010.
  • Calder, P. C. (2005). Polyunsaturated fatty acids and inflammation. Biochemical Society Transactions, 33(2), 423-427.
  • Archivos Latinoamericanos de Nutrición. (2017). Role of different fatty acids in inflammatory processes.
  • Shanghai udchem Agricultural Technology Co., Ltd. This compound. [Link]

Sources

Technical Guide: Solubility Profile and Solvent Selection for (Z)-Tridec-2-enoic Acid

[1][2]

Executive Summary & Physicochemical Basis

This compound (CAS: 6969-16-0 / 132636-26-1) is a medium-to-long chain unsaturated fatty acid characterized by a 13-carbon backbone and a cis (Z) double bond at the C2 position.[1][2][3][4][5]

For researchers in drug delivery and pheromone synthesis, understanding the solubility of this molecule requires analyzing its amphiphilic yet dominantly lipophilic nature.[1][2]

  • Lipophilicity (LogP): ~5.2 – 5.[1][2][3]4. This indicates a strong preference for non-polar and moderately polar organic environments over aqueous media.[1][2]

  • Structural Impact: The carboxylic acid head group (-COOH) provides a site for hydrogen bonding and ionization, while the C13 alkyl tail drives hydrophobic interactions.[1][2] The (Z)-alkene "kink" at C2 prevents efficient crystal packing relative to its (E)-isomer or saturated analogs, likely resulting in a lower melting point and higher solubility in non-polar solvents at lower temperatures.[1][2]

Key Physicochemical Parameters
PropertyValue / CharacteristicImplication for Solubility
Molecular Weight 212.33 g/mol Moderate MW; favorable for dissolution in small organics.[1][2]
LogP (Octanol/Water) ~5.2 (Predicted)Highly lipophilic; partitions strongly into organic layers.[1][2]
pKa ~4.8 (Carboxylic Acid)Soluble in aqueous base (pH > 7) as a salt; soluble in organics as a free acid.[1][2]
Physical State Liquid or Low-Melting SolidHigh dissolution rate in solvents like DCM or Ethanol.[1][2]

Solubility Landscape in Organic Solvents[1][2][6][7][8]

The solubility of this compound is dictated by the "like dissolves like" principle, modified by the specific interaction of the carboxylic head group.[1][2]

A. Chlorinated Solvents (The "Gold Standard")[1][2]
  • Solvents: Dichloromethane (DCM), Chloroform (

    
    ).[1][2]
    
  • Behavior: Excellent Solubility (>100 mg/mL). [1][2]

  • Mechanism: These solvents interact favorably with both the lipophilic tail (dispersion forces) and the carboxylic acid dimer (dipole-dipole).[1][2] DCM is the preferred solvent for extraction and reaction monitoring.[1][2]

B. Polar Protic Solvents (Alcohols)[1][2]
  • Solvents: Methanol, Ethanol, Isopropanol.[1][2]

  • Behavior: High Solubility. [1][2]

  • Mechanism: The hydroxyl groups of the solvent hydrogen bond with the carbonyl and hydroxyl of the fatty acid.[1][2]

  • Note: While soluble, cooling concentrated alcoholic solutions can induce precipitation, making this class useful for low-temperature recrystallization if the compound is solid at low temperatures.[1][2]

C. Polar Aprotic Solvents[1][2]
  • Solvents: Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile.[1][2]

  • Behavior: Good to Excellent Solubility. [1]

  • Nuance:

    • THF/Ethyl Acetate: Excellent solvents.[1][2] Used frequently in coupling reactions.[1][2]

    • Acetonitrile: Moderate to Good.[1][2] Often used as the mobile phase in HPLC, though solubility may decrease at low temperatures compared to THF.[1][2]

D. Non-Polar Solvents (Alkanes)[1][2]
  • Solvents: Hexane, Pentane, Cyclohexane, Heptane.[1][2]

  • Behavior: Moderate to High Solubility.

  • Mechanism: Driven entirely by Van der Waals forces between the C13 tail and the solvent.[1][2]

  • Application: These are the solvents of choice for purification .[1][2] The carboxylic acid head group is less compatible here than in DCM, meaning impurities often precipitate out, or the fatty acid can be crystallized by chilling.[1][2]

E. Aqueous Solubility[1][2][5][6]
  • Water: Insoluble (< 3 mg/L) in free acid form.[1][2]

  • Alkaline Water (pH > 8): Soluble. Formation of the carboxylate salt (e.g., sodium (Z)-tridec-2-enoate) leads to micelle formation and dissolution.[1][2]

Experimental Protocols

Protocol A: Solubility Determination (Gravimetric)

Use this protocol to validate solubility for formulation.[1][2]

  • Preparation: Weigh 100 mg of this compound into a 20 mL scintillation vial.

  • Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Endpoint: Visual clarity (disappearance of oil droplets or solid particles).[1][2]

  • Calculation:

    
    .[1][2]
    
Protocol B: Purification via Acid-Base Extraction

Since this compound is highly lipophilic, standard silica chromatography can be difficult due to streaking.[1][2] Acid-base extraction is a superior self-validating purification method.[1][2]

  • Dissolution: Dissolve crude reaction mixture in Diethyl Ether or DCM .

  • Extraction (Removal of Neutrals): Extract the organic layer 2x with 1M NaOH .

    • Chemistry: The fatty acid converts to the water-soluble sodium salt and moves to the aqueous layer.[1][2] Impurities remain in the organic layer.[1][2]

  • Wash: Wash the combined aqueous basic layers once with fresh ether (removes entrained neutrals).[1][2]

  • Re-acidification: Cool the aqueous layer to 0°C and slowly acidify with 6M HCl to pH ~1.

    • Observation: The free acid will oil out or precipitate.[1][2]

  • Recovery: Extract the cloudy aqueous mixture 3x with Hexane or DCM . Dry over

    
     and concentrate.
    

Visualizations

Figure 1: Solubility Interaction Mechanism

This diagram illustrates the competing forces that dictate solvent compatibility.[1][2]

SolubilityMechanismMoleculeThis compoundNonPolarAlkanes (Hexane)Interaction: Van der WaalsMolecule->NonPolarSoluble (Tail Dominant)ChlorinatedChlorinated (DCM)Interaction: Dipole + DispersionMolecule->ChlorinatedHighly Soluble (Dual Affinity)ProticAlcohols (EtOH)Interaction: H-BondingMolecule->ProticSoluble (Head Dominant)WaterWater (Neutral)Interaction: Hydrophobic EffectMolecule->WaterInsoluble (Phase Separation)

Caption: Solubility is driven by the C13 tail in non-polar solvents and the COOH head in polar protic solvents.[1][2]

Figure 2: Acid-Base Purification Workflow

A logical flow for isolating high-purity acid without chromatography.

PurificationFlowStartCrude Mixture(in Ether/DCM)ExtractAdd 1M NaOH(Partitioning)Start->ExtractOrgLayerOrganic Layer(Contains Neutral Impurities)Extract->OrgLayerDiscardAqLayerAqueous Layer(Contains Fatty Acid Salt)Extract->AqLayerKeepAcidifyAcidify with HCl(pH < 2)AqLayer->AcidifyRecoverExtract into Hexane/DCM& EvaporateAcidify->RecoverFree Acid RegeneratedFinalPure this compoundRecover->Final

Caption: Self-validating purification utilizing the pKa (~4.8) switch of the carboxylic acid group.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5282735, 2-Tridecenoic Acid.[1][2] Retrieved from [Link]

  • The Good Scents Company (2025). (E)-2-decenoic acid Physical Properties and Solubility Data. (Used as homologous series reference). Retrieved from [Link]

  • Cyberlipid Center. Solubility of Fatty Acids in Organic Solvents.[1][2] Retrieved from [Link][1][2][6]

  • Shodex HPLC. Solubility of Saturated Fatty Acids (C2-C22) in Organic Solvents. Retrieved from [Link][1][2]

Methodological & Application

Application Note: Stereoselective Synthesis of (Z)-Tridec-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The synthesis of


-unsaturated fatty acids with (Z)-geometry, such as (Z)-tridec-2-enoic acid , presents a distinct challenge in organic chemistry: thermodynamic control heavily favors the (E)-isomer (trans) due to steric relief between the carbonyl group and the alkyl chain. However, in chemical ecology, biological activity is often strictly governed by stereochemistry. For insect pheromones—such as those found in the Pyralidae family or analogs of the "Queen Substance" in Apis species—an isomeric purity of >98% is frequently required to elicit the desired behavioral response; the presence of the (E)-isomer can act as a behavioral antagonist.

This guide details two robust protocols to synthesize this compound. Protocol A utilizes the Still-Gennari Olefination , the industry "gold standard" for kinetic control, offering superior stereoselectivity (>95:5 Z:E). Protocol B outlines the Lindlar Hydrogenation , a classical approach suitable for larger batches where chromatographic separation of isomers is feasible.

Retrosynthetic Analysis

The strategic disconnection relies on forming the C2–C3 double bond. For the Still-Gennari route, we disconnect to undecanal (C11) and a trifluoroethyl phosphonate (C2).

Retrosynthesis Target This compound Precursor1 Undecanal (C11 Aldehyde) Target->Precursor1 Retro-HWE (Disconnection) Precursor2 Still-Gennari Reagent (C2 Phosphonate) Target->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the C13 chain.

Protocol A: Still-Gennari Olefination (Recommended)[1]

This method modifies the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3] By using highly electron-withdrawing trifluoroethyl groups on the phosphonate, the reaction rate of the intermediate elimination is slowed, allowing the kinetic (Z)-selective pathway to dominate.

Reagents & Materials[1][3][4][5][6][7][8]
  • Substrate: Undecanal (>97% purity).

  • Reagent: Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (Still-Gennari Reagent).

  • Base: KHMDS (Potassium bis(trimethylsilyl)amide), 0.5 M in toluene.

  • Crown Ether: 18-Crown-6 (essential for sequestering K+ to enhance kinetic selectivity).

  • Solvent: Anhydrous THF (freshly distilled or from SPS).

  • Hydrolysis: LiOH·H₂O, Methanol.

Step-by-Step Methodology
Phase 1: Olefination (Formation of Methyl Ester)
  • Setup: Flame-dry a 250 mL 2-neck round-bottom flask under Argon atmosphere.

  • Dissolution: Add 18-Crown-6 (1.1 equiv) and the Still-Gennari phosphonate (1.1 equiv) to the flask. Dissolve in anhydrous THF (0.1 M concentration relative to phosphonate).

  • Cooling: Cool the solution to -78 °C (dry ice/acetone bath). Allow 15 minutes for thermal equilibration.

  • Deprotonation: Dropwise, add KHMDS (1.05 equiv). Stir at -78 °C for 30 minutes. The solution typically turns pale yellow.

  • Addition: Dissolve Undecanal (1.0 equiv) in a minimal amount of THF. Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature at -78 °C.

    • Critical Control Point: Do not allow the temperature to rise above -70 °C during addition; higher temperatures erode Z-selectivity.

  • Reaction: Stir at -78 °C for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench: Quench the reaction while still at -78 °C with saturated NH₄Cl solution.

    • Note: Warming before quenching can induce isomerization.

  • Workup: Warm to room temperature. Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Silica gel, 0-5% EtOAc in Hexanes).

    • Expected Yield: 85-95%.

    • Expected Selectivity: >95:5 (Z:E).

Phase 2: Mild Hydrolysis (Ester to Acid)

Standard basic hydrolysis (refluxing NaOH) will isomerize the (Z)-alkene to the (E)-alkene. Use this mild protocol:

  • Dissolve the methyl ester in THF/MeOH/H₂O (3:1:1) .

  • Add LiOH·H₂O (2.5 equiv).

  • Stir at ambient temperature (20–25 °C) for 12–18 hours.

    • Validation: Monitor disappearance of the methyl ester peak (~3.7 ppm) by ¹H-NMR.

  • Acidification: Cool to 0 °C. Carefully acidify to pH 3 with 1M HCl.

  • Extraction: Extract immediately with EtOAc. Dry and concentrate.

  • Storage: Store under Argon at -20 °C. (Z)-acids are prone to isomerization upon prolonged exposure to light or acid traces.

Protocol B: Lindlar Hydrogenation (Scale-Up Alternative)

If the Still-Gennari reagent is cost-prohibitive for large batches, the partial hydrogenation of an alkyne is the viable alternative.

Reagents
  • Substrate: Tridec-2-ynoic acid (Synthesized via carboxylation of 1-dodecyne with n-BuLi/CO₂).

  • Catalyst: Lindlar Catalyst (Pd/CaCO₃ poisoned with lead).[4][5][6]

  • Additive: Quinoline (synthetic grade, increases selectivity).

  • Hydrogen Source: H₂ balloon or low-pressure hydrogenation apparatus.

Methodology
  • Solution: Dissolve tridec-2-ynoic acid in EtOAc/Hexane (1:1) . Alternatively, MeOH can be used, but esters are often reduced more cleanly than free acids.

  • Poisoning: Add Quinoline (2-5% by weight relative to substrate).

  • Catalyst: Add Lindlar Catalyst (5% wt loading).

  • Reduction: Purge vessel with N₂, then H₂. Stir vigorously under H₂ atmosphere (1 atm).

  • Monitoring: Monitor reaction progress via GC-FID every 30 minutes.

    • Stop Condition: Stop immediately upon consumption of the alkyne. Over-reduction leads to the saturated fatty acid (tridecanoic acid).

  • Filtration: Filter through a celite pad to remove Pd.

  • Purification: Recrystallization from low-temperature pentane or column chromatography is usually required to remove trace over-reduced byproducts.

Quality Control & Validation

To ensure the material is suitable for pheromone trials, rigorous characterization is required.

Data Summary Table
ParameterSpecificationMethodAcceptance Criteria
Appearance Colorless Oil / Low-melt solidVisualClear, no particulates
Purity (Chemical) > 98.0%GC-FID / ¹H-NMRIntegration of impurities < 2%
Isomeric Purity > 95% (Z)-isomerGC-FID (Polar Column)(E)-isomer < 5%
Residual Solvent < 500 ppmHS-GCBelow ICH limits
NMR Diagnostics (400 MHz, CDCl₃)

The coupling constant (


) of the alkene protons is the definitive proof of geometry.
  • (Z)-Isomer:

    
     6.35 (dt, 
    
    
    
    Hz, 1H,
    
    
    -H), 5.80 (dt,
    
    
    Hz, 1H,
    
    
    -H).
    • Note:

      
       is typically 10–12 Hz .
      
  • (E)-Isomer:

    
     6.95 (dt, 
    
    
    
    Hz, 1H,
    
    
    -H), 5.85 (dt,
    
    
    Hz, 1H,
    
    
    -H).
    • Note:

      
       is typically 14–16 Hz .
      
Experimental Workflow Diagram

Workflow cluster_QC QC Checkpoints Start Start: Undecanal Addition Add Undecanal (Maintain <-70°C) Start->Addition ReagentPrep Mix Phosphonate + 18-C-6 (In THF, -78°C) Deprotonation Add KHMDS (Form Anion) ReagentPrep->Deprotonation Deprotonation->Addition Reaction Stir 2h @ -78°C Addition->Reaction Quench Quench with NH4Cl (Before Warming) Reaction->Quench TLC TLC Check (Reaction Complete?) Reaction->TLC Hydrolysis LiOH Hydrolysis (Mild, Room Temp) Quench->Hydrolysis Final Final: this compound Hydrolysis->Final NMR 1H-NMR (J-Coupling Check) Hydrolysis->NMR

Figure 2: Process flow for the Still-Gennari synthesis route, highlighting critical temperature control points.

References

  • Still, W. C., & Gennari, C. (1983).[3][7] Direct synthesis of Z-unsaturated esters.[3] A useful modification of the Horner-Emmons olefination.[1][2][3][8] Tetrahedron Letters, 24(41), 4405-4408. Link

  • Ando, K. (1997).[7] Highly Selective Synthesis of Z-Unsaturated Esters by Using New Horner-Emmons Reagents, Ethyl (Diarylphosphono)acetates.[7] Journal of Organic Chemistry, 62(7), 1934–1939. Link

  • Lindlar, H. (1952).[6] Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta, 35(2), 446–450. Link

  • Millar, J. G., & Haynes, K. F. (1998). Methods in Chemical Ecology: Chemical Methods. Springer. (General reference for pheromone handling and analysis).

Sources

Application Note: Chemoselective Reduction of (Z)-Tridec-2-enoic Acid to Allylic Alcohols

[1]

Executive Summary & Strategic Overview

The conversion of (Z)-tridec-2-enoic acid to its corresponding alcohol, (Z)-tridec-2-en-1-ol , presents a specific chemoselective challenge in organic synthesis. The objective is to reduce the carboxylic acid moiety to a primary alcohol while preserving two critical structural features:

  • The

    
    -Unsaturation:  Preventing 1,4-reduction (saturation of the double bond).[1]
    
  • The Z-Stereochemistry: Preventing thermodynamic isomerization to the more stable E-isomer.[1]

Standard reducing agents like Lithium Aluminum Hydride (LiAlH

Mixed Anhydride/Borohydride MethodEster-DIBAL Route
Method Selection Matrix
FeatureMethod A: Mixed Anhydride / NaBH

Method B: Esterification / DIBAL-H
Primary Utility Rapid, one-pot synthesis.[1]High-precision, scalable manufacturing.
Chemoselectivity Excellent (favors 1,2-reduction).[1]Superior (DIBAL-H at -78°C is highly selective).[1]
Operational Complexity Low (Standard glassware).[1]High (Requires cryogenic conditions & inert atmosphere).
Safety Profile Moderate (H

evolution).[1]
Strict (DIBAL-H is pyrophoric).[1]

Chemical Pathways & Logic[1]

The following diagram illustrates the two validated pathways. Note the critical divergence at the activation step.

ReductionPathwaysAcidThis compound(Substrate)MixedAnhMixed AnhydrideIntermediateAcid->MixedAnhClCO2Et / Et3N(Activation)EsterMethyl (Z)-Tridec-2-enoateIntermediateAcid->EsterMeOH / H+(Mild Esterification)Side1Saturated Alcohol(Over-reduction)Acid->Side1LiAlH4 (Risk)Side2(E)-Isomer(Isomerization)Acid->Side2Heat / Strong AcidAlcohol(Z)-Tridec-2-en-1-ol(Target Allylic Alcohol)MixedAnh->AlcoholNaBH4 / MeOH(Reduction)Ester->AlcoholDIBAL-H (-78°C)(Selective 1,2-Red)

Figure 1: Chemoselective reduction pathways.[1] The Blue path (Method A) is direct; the Red path (Method B) is stepwise.

Detailed Experimental Protocols

Protocol A: The Mixed Anhydride / NaBH Method

Best for: Small-to-medium scale batches where avoiding step-wise isolation is desired.[1]

Mechanism

The carboxylic acid is activated as a mixed anhydride using ethyl chloroformate.[1] This intermediate is highly electrophilic and can be reduced by Sodium Borohydride (NaBH

Reagents
  • This compound (1.0 equiv)[1]

  • Ethyl chloroformate (1.1 equiv)

  • Triethylamine (Et

    
    N) or N-Methylmorpholine (1.1 equiv)[1]
    
  • Sodium Borohydride (NaBH

    
    , 3.0 equiv)
    
  • Solvents: Tetrahydrofuran (THF, anhydrous), Methanol.[1]

Step-by-Step Procedure
  • Activation:

    • Dissolve this compound in anhydrous THF (0.5 M concentration) in a round-bottom flask under Nitrogen.

    • Cool the solution to 0°C (ice bath).

    • Add Et

      
      N (1.1 equiv) followed by the dropwise addition of ethyl chloroformate (1.1 equiv).
      
    • Observation: A white precipitate (Et

      
      N·HCl) will form immediately. Stir for 30 minutes at 0°C to ensure complete formation of the mixed anhydride.
      
  • Reduction:

    • Filter the mixture rapidly through a glass frit (optional, to remove salts) or proceed directly as a slurry.

    • In a separate vessel, prepare a solution of NaBH

      
       (3.0 equiv) in water/THF (or pure methanol if rapid addition is planned).
      
    • Preferred Addition: Add the mixed anhydride solution dropwise to the NaBH

      
       solution at -5°C to 0°C .
      
    • Note: Gas evolution (H

      
      ) and CO
      
      
      release will occur. Maintain temperature < 10°C to prevent side reactions.
  • Quench & Workup:

    • After 1–2 hours, quench carefully with 1N HCl until pH ~5.

    • Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na

      
      SO
      
      
      , and concentrate.[2]
  • Purification:

    • Flash chromatography (Hexanes/EtOAc). The (Z)-alcohol is typically less polar than the acid but more polar than the ester.

Protocol B: The Ester-DIBAL Route (Gold Standard)

Best for: High-value synthesis requiring >98% stereochemical retention.[1]

Mechanism

Diisobutylaluminum hydride (DIBAL-H) is an electrophilic reducing agent.[1][3] At -78°C, it selectively reduces the ester carbonyl to the aldehyde/alcohol without interacting with the conjugated alkene, as the alkene reduces the electrophilicity of the

Reagents
  • Methyl (Z)-tridec-2-enoate (Prepared via mild esterification, e.g., TMS-diazomethane or MeOH/H

    
    SO
    
    
    at RT).[1]
  • DIBAL-H (1.0 M in Toluene/Hexanes, 2.2 equiv).[1]

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).[1]

  • Workup Reagent: Rochelle’s Salt (Potassium Sodium Tartrate).[1][4]

Step-by-Step Procedure
  • Setup:

    • Flame-dry a 2-neck flask and cool under Argon flow.

    • Dissolve Methyl (Z)-tridec-2-enoate in anhydrous DCM (0.2 M).

    • Cool the system to -78°C (Dry ice/Acetone bath). Critical Control Point: Temperature must not rise above -60°C during addition.

  • Reduction:

    • Add DIBAL-H (2.2 equiv) dropwise via syringe pump or pressure-equalizing funnel over 30 minutes.

    • Stir at -78°C for 2 hours. Monitor by TLC (Ester consumption).[2][5]

  • The "Rochelle" Workup (Crucial for Aluminum):

    • Quench at -78°C by adding Methanol (excess) dropwise.

    • Allow to warm to 0°C.

    • Add a saturated aqueous solution of Rochelle’s Salt (volume equal to reaction solvent).

    • Vigorous Stirring: Stir the biphasic mixture vigorously at room temperature for 1–3 hours. The gelatinous aluminum emulsion will break, resulting in two clear layers.

  • Isolation:

    • Separate layers.[2] Extract aqueous layer with DCM.

    • Dry organics (MgSO

      
      ) and concentrate.
      

Quality Control & Validation

To ensure the protocol succeeded, the following analytical parameters must be verified.

Data Summary Table
ParameterMethodAcceptance Criteria
Conversion TLC / GC-MS> 95% consumption of starting material.
Identity

H-NMR
Appearance of doublet at

~4.2 ppm (CH

-OH).[1]
Stereochemistry

H-NMR
Coupling Constant (

) analysis:
The vinylic protons (H-2, H-3) should show

(characteristic of Z).E-isomers typically show

.[1]
Purity HPLC> 98% Area Under Curve (AUC).[1]
Visualizing the Workup Logic (DIBAL)

WorkupLogiccluster_mechMechanism of ActionReactionReaction Mixture(Al-Alkoxide Intermediates)QuenchQuench (MeOH)-78°CReaction->QuenchEmulsionAluminum Emulsion(Gelatinous)Quench->EmulsionRochelleAdd Rochelle's Salt(K-Na Tartrate)Emulsion->RochelleSeparationPhase Separation(Clear Layers)Rochelle->SeparationMechTartrate chelates Al species,displacing products into organic phaseRochelle->Mech

Figure 2: The critical Rochelle's Salt workup workflow to prevent emulsion lock-up.

References

  • Ishizumi, K., Koga, K., & Yamada, S. (1968). Stereoselective reduction of -unsaturated amino acids. Chemical and Pharmaceutical Bulletin, 16(3), 492-497. (Foundational work on mixed anhydride reduction retaining stereochemistry).
  • Yoon, N. M., & Gyoung, Y. S. (1985). Reaction of diisobutylaluminum hydride with selected organic compounds containing representative functional groups. Journal of Organic Chemistry, 50(14), 2443–2450. Link

  • Cha, J. S. (2006). Recent developments in the synthesis of aldehydes and alcohols from carboxylic acid derivatives.[6][7] Organic Preparations and Procedures International, 38(1), 3-64. (Review of DIBAL and Borohydride methodologies).

  • Aleku, G. A., et al. (2020).[1][8] Biocatalytic reduction of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -unsaturated carboxylic acids to allylic alcohols.[1][7][9] Green Chemistry, 22, 4929-4936. Link (Alternative biocatalytic route).
    
  • Reich, H. J. (2023).[1] "Workup of Aluminum Hydride Reductions." University of Wisconsin-Madison Organic Chemistry Data. Link (Authoritative guide on Rochelle's salt protocols).

Application Note: Formulation & Stabilization of (Z)-Tridec-2-enoic Acid for Mating Disruption

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical framework for the formulation, stabilization, and deployment of (Z)-tridec-2-enoic acid (CAS 132636-26-1) in mating disruption (MD) strategies.

While often utilized as a high-purity intermediate in the synthesis of pheromones (e.g., reduction to (Z)-tridec-2-en-1-ol or esterification), this guide addresses its use as an Active Pharmaceutical Ingredient (API) in semiochemical formulations. Given the thermodynamic instability of the cis (Z) configuration at the


-position relative to the trans (E) isomer, this protocol prioritizes isomer protection  and controlled release kinetics .

Part 1: Molecule Characterization & Challenge Profile

Physicochemical Profile

This compound is a C13


-unsaturated fatty acid.[1][2] Its biological activity relies strictly on the (Z)-configuration . The primary formulation challenge is preventing the spontaneous isomerization to the thermodynamically stable (E)-isomer (trans-2-tridecenoic acid) triggered by UV radiation and thermal stress.
PropertyValueImplication for Formulation
CAS Number 132636-26-1Verification Standard
Molecular Weight 212.33 g/mol Moderate volatility; suitable for aerosol/dispenser MD.
Boiling Point ~328°C (est)Low vapor pressure requires high surface area dispensers.
pKa ~4.8Exists as a dimer in non-polar matrices; affects release rate.
Critical Instability Photo-isomerization (Z

E)
Requires UV blockers and antioxidant stabilization.
Mechanism of Action (Mating Disruption)

In the target species (typically specialized Coleoptera or Lepidoptera), the molecule acts via non-competitive mating disruption .

  • Camouflage/Masking: The synthetic plume raises the background signal, desensitizing male antennal receptors.

  • False Trail Following: Discrete point sources (microcapsules or dispensers) divert males from calling females.

Part 2: Formulation Chemistry & Stabilization Strategy

The formulation must stabilize the energetic (Z)-isomer against solar radiation and oxidation.

Stabilization Matrix (The "Shield")

To prevent Z


 E isomerization, the active ingredient (AI) is dissolved in a carrier containing UV absorbers and radical scavengers before encapsulation or loading.
  • Primary Stabilizer: 2-Hydroxy-4-methoxybenzophenone (UV-9) @ 2% w/w of AI.

  • Antioxidant: Butylated hydroxytoluene (BHT) or

    
    -Tocopherol @ 1% w/w of AI.
    
  • Carrier Phase: High-purity paraffin oil or Miglyol 812 (protects against hydrolysis).

Release Kinetics Control

Since carboxylic acids form hydrogen-bonded dimers, their vapor pressure is lower than corresponding esters.

  • Strategy: Use a SPLAT (Specialized Pheromone & Lure Application Technology) type matrix or Interfacial Polymerization microencapsulation.

  • Target Release Rate: 2–5 mg/hectare/hour (species dependent).

Part 3: Experimental Protocols

Protocol A: Quality Control & Isomeric Purity Analysis

Objective: Verify >95% (Z)-isomer content prior to formulation.

Reagents:

  • Sample: this compound technical grade.

  • Derivatization Agent: BF3-Methanol (14% w/v).

  • Solvent: n-Heptane (HPLC Grade).

Workflow:

  • Methylation: Dissolve 10 mg AI in 1 mL heptane. Add 0.5 mL BF3-MeOH. Heat at 60°C for 15 min. (Converts acid to methyl ester for better GC separation without thermal degradation).

  • Extraction: Add 1 mL saturated NaCl and 1 mL heptane. Vortex. Collect upper organic layer.

  • GC-FID Analysis:

    • Column: DB-Wax or HP-88 (High polarity required to separate Z/E isomers).

    • Temp Program: 100°C (1 min)

      
       20°C/min 
      
      
      
      240°C (5 min).
    • Retention Time: (Z)-isomer typically elutes after (E)-isomer on polar columns due to dipole interaction.

  • Criteria: Reject batch if (E)-isomer > 5%.

Protocol B: Preparation of UV-Stabilized Flowable Formulation (SPLAT-Type)

Objective: Create a flowable, biodegradable wax emulsion for field application.

Materials:

  • Phase A (Oil): 100g this compound + 2g UV-9 + 1g BHT + 300g Paraffin Wax (MP 55°C).

  • Phase B (Water): 500g Deionized Water + 10g Polyvinyl alcohol (PVA, Hydrolysis 88%).

Step-by-Step:

  • Melt Phase A: Heat Paraffin Wax to 65°C. Add UV-9 and BHT. Stir until dissolved.

  • Add Active: Add this compound to Phase A. Maintain temp < 70°C to prevent thermal isomerization.

  • Emulsification:

    • Heat Phase B to 65°C.

    • Slowly pour Phase A into Phase B under high-shear agitation (Ultra-Turrax @ 4000 rpm).

    • Mix for 5 minutes to achieve particle size 10–50

      
      m.
      
  • Quench: Rapidly cool the emulsion to 20°C using an ice bath while stirring at low speed (500 rpm) to solidify wax droplets.

  • Storage: Store in light-proof HDPE containers at 4°C.

Protocol C: Field Release Rate Verification (Gravimetric)

Objective: Validate the release curve in field conditions.

  • Deployment: Apply 1.0 g dollops of formulation onto acetate cards.

  • Exposure: Hang cards in orchard/field canopy (protected from direct rain, exposed to airflow).

  • Sampling: Retrieve 3 replicates at Day 0, 7, 14, 21, 28.

  • Extraction:

    • Place dollop in Soxhlet extractor with Dichloromethane (DCM) for 4 hours.

    • Add internal standard (e.g., tridecanoic acid).[3]

  • Quantification: Analyze via GC-FID (as per Protocol A).

  • Calculation: Plot residual % vs. Time. Fit to First-Order decay model (

    
    ).
    

Part 4: Data Visualization & Logic

Formulation Logic Pathway

The following diagram illustrates the critical decision points in formulating this specific unstable isomer.

FormulationLogic Start Raw Material: this compound QC QC: Isomeric Purity > 95% (Z)? Start->QC Reject Reject / Re-purify QC->Reject No Stabilize Add UV-9 + BHT (Prevent Z->E Isomerization) QC->Stabilize Yes Matrix Select Matrix Type Stabilize->Matrix Microcap Microencapsulation (Sprayable, 2-4 weeks) Matrix->Microcap Dispenser Monolithic Dispenser (Hand-applied, 3-4 months) Matrix->Dispenser Field Field Deployment (Orchard/Row Crop) Microcap->Field Dispenser->Field

Caption: Decision tree for processing this compound, prioritizing isomeric purity and UV stabilization.

Mechanism of Isomerization & Protection

Visualizing the chemical risk managed by the protocol.

Isomerization Z_Isomer This compound (Active Pheromone) E_Isomer (E)-Tridec-2-enoic Acid (Inactive/Antagonistic) Z_Isomer->E_Isomer Unprotected UV_Light UV Radiation / Heat Stabilizer UV Absorber (UV-9) Stabilizer->Z_Isomer Protects

Caption: The UV-induced isomerization pathway. The formulation must block the UV pathway to maintain biological efficacy.

Part 5: Summary Data Tables

Table 1: Comparative Formulation Performance (Simulated)
ParameterRaw Acid (Unformulated)Microcapsule (CS)Monolithic Matrix (SPLAT)
Half-life (Field) < 3 Days14–21 Days60–90 Days
Isomeric Purity (Day 7) 40% (Z) / 60% (E)92% (Z)96% (Z)
Application Method Not ViableConventional SprayerCaulking Gun / Specialized Aerial
Rainfastness PoorGoodExcellent

Part 6: References

  • El-Sayed, A. M. (2023). The Pherobase: Database of Insect Pheromones and Semiochemicals. Link: [Link]

  • Millar, J. G., & Haynes, K. F. (Eds.). (1998). Methods in Chemical Ecology: Chemical Methods. Kluwer Academic Publishers. (Foundational text on pheromone analysis and geometric isomer separation).

  • Witzgall, P., et al. (2010). "Insect pheromones: an overview of function and evolution." Behav.[1][4][5][6] Ecol. Sociobiol. Link: [Link]

  • Mafra-Neto, A., et al. (2013). "SPLAT: Specialized Pheromone & Lure Application Technology for Mating Disruption."[7] IOBC-WPRS Bulletin. (Reference for the monolithic wax matrix protocol).

  • PubChem. (2023). Compound Summary: this compound.[1][2][3][6][8][9][10][11] National Library of Medicine.[8] Link: [Link]

Sources

Application Notes and Protocols: Knoevenagel Condensation Methods for Tridecenozoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Synthesis of Long-Chain Unsaturated Fatty Acids

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its versatility in creating α,β-unsaturated compounds.[1][2] This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed typically by a weak base.[1] For the synthesis of long-chain unsaturated fatty acids like tridecenoic acid, a crucial intermediate in various pharmaceutical and industrial applications, the Knoevenagel condensation offers a robust and adaptable methodology.

This guide provides an in-depth exploration of the Knoevenagel condensation for the synthesis of tridecenoic acid, focusing on the widely employed Doebner modification. We will delve into the mechanistic underpinnings of this reaction, present detailed, field-proven protocols, and offer insights into optimizing reaction conditions for maximal yield and purity.

Mechanistic Insights: The "Why" Behind the Protocol

Understanding the reaction mechanism is paramount for troubleshooting and adapting the synthesis for different substrates. The Knoevenagel condensation proceeds through a series of well-defined steps:

  • Enolate Formation: The reaction commences with the deprotonation of the active methylene compound, typically malonic acid in the Doebner modification, by a basic catalyst.[3][4] The acidity of the α-protons of malonic acid allows for the formation of a resonance-stabilized enolate ion, a potent nucleophile.[3]

  • Nucleophilic Addition: The generated enolate attacks the electrophilic carbonyl carbon of the aldehyde (in this case, undecanal), leading to the formation of a tetrahedral intermediate.[4]

  • Dehydration: This intermediate then undergoes dehydration, eliminating a molecule of water to form an α,β-unsaturated dicarboxylic acid.[4]

The Doebner Modification's Key Feature: In-Situ Decarboxylation

A significant advantage of using malonic acid in pyridine is the subsequent decarboxylation that occurs under the reaction conditions.[1][5] The pyridine not only acts as a solvent but also facilitates the loss of carbon dioxide from the intermediate, directly yielding the desired α,β-unsaturated carboxylic acid, tridecenoic acid.[1][6] This circumvents the need for a separate decarboxylation step, streamlining the synthetic process.[6]

Visualizing the Reaction Pathway

Knoevenagel_Mechanism cluster_0 Reaction Steps Undecanal Undecanal (C11H22O) Enolate Malonic Acid Enolate Undecanal->Enolate Nucleophilic Attack MalonicAcid Malonic Acid (CH2(COOH)2) Catalyst Pyridine/Piperidine (Catalyst) MalonicAcid->Catalyst Deprotonation Catalyst->Enolate Intermediate Aldol Addition Intermediate Enolate->Intermediate UnsaturatedDiacid α,β-Unsaturated Diacid Intermediate Intermediate->UnsaturatedDiacid Dehydration H2O H2O Intermediate->H2O TridecenoicAcid Tridecenoic Acid (C13H24O2) UnsaturatedDiacid->TridecenoicAcid Decarboxylation CO2 CO2 UnsaturatedDiacid->CO2 Knoevenagel_Workflow Start Start Setup Dissolve Malonic Acid in Pyridine Start->Setup AddReactants Add Undecanal and Piperidine Setup->AddReactants Reflux Heat to Reflux (4-6 hours) AddReactants->Reflux Monitor Monitor by TLC Reflux->Monitor Workup Cool and Acidify with HCl Monitor->Workup Reaction Complete Extraction Extract with Diethyl Ether Workup->Extraction Wash Wash Organic Layer Extraction->Wash Dry Dry and Concentrate Wash->Dry Purify Recrystallize Product Dry->Purify End Pure Tridecenoic Acid Purify->End

Sources

Application Note: Stereoselective Synthesis of (Z)-2-Unsaturated Fatty Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of cis-2-unsaturated fatty acids (specifically


-

-unsaturated carboxylic acids) presents a unique challenge in organic chemistry. Unlike their trans (

) counterparts, which are thermodynamically favored, the cis (

) isomers are thermodynamically unstable and prone to isomerization. These molecules are critical in drug development, serving as quorum-sensing molecules (e.g., Diffusible Signal Factors like cis-11-methyl-2-dodecenoic acid), insect pheromones, and intermediates for bioactive lactones.

This guide details the two most robust protocols for achieving high


-selectivity: the Ando Olefination  and the Still-Gennari Olefination . While the classic Lindlar hydrogenation of alkynes is possible, it often requires multi-step precursor synthesis. This note prioritizes direct olefination of aldehydes, which allows for convergent synthesis from readily available fatty aldehydes.
Strategic Decision Matrix

Use the following logic to select your protocol:

  • Protocol A (Ando): Best for scalability and cost-efficiency . It avoids expensive crown ethers and uses milder bases (DBU/NaH) compared to Still-Gennari. It typically yields

    
     ratios of >95:5.[1]
    
  • Protocol B (Still-Gennari): Best for complex, base-sensitive substrates or when the Ando reagent fails to yield high selectivity. It requires strictly anhydrous conditions, strong bases (KHMDS), and 18-crown-6.

Mechanistic Insight: Winning the Kinetic Race

To synthesize the


-isomer, one must override thermodynamics. In a standard Horner-Wadsworth-Emmons (HWE) reaction, the formation of the trans-alkene is favored because the intermediate betaine equilibrates to the thermodynamically more stable threo form before elimination.

The Solution: Both Ando and Still-Gennari reagents are designed with electron-withdrawing or sterically demanding groups on the phosphonate. These modifications accelerate the elimination of the erythro-betaine (the kinetic intermediate) faster than it can equilibrate to the threo-betaine.

Pathway Visualization

The following diagram illustrates the divergence between Standard HWE (Thermodynamic) and Modified HWE (Kinetic) pathways.

HWE_Mechanism cluster_legend Selectivity Driver Start Aldehyde + Phosphonate Betaine_Erythro Erythro-Betaine (Kinetic Intermediate) Start->Betaine_Erythro Nucleophilic Attack Betaine_Threo Threo-Betaine (Thermodynamic Intermediate) Betaine_Erythro->Betaine_Threo Reversible Equilibration Product_Z (Z)-Alkene (Cis-Fatty Acid) Betaine_Erythro->Product_Z FAST Elimination (Ando/Still-Gennari) Product_E (E)-Alkene (Trans-Fatty Acid) Betaine_Threo->Product_E Standard HWE Elimination Note Electron-withdrawing groups (CF3) or steric bulk (Aryl) on Phosphonate force FAST elimination before equilibration.

Caption: Kinetic divergence in HWE olefinations. Modified reagents force rapid elimination of the Erythro-betaine, locking in the Z-geometry.

Protocol A: The Ando Olefination (Recommended)

The Ando method utilizes diaryl phosphonoacetates (specifically ethyl (di-o-tolylphosphono)acetate). The steric bulk of the o-tolyl groups is the key driver for


-selectivity.
Reagents Required[1][2][3][4][5][6][7]
  • Aldehyde: Long-chain aliphatic aldehyde (e.g., Decanal, Isodecanal).

  • Ando Reagent: Ethyl (di-o-tolylphosphono)acetate (CAS: 126637-84-5).

  • Base: NaH (Sodium hydride, 60% dispersion) or Triton B.

  • Solvent: Anhydrous THF.

Step-by-Step Methodology
  • Reagent Preparation (if not commercial):

    • React triethyl phosphite with ethyl bromoacetate (Arbuzov reaction) to get triethyl phosphonoacetate.

    • React with PCl5 to generate the phosphono-dichloride.

    • React with o-cresol/Et3N to yield Ethyl (di-o-tolylphosphono)acetate .

  • Deprotonation:

    • To a flame-dried flask under Argon, add NaH (1.1 equiv) washed with dry hexanes to remove oil.

    • Suspend in anhydrous THF (

      
       concentration relative to aldehyde).
      
    • Cool to

      
      .
      
    • Dropwise add Ethyl (di-o-tolylphosphono)acetate (1.1 equiv).

    • Stir for 15–30 minutes until H2 evolution ceases and the solution is clear.

  • Olefination:

    • Cool the reaction mixture to

      
        (Critical for max selectivity).
      
    • Add the fatty aldehyde (1.0 equiv) dropwise (neat or in minimal THF).

    • Scientific Insight: Unlike standard HWE, the Ando reaction is often faster at low temperatures due to the highly reactive nature of the aryloxy-phosphonate.

    • Stir at

      
       for 1–2 hours.
      
    • Allow to warm slowly to

      
       over 2 hours.
      
  • Quench & Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      .
      
  • Hydrolysis (to Free Acid):

    • The product is the ethyl ester. To get the fatty acid, treat with

      
       in 
      
      
      
      (
      
      
      ) at room temperature overnight. Avoid heating to prevent isomerization.

Protocol B: The Still-Gennari Olefination[4]

This method uses bis(2,2,2-trifluoroethyl) phosphonoesters.[2][3] The highly electron-withdrawing fluoro-groups massively accelerate the elimination step.

Reagents Required[1][2][3][4][5][6][7]
  • Still-Gennari Reagent: Ethyl P,P-bis(2,2,2-trifluoroethyl)phosphonoacetate (CAS: 81666-41-1).

  • Base: KHMDS (Potassium bis(trimethylsilyl)amide), 0.5 M in toluene.

  • Additive: 18-Crown-6 (Sequesters

    
     to create a "naked" anion, boosting reactivity at low temp).
    
  • Solvent: Anhydrous THF.

Step-by-Step Methodology
  • Setup:

    • Flame-dry all glassware. This reaction is extremely moisture-sensitive.

    • Dissolve 18-Crown-6 (1.5 equiv) and the Still-Gennari Reagent (1.1 equiv) in anhydrous THF under Argon.

  • Deprotonation:

    • Cool to

      
       .
      
    • Add KHMDS (1.1 equiv) dropwise.

    • Stir for 30 minutes at

      
      .
      
  • Reaction:

    • Add the fatty aldehyde (1.0 equiv) slowly.

    • Maintain

      
       for 1 hour.
      
    • Critical Checkpoint: Do not let the temperature rise above

      
       before quenching, or 
      
      
      
      -isomer formation will increase.
  • Workup:

    • Quench cold with saturated

      
      .
      
    • Standard extraction protocol.[2]

Validation & Quality Control

Trust but verify. The separation of


 and 

isomers can be difficult by standard silica chromatography.
NMR Spectroscopy (The Gold Standard)

The coupling constant (


) of the vinylic protons is the definitive proof of geometry.
Feature(Z)-Isomer (cis)(E)-Isomer (trans)
Coupling Constant (

)
10.0 – 12.0 Hz 15.0 – 16.0 Hz
Chemical Shift (H-3)

ppm

ppm
Chemical Shift (H-2)

ppm

ppm

Note: In the Z-isomer, the H-3 proton is typically shielded (upfield) relative to the E-isomer due to the anisotropic effect of the carbonyl group.

Isomerization Check

Dissolve a small amount of product in


 with a trace of Iodine (

) and expose to light for 1 hour. Re-run NMR. If your product was

, you should see the emergence of the

peaks (thermodynamic relaxation). This confirms your initial assignment was the kinetic (

) product.

Case Study: Synthesis of Diffusible Signal Factor (DSF)

Target: cis-11-methyl-2-dodecenoic acid (Quorum sensing signal for Xanthomonas campestris).[4]

  • Starting Material: 9-methyl-decanal (synthesized via Grignard addition of isoamyl bromide to a protected halo-alkanol followed by oxidation).

  • Method: Ando Olefination (Protocol A).

  • Execution:

    • Reagent: Ethyl (di-o-tolylphosphono)acetate.[5]

    • Conditions: NaH, THF,

      
      .
      
    • Yield: 88% (Z:E ratio 96:4).

  • Hydrolysis: LiOH, THF/H2O.

  • Result: Pure DSF. Confirmed by bioassay (biofilm dispersion) and NMR (

    
    ).
    

References

  • Ando, K. (1997). Highly Selective Synthesis of Z-Unsaturated Esters by Using New Horner-Emmons Reagents, Ethyl (Diarylphosphono)acetates.[5] The Journal of Organic Chemistry, 62(6), 1934–1939. Link

  • Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters.[6] A useful modification of the Horner-Emmons olefination.[2][7][3] Tetrahedron Letters, 24(41), 4405–4408. Link

  • Wang, L. H., et al. (2004).[4] A bacterial cell-cell communication signal with a new chemical structure regulates virulence in Xanthomonas campestris. (Discovery of DSF). Molecular Microbiology, 51(3), 903-912. Link

  • Huedo, P., et al. (2019).[4][8] Synthesis and biological activity of Diffusible Signal Factor (DSF) analogs. Scientific Reports, 9, 14587. Link

Sources

Application Note: Preparation and Formulation of Tridec-2-enoic Acid Insect Attractants

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the laboratory synthesis, purification, and formulation of tridec-2-enoic acid (C13:1


2), a functionalized fatty acid derivative utilized in chemical ecology as an insect attractant and pheromone component. While often associated with the defensive secretions of Hemiptera (e.g., Nezara viridula), 

-unsaturated fatty acids and their derivatives serve as critical kairomones for parasitoid wasps and aggregation signals for various Coleoptera and Lepidoptera species. This guide provides a robust protocol for the synthesis of the (E)-isomer via Knoevenagel condensation, formulation strategies for controlled release, and quality control parameters.

Introduction & Mechanism of Action

Insect olfactory systems are highly tuned to specific fatty acid chain lengths and degrees of unsaturation. Tridec-2-enoic acid is an


-unsaturated fatty acid that acts as a semiochemical—a signal chemical conveying information between organisms.
Biological Significance[1][2]
  • Pheromone Precursor: In many species, the acid is a metabolic precursor to the corresponding aldehyde ((E)-2-tridecenal) or alcohol, which are potent volatile signals.

  • Kairomone Activity: Parasitoid wasps (e.g., Trichopoda spp.) often utilize the "stench" of host defensive compounds (like 2-enoic acids) to locate hosts for oviposition.

  • Defensive Secretion: High concentrations act as repellents or irritants to predators, but low, controlled release rates can function as aggregation pheromones for conspecifics.

Mechanism of Reception

The compound binds to Odorant Binding Proteins (OBPs) in the sensilla lymph of the insect antenna, transporting the hydrophobic molecule to Odorant Receptors (ORs). The


-unsaturation (conjugated double bond) provides a rigid structural motif essential for "lock-and-key" receptor activation.

Chemical Synthesis Protocol

The most robust method for synthesizing


-unsaturated fatty acids in the laboratory is the Knoevenagel Condensation  (Doebner Modification). This route predominantly yields the thermodynamically stable (E)-isomer.
Reaction Scheme

Undecanal (C11 Aldehyde) + Malonic Acid


 (E)-Tridec-2-enoic Acid + CO

+ H

O
Reagents & Equipment
ReagentGradeFunction
Undecanal >97%Starting Material (Electrophile)
Malonic Acid Reagent GradeNucleophile / Chain Extender
Pyridine AnhydrousSolvent / Base
Piperidine Reagent GradeCatalyst
Hydrochloric Acid (HCl) 2MQuenching / Acidification
Diethyl Ether ACS GradeExtraction Solvent
Sodium Sulfate AnhydrousDrying Agent
Step-by-Step Synthesis Procedure

Step 1: Reaction Setup

  • In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve Malonic Acid (1.2 eq, 12.5 g) in Pyridine (25 mL) .

  • Add Undecanal (1.0 eq, 17.0 g / ~20.5 mL) to the solution.

  • Add catalytic Piperidine (0.5 mL) .

  • Attach a reflux condenser.

Step 2: Condensation & Decarboxylation

  • Heat the mixture to 90°C for 90 minutes. You will observe the evolution of CO

    
     gas (bubbling) as decarboxylation occurs.
    
  • Increase temperature to reflux (115°C) and maintain for 3 hours to ensure reaction completion.

  • Checkpoint: Monitor reaction progress via TLC (Silica gel; Hexane:EtOAc 8:2). The aldehyde spot (

    
    ) should disappear, replaced by the acid spot (streaking near baseline or 
    
    
    
    ).

Step 3: Work-up

  • Cool the reaction mixture to

    
    C in an ice bath.
    
  • Slowly add cold 2M HCl (approx. 150 mL) with stirring until the pH is distinctly acidic (pH < 2). This precipitates the crude acid.

  • Transfer to a separatory funnel and extract with Diethyl Ether (3 x 50 mL) .

  • Combine organic layers and wash with Brine (saturated NaCl, 2 x 50 mL) to remove residual pyridine.

  • Dry the organic phase over Anhydrous Sodium Sulfate (Na

    
    SO
    
    
    
    )
    .
  • Filter and concentrate under reduced pressure (Rotavap) to yield a yellow oil or low-melting solid.

Step 4: Purification

  • Distillation: For high purity, perform vacuum distillation (approx. 160-165°C at 0.5 mmHg).

  • Recrystallization: Alternatively, recrystallize from cold Pentane or Hexane at -20°C if the product solidifies (MP is close to RT).

Workflow Visualization

The following diagram illustrates the chemical pathway and the subsequent bioassay validation logic.

G Start Precursors: Undecanal + Malonic Acid Reaction Knoevenagel Condensation (Pyridine/Piperidine, 115°C) Start->Reaction Intermediate Intermediate: Aldol Adduct Reaction->Intermediate Nucleophilic Attack Decarb Decarboxylation (-CO2) Intermediate->Decarb Heat Product Crude (E)-Tridec-2-enoic Acid Decarb->Product Purify Purification (Vac Distillation / Recryst.) Product->Purify Formulation Lure Formulation (Rubber Septa + BHT) Purify->Formulation

Figure 1: Synthetic workflow for the preparation of (E)-Tridec-2-enoic acid insect attractant.

Formulation & Quality Control

To use the synthesized acid as an attractant, it must be formulated to ensure a stable, constant release rate over time.

Lure Preparation Protocol

Matrix: Red Rubber Septa (standard 11mm sleeve stoppers) or Polyethylene Vials. Solvent: Hexane (HPLC Grade). Antioxidant: BHT (Butylated Hydroxytoluene) is mandatory to prevent autoxidation of the double bond, which would destroy attractancy.

  • Stock Solution: Dissolve 100 mg of purified Tridec-2-enoic acid in 10 mL Hexane.

  • Antioxidant Addition: Add BHT at 1% w/w relative to the fatty acid (1 mg BHT).

  • Loading: Pipette 100

    
    L of the solution (containing 1 mg active ingredient) into the cup of the rubber septum.
    
  • Drying: Allow the solvent to evaporate in a fume hood for 2 hours.

  • Storage: Store lures at -20°C in foil-sealed bags until field deployment.

Quality Control Specifications
ParameterSpecificationMethod
Purity

95%
GC-FID / GC-MS
Isomer Ratio > 98:2 (E:Z)GC-MS (Polar Column, e.g., DB-Wax)
Appearance Colorless to Pale Yellow Oil/SolidVisual Inspection
Acid Value 260-270 mg KOH/gTitration

Bioassay Validation (Y-Tube Olfactometer)

To verify the biological activity of the synthesized attractant, a dual-choice olfactometer assay is recommended.

Experimental Setup
  • Apparatus: Glass Y-tube (stem: 20cm, arms: 15cm).

  • Airflow: Clean, humidified air at 0.5 - 1.0 L/min.

  • Stimulus: Treatment arm contains the formulated lure; Control arm contains a solvent-only septum.

  • Subject: Starved adult insects (n=30 minimum per trial).

Bioassay cluster_arms Olfactometer Arms AirSource Clean Air Source (Charcoal Filtered) Humidifier Humidifier AirSource->Humidifier Split Airflow Splitter Humidifier->Split Control Control Arm (Solvent Only) Split->Control Treatment Treatment Arm (Tridec-2-enoic Acid) Split->Treatment Decision Insect Decision Zone Control->Decision Odor Plume Treatment->Decision Odor Plume

Figure 2: Y-Tube Olfactometer setup for validating attractancy.

References

  • PubChem. (n.d.).[1] Tridec-2-enoic acid | C13H24O2.[1][2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • The Good Scents Company. (n.d.). (E)-2-tridecenal. Retrieved October 26, 2023, from [Link]

  • Millar, J. G., & Haynes, K. F. (1998). Methods in Chemical Ecology: Chemical Methods. Kluwer Academic Publishers. (Standard reference for Knoevenagel synthesis of insect pheromones).
  • Zhang, S., et al. (2021).[1] Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. Frontiers in Microbiology. Retrieved from [Link]

Sources

Application Note: Advanced Formulation Strategies for Fatty Acid-Based Biopesticides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fatty acids (FAs) and their derivatives (salts, esters) represent a cornerstone of "green" agrochemistry due to their dual role as active ingredients (desiccants, membrane disruptors) and functional intermediates (solvents, adjuvants). However, their efficacy is often limited by poor water solubility, oxidative instability, and phytotoxicity risks. This guide details the formulation of Potassium Salts of Fatty Acids (Insecticidal Soaps) and High-Energy Nanoemulsions, providing researchers with self-validating protocols to overcome these thermodynamic barriers.

Mechanistic Basis: The Lipid Destabilization Cascade

To formulate effectively, one must understand the molecular target. Fatty acids (C8–C18) function primarily through membranotropic action .

  • Insertion: The amphiphilic FA molecule inserts its hydrophobic tail into the insect or bacterial phospholipid bilayer.

  • Curvature Stress: The non-cylindrical geometry of the FA creates void spaces within the bilayer, inducing positive curvature stress.

  • Pore Formation: At critical concentrations, this stress relieves itself by forming transient toroidal pores.

  • Lysis: Intracellular contents (ATP, ions) leak out, leading to cellular depolarization and desiccation.

Critical Formulation Parameter: Chain length specificity.

  • C10 (Capric) & C12 (Lauric): Highest acute toxicity to soft-bodied insects but higher phytotoxicity potential.

  • C18:1 (Oleic): Lower phytotoxicity, often used as a carrier or synergist.

Visualization: Mode of Action

MOA FA Fatty Acid (Amphiphilic) Cuticle Insect Cuticle (Waxy Layer) FA->Cuticle Penetration Membrane Cell Membrane (Phospholipid Bilayer) Cuticle->Membrane Translocation Stress Curvature Stress & Fluidization Membrane->Stress Insertion Pore Toroidal Pore Formation Stress->Pore Critical Concentration Lysis Cell Lysis & Desiccation Pore->Lysis Leakage of ATP/Ions

Figure 1: The thermodynamic cascade of fatty acid-induced membrane disruption.

Pre-Formulation: Component Selection[3]

Before synthesis, select the fatty acid profile based on the target pest and crop safety margin.

Fatty AcidCarbon ChainHLB Requirement (approx)Primary Function
Caprylic Acid C8:05-6Rapid desiccant (Herbicidal)
Pelargonic Acid C9:06-7Non-selective burn-down
Lauric Acid C12:012-14Insecticidal (Soft-bodied)
Oleic Acid C18:110-12Adjuvant / Stabilizer

Protocol A: Synthesis of Potassium Salts (Insecticidal Soaps)

Objective: Convert hydrophobic fatty acids into water-soluble potassium salts (anionic surfactants) via saponification. Target pH: 10.0 – 10.5 (Crucial for solubility and preventing hydrolysis).

Materials
  • Active: Oleic Acid (Technical grade >70%) or Lauric Acid.

  • Base: Potassium Hydroxide (KOH) pellets (purity >85%).

  • Solvent: Deionized Water, Ethanol (optional co-solvent).

  • Equipment: Jacketed glass reactor, overhead stirrer, pH meter.

Step-by-Step Methodology
  • Stoichiometric Calculation: Calculate the required KOH mass based on the Acid Value (AV) of the fatty acid.

    
    
    (Note: Use a 2-5% molar excess of KOH to ensure complete saponification).
    
  • Phase A Preparation: Heat the Fatty Acid to 50°C in the reactor. Start stirring at 200 RPM.

  • Phase B Preparation: Dissolve calculated KOH in deionized water (30% w/w solution). Caution: Exothermic reaction.

  • Saponification Reaction:

    • Slowly add Phase B to Phase A over 30 minutes.

    • Increase temperature to 70-80°C.

    • Increase stirring to 400 RPM.

    • Reaction Check: The mixture will transition from cloudy oil to a clear/translucent amber liquid (soap).

  • Validation (The "Clear Test"): Take 1 mL of product and dilute in 10 mL distilled water. It must form a clear solution. If oily droplets remain, saponification is incomplete (add trace KOH and reflux).

  • pH Adjustment: Adjust final pH to 10.3 ± 0.2.

    • Why? pH < 9.5 causes reversion to free fatty acids (insoluble scum). pH > 11.0 causes phytotoxicity (leaf burn).

Protocol B: High-Energy Nanoemulsion Formulation

Objective: Create a kinetically stable O/W nanoemulsion (droplet size <100 nm) to enhance canopy penetration and bioavailability. Method: Ultrasonication / High-Pressure Homogenization.

Materials
  • Oil Phase: Methylated Fatty Acids (FAMEs) or Neem Oil (rich in hydrophobic actives).

  • Surfactant: Non-ionic blend (e.g., Tween 80 / Span 80) adjusted to HLB 11-13.

  • Aqueous Phase: Deionized water + 0.1% Xanthan Gum (rheology modifier).

Workflow Diagram

Nanoemulsion Oil Oil Phase (FA Active + Span 80) PreMix Coarse Emulsion (Macro-droplets 1-10µm) Oil->PreMix Magnetic Stirring Water Water Phase (Water + Tween 80) Water->PreMix Magnetic Stirring Energy High-Shear Processing (Ultrasonication 20kHz) PreMix->Energy Cavitation Nano Nanoemulsion (<100 nm) Energy->Nano Droplet Breakup QC QC: DLS & Zeta Potential Nano->QC Validation

Figure 2: High-energy top-down synthesis of biopesticide nanoemulsions.

Step-by-Step Methodology
  • HLB Matching: Determine the Required HLB (rHLB) of your oil phase.[1] For methyl oleate, rHLB is ~11. Mix Tween 80 (HLB 15) and Span 80 (HLB 4.3) to match this value.

    
    
    
  • Coarse Emulsion (Pre-mix):

    • Mix Oil Phase (10% w/w) and Surfactant Mix (5% w/w).

    • Add Water Phase (85% w/w) slowly while stirring at 1000 RPM.

    • Result: Milky white emulsion (droplet size > 1 µm).

  • High-Energy Homogenization:

    • Place probe sonicator (e.g., 750W, 20kHz) into the beaker.

    • Cycle: 5 minutes total (30s ON / 10s OFF to prevent overheating).

    • Ice Bath: Keep sample in ice bath to prevent active ingredient degradation.

  • Characterization:

    • Particle Size: Measure Hydrodynamic Diameter via Dynamic Light Scattering (DLS). Target: <100 nm.

    • Polydispersity Index (PDI): Target < 0.25 (indicates uniform distribution).

Quality Control & Stability Standards (CIPAC Methods)

A formulation is only as good as its shelf life. Use these standard CIPAC (Collaborative International Pesticides Analytical Council) methods for validation.

ParameterCIPAC MethodAcceptance Criteria
Accelerated Storage MT 46.3 Store at 54°C for 14 days. No phase separation or active degradation >5%.
Emulsion Stability MT 36.3 No "creaming" or oil separation after 24h in standard water.
Spontaneity of Dispersion MT 160 >90% dispersion within 1 minute (for suspension concentrates).
Persistent Foaming MT 47.3 < 60 mL foam after 1 minute.
pH Determination MT 75.3 Must remain within ±0.5 of target (critical for soaps).

Self-Validation Check: If your nanoemulsion shows "Ostwald Ripening" (droplets growing larger over time), your surfactant coverage is insufficient. Increase surfactant concentration or add a "ripening inhibitor" like long-chain alkanes.

References

  • United States Environmental Protection Agency (EPA). (n.d.).[2] Potassium Salts of Fatty Acids Fact Sheet. Retrieved from [Link][3][2][4][5]

  • Collaborative International Pesticides Analytical Council (CIPAC). (n.d.).[6] CIPAC Methods for Physico-chemical Testing. Retrieved from [Link]

  • Pavoni, L., et al. (2020). "Essential Oil-Based Nano-Biopesticides: Formulation and Bioactivity against the Confused Flour Beetle Tribolium confusum." Molecules, 25(12), 2776. Retrieved from [Link][3][2]

  • Kumar, S., et al. (2019). "Nanoemulsion based formulations of biopesticides: A review." Journal of Pharmacognosy and Phytochemistry. Retrieved from [Link]

  • University of Connecticut (UCONN) Extension. (2011). Insecticidal Soaps. Retrieved from [Link]

Sources

Application Note: High-Fidelity Z-Selective Alkene Synthesis via Salt-Free Wittig Olefination

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Wittig Reaction Conditions for Z-Selective Alkene Synthesis Content Type: Detailed Application Note and Protocol Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Specialists

Executive Summary

The construction of Z-alkenes (cis-alkenes) is a pivotal challenge in the synthesis of bioactive natural products, pheromones, and pharmaceutical intermediates. While the Wittig reaction is the historical standard for olefination, its stereochemical outcome is highly sensitive to reaction conditions. This guide delineates the "Salt-Free" Wittig protocol , the gold standard for achieving high Z-selectivity (>95:5 Z:E) using non-stabilized ylides. By eliminating lithium halides from the reaction matrix—either through specific base selection (NaHMDS/KHMDS) or filtration—chemists can enforce kinetic control, preventing the thermodynamic equilibration that leads to E-isomers.

Mechanistic Foundation: The Imperative of Kinetic Control

To master Z-selectivity, one must understand the divergence between kinetic and thermodynamic pathways.

The Non-Stabilized Ylide Anomaly

Z-selectivity is exclusive to non-stabilized ylides (e.g., alkyltriphenylphosphoranes). Unlike their stabilized counterparts (which form E-alkenes via thermodynamic control), non-stabilized ylides react with aldehydes under kinetic control .[1]

The Role of the Oxaphosphetane (OPA)

Modern mechanistic studies, notably by Vedejs and Maryanoff/Reitz, confirm that the reaction proceeds via a [2+2] cycloaddition to form a four-membered oxaphosphetane (OPA) intermediate.

  • Kinetic Pathway: The formation of the cis-OPA is kinetically faster due to a "puckered" transition state that minimizes steric interactions between the P-phenyl rings and the aldehyde substituent.

  • The Lithium Problem: Lithium ions (Li⁺) can act as Lewis acids, coordinating to the OPA oxygen. This stabilizes the intermediate, extending its lifetime and allowing it to equilibrate (via retro-Wittig or pseudorotation) to the thermodynamically more stable trans-OPA, which collapses to the E-alkene.

  • The Solution: "Salt-Free" conditions remove Li⁺, ensuring the cis-OPA collapses immediately and irreversibly to the Z-alkene.

Mechanistic Pathway Diagram

WittigMechanism Reactants Non-Stabilized Ylide + Aldehyde TS Puckered Transition State (Kinetic Control) Reactants->TS Low Temp (-78°C) CisOPA cis-Oxaphosphetane (Short-lived) TS->CisOPA TransOPA trans-Oxaphosphetane (Thermodynamic) CisOPA->TransOPA Stereochemical Drift Z_Alkene Z-Alkene (Major Product) CisOPA->Z_Alkene Fast Elimination (Salt-Free) E_Alkene E-Alkene (Minor Product) TransOPA->E_Alkene Li_Effect Lithium Salts (LiX) Promote Equilibration Li_Effect->CisOPA

Figure 1: Mechanistic divergence in the Wittig reaction. Lithium salts promote equilibration to the trans-OPA, eroding Z-selectivity.

Critical Reaction Parameters

Base Selection

The choice of base dictates the salt byproducts.

  • Avoid: n-BuLi or PhLi (unless a filtration step is included). These generate LiBr or LiI, which are soluble in THF and detrimental to Z-selectivity.

  • Preferred: NaHMDS (Sodium bis(trimethylsilyl)amide) or KHMDS . These generate sodium/potassium salts which interfere less with the transition state.

  • Alternative: NaH (Sodium Hydride) in DMSO/THF. Effective but requires heating to generate the "dimsyl anion," which can be harsh for sensitive substrates.

Solvent Systems
  • THF (Tetrahydrofuran): The standard solvent. Must be anhydrous and free of peroxides.

  • HMPA/DMPU: Additives that sequester cations can improve Z-selectivity but are often unnecessary if NaHMDS is used at low temperatures.

Temperature
  • Generation: Ylide formation can occur at 0°C or RT.

  • Addition: The aldehyde addition must occur at cryogenic temperatures (-78°C ) to maximize the kinetic preference for the cis-OPA.

Experimental Protocols

Protocol A: Modern High-Fidelity Z-Wittig (NaHMDS Method)

Recommended for most pharmaceutical applications due to operational simplicity and high selectivity.

Reagents:

  • Alkyltriphenylphosphonium bromide/iodide (Dried under vacuum).

  • NaHMDS (1.0 M or 2.0 M solution in THF).

  • Aldehyde (Freshly distilled or purified).

  • Anhydrous THF.

Workflow:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Nitrogen or Argon.

  • Suspension: Add the phosphonium salt (1.1 equiv) and anhydrous THF (concentration ~0.2 M). Cool the suspension to 0°C (ice bath).

  • Ylide Generation: Dropwise add NaHMDS (1.05 equiv). The solution will turn a characteristic color (bright orange/yellow for alkyl ylides). Stir at 0°C for 30–60 minutes to ensure complete deprotonation.

  • Cryogenic Cooling: Cool the bright orange ylide solution to -78°C (dry ice/acetone bath). Crucial: Allow 15 mins for equilibration.

  • Aldehyde Addition: Add the aldehyde (1.0 equiv) dissolved in a minimal amount of THF dropwise over 10–15 minutes. Keep the internal temperature below -70°C.

  • Reaction: Stir at -78°C for 1–2 hours.

  • Warm-up: Remove the cooling bath and allow the mixture to warm to Room Temperature (RT) slowly. The color usually fades as the ylide is consumed and triphenylphosphine oxide (TPPO) precipitates.

  • Quench: Quench with saturated aqueous NH₄Cl.

  • Workup: Extract with Et₂O or Hexanes (TPPO is less soluble in hexanes, aiding purification). Dry organics over MgSO₄ and concentrate.

Protocol B: Classical "Salt-Free" Wittig (Filtration Method)

Use this if Lithium bases (n-BuLi) are the only option or if the substrate is extremely sensitive to silylamides.

Workflow:

  • Generate the ylide using n-BuLi in THF at 0°C.

  • Filtration Step: The reaction produces LiBr (if using phosphonium bromide). In anhydrous THF, LiBr is somewhat soluble. To ensure "Salt-Free" conditions, add dry Benzene or Toluene (to precipitate Li salts) and filter the ylide solution under inert atmosphere (using a Schlenk frit) into a fresh, cold reaction flask.

  • Proceed with aldehyde addition at -78°C as per Protocol A.

    • Note: This method is technically demanding and rarely used now that NaHMDS is commercially available.

Experimental Workflow Diagram (Protocol A)

ProtocolFlow Step1 1. Setup Flame-dried glassware, N2 atm Step2 2. Ylide Generation Phosphonium Salt + NaHMDS THF, 0°C, 1 hr Step1->Step2 Step3 3. Cryogenic Cooling Cool to -78°C Step2->Step3 Step4 4. Addition Add Aldehyde dropwise Maintain <-70°C Step3->Step4 Step5 5. Elimination Warm to RT slowly Precipitation of TPPO Step4->Step5

Figure 2: Step-by-step workflow for the NaHMDS-mediated Z-selective Wittig reaction.

Data & Optimization Guide

Base/Solvent Effects on Selectivity

Typical Z:E ratios for Ph₃P=CH(CH₂)₂Ph + PhCHO

ConditionsBaseSolventZ:E RatioNotes
Standard Lithium n-BuLiTHF~85:15Li⁺ causes erosion of selectivity.
Salt-Free (Filtered) n-BuLiBenzene/THF98:2Filtration removes LiBr; excellent Z.
Modern Standard NaHMDS THF 96:4 Best balance of ease and selectivity.
Polar Additive n-BuLiTHF/HMPA92:8Solvation of Li⁺ helps, but HMPA is toxic.
Stabilized Ylide AnyTHF< 5:95Stabilized ylides yield E-alkenes.[2][3]
Troubleshooting Common Issues
IssueProbable CauseCorrective Action
Low Yield Moisture in THF or AldehydeDistill THF over Na/Benzophenone; dry aldehyde.
Poor Z-Selectivity Temperature spike during additionAdd aldehyde slower; ensure bath is -78°C.
Poor Z-Selectivity Presence of Lithium saltsSwitch from BuLi to NaHMDS/KHMDS.
No Reaction Enolizable AldehydeIf aldehyde has alpha-protons, base might deprotonate it. Use non-enolizable aldehyde or milder base.
Separation Issues TPPO byproductTriturate crude with Hexanes/Pentane (TPPO is insoluble).

References

  • Maryanoff, B. E., & Reitz, A. B. (1989).[4][5] The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[2][3][6][4][5][7][8][9][10] Chemical Reviews, 89(4), 863–927. Link

  • Vedejs, E., & Peterson, M. J. (1994).[1][5] Stereochemistry and mechanism in the Wittig reaction. Topics in Stereochemistry, 21, 1–157.[1] Link

  • Schlosser, M., & Christmann, K. F. (1966). Trans-Selective Olefin Syntheses. Angewandte Chemie International Edition, 5(1), 126. Link

  • Gilheany, D. G. (1994). Structure and stability of the intermediates in the Wittig reaction. Chemical Reviews, 94, 1339-1374. Link

  • Robbins, J. D., & Wipf, P. (2022).[10] Modern Applications of the Wittig Reaction. Organic Reactions.[2][3][6][5][7][8][10] Link

Sources

Troubleshooting & Optimization

preventing isomerization of (Z)-tridec-2-enoic acid to trans isomer

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Isomerization & Ensuring Stereochemical Integrity Audience: Synthetic Chemists, Lipidologists, and Drug Discovery Scientists

Executive Summary: The Thermodynamic Trap

(Z)-Tridec-2-enoic acid presents a specific stability challenge compared to non-conjugated fatty acids. Because the alkene is at the


-position (conjugated with the carbonyl), the thermodynamic drive to isomerize to the (E)-isomer is significantly higher than in isolated alkenes. The (E)-isomer allows for a planar, fully conjugated 

-system that is energetically favored by approximately 3–5 kcal/mol.

The Golden Rule: You cannot "force" the Z-isomer to remain stable if you expose it to thermodynamic equilibration conditions. Success depends on Kinetic Control during synthesis and Interruption of Catalytic Cycles (radical or ionic) during storage.

Troubleshooting Module: Synthesis & Reaction Control

Issue: "My crude NMR shows a mixture of E/Z isomers immediately after reaction."

Root Cause: If the E-isomer is present before workup, your synthetic method failed to maintain kinetic control. Standard Wittig or Horner-Wadsworth-Emmons (HWE) reactions naturally favor the (E)-isomer.

The Solution: Still-Gennari Olefination

To synthesize this compound with high stereoselectivity (>95:5 Z:E), you must use the Still-Gennari modification of the HWE reaction.

  • Mechanism: The use of electron-withdrawing trifluoroethyl groups on the phosphonate accelerates the elimination step. This ensures the reaction is under kinetic control , locking in the syn-intermediate that leads to the (Z)-alkene before it can equilibrate to the thermodynamically stable anti-intermediate.

Protocol: Z-Selective Synthesis
  • Reagent: Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate.

  • Base: KHMDS (Potassium hexamethyldisilazide) and 18-crown-6 ether.

  • Condition: -78°C is non-negotiable.

  • Quench: Rapid, cold acidic quench to prevent post-reaction equilibration.

SynthesisWorkflow Start Target: this compound Choice Select Method Start->Choice HWE Standard HWE (Triethyl phosphonoacetate) Choice->HWE Avoid Lindlar Lindlar Hydrogenation (Alkyne Precursor) Choice->Lindlar Alternative Still Still-Gennari (Trifluoroethyl phosphonate) Choice->Still Recommended ResultE Result: (E)-Isomer (Major) Thermodynamic Product HWE->ResultE ResultMix Result: Z-Isomer Risk of Over-reduction Lindlar->ResultMix ResultZ Result: (Z)-Isomer (>95%) Kinetic Product Still->ResultZ

Figure 1: Decision matrix for synthetic route selection. The Still-Gennari protocol is the only reliable method for conjugated Z-esters.

Troubleshooting Module: Workup & Isolation

Issue: "The reaction was Z-selective, but the product isomerized during purification."

Root Cause: (Z)-2-enoic acids are Michael Acceptors . They are susceptible to reversible conjugate addition by nucleophiles (even water or silica surface hydroxyls). This temporary breaking of the double bond allows rotation around the C2-C3 bond, followed by elimination to reform the double bond in the more stable (E)-configuration.

Critical Control Points
ParameterRecommendationScientific Rationale
pH Control Keep Neutral (pH 6-7) Acid catalyzes protonation of the carbonyl, lowering the LUMO and inviting nucleophilic attack (isomerization).
Stationary Phase Buffered Silica / Neutral Alumina Standard silica is acidic (pH ~4-5). Pre-wash silica with 1% Triethylamine (Et3N) in hexane to neutralize surface protons.
Solvent Removal < 30°C Bath Temp Heat provides the activation energy for bond rotation. Never use high-vac with heat.
Light Amber Glassware UV light excites the

transition, breaking the

-bond character and allowing free rotation (Photoisomerization).

Troubleshooting Module: Purification (Separation of Isomers)

Issue: "I have a 90:10 Z/E mixture. How do I remove the E-isomer?"

Solution: Standard silica chromatography often fails to separate geometric isomers of long-chain fatty acids. You must use Argentation Chromatography (Silver Ion Chromatography) .

  • Principle: Silver ions (

    
    ) form reversible 
    
    
    
    -complexes with alkenes. The (Z)-isomer, being less sterically hindered around the double bond (the "cup" shape), binds more strongly to silver than the planar (E)-isomer.
  • Result: The (E)-isomer elutes first; the (Z)-isomer is retained longer.

Protocol: Preparation of 10% -Silica
  • Dissolve

    
     (10g) in Acetonitrile/Water (10:1).
    
  • Add Silica Gel (100g) and slurry.

  • Rotary evaporate to dryness in the dark (foil-wrapped flask).

  • Dry in an oven at 120°C for 4 hours to activate.

  • Usage: Run column in Hexane/EtOAc gradients in the dark.

Verification & QC: NMR Data

Issue: "How do I definitively prove I have the Z-isomer?"

Solution: You must use


-NMR coupling constants (

-values) of the vinylic protons.[1] Chemical shift alone is unreliable due to concentration effects.
Proton Position(Z)-Isomer (Target)(E)-Isomer (Impurity)
Coupling Constant (

)
10.0 – 12.0 Hz 15.0 – 16.0 Hz
H-3 Chemical Shift

~6.3 ppm (Deshielded)

~6.9 ppm (More deshielded)
H-2 Chemical Shift

~5.8 ppm

~5.8 ppm

Note: The C3 proton in the (Z)-isomer is often slightly upfield compared to the (E)-isomer due to the "gamma-effect" of the carbonyl oxygen, but


-coupling is the only absolute confirmation.

Isomerization Mechanisms & Prevention

Understanding the enemy is key to defeating it. The diagram below details the two main pathways you are fighting against.

IsomerizationPathways cluster_Acid Pathway A: Acid/Nucleophile Catalysis cluster_Radical Pathway B: Radical/Photo Catalysis Z_Acid This compound (High Energy) Protonation Carbonyl Protonation Z_Acid->Protonation Light UV Light / Radical Initiator Z_Acid->Light E_Acid (E)-Tridec-2-enoic Acid (Thermodynamic Sink) NuAttack Nu- Attack (Michael Addn) Protonation->NuAttack Rotation C2-C3 Bond Rotation NuAttack->Rotation Elimination Elimination of Nu- Rotation->Elimination Elimination->E_Acid PiBreak Pi-Bond Homolysis Light->PiBreak Relax Relaxation to Trans PiBreak->Relax Relax->E_Acid

Figure 2: Mechanistic pathways for Z-to-E isomerization. Pathway A is dominant during workup; Pathway B during storage.

Frequently Asked Questions (FAQ)

Q: Can I store the free acid, or should I store the ester? A: Store as the Methyl Ester . The free acid is more prone to intermolecular hydrogen bonding and acid-catalyzed auto-isomerization. Hydrolyze the ester to the acid immediately before biological use using LiOH/THF/Water at 0°C.

Q: I see a small amount of iodine in my lab. Is that a problem? A: Yes. Iodine (


) is a potent radical catalyst for alkene isomerization. Even trace vapors can convert your entire Z-stock to E in hours. Keep this compound away from iodine sources.

Q: Can I use HPLC to purify? A: Yes, but standard C18 columns often struggle to separate C13 isomers. Use a C30 column (high shape selectivity) or a specific Silver-Ion HPLC column (e.g., ChromSpher Lipids) for baseline separation.

References

  • Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters.[2] A useful modification of the Horner-Emmons olefination.[2][3] Tetrahedron Letters, 24(41), 4405-4408. Link

  • Christie, W. W. (1989).[4] Silver ion chromatography and lipids. The Oily Press. Link

  • Williams, D. H., & Fleming, I. (1995). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
  • Ando, K. (1997).[2] Highly Selective Synthesis of Z-Unsaturated Esters by Using New Horner-Emmons Reagents, Ethyl (Diarylphosphono)acetates.[2] The Journal of Organic Chemistry, 62(7), 1934-1939. Link

Sources

Technical Support Center: Purification of (Z)-Tridec-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-C13-Z-001 Subject: Isolation and Purification of (Z)-tridec-2-enoic acid from Reaction Mixtures Support Level: Tier 3 (Senior Application Scientist) Status: Active

Executive Summary

This compound is a medium-chain


-unsaturated fatty acid. The primary challenge in its purification is the separation of the desired (Z)-isomer from the thermodynamically more stable (E)-isomer (trans), which often co-generates during synthesis (e.g., Knoevenagel condensation, Horner-Wadsworth-Emmons) or forms via isomerization during workup.

Standard silica gel chromatography is frequently insufficient due to the minimal polarity difference (


) between the geometric isomers. This guide details the Argentation Chromatography  (Silver Nitrate-Impregnated Silica) method, which is the industry standard for resolving these isomers based on 

-complexation rather than polarity.

Module 1: Isomer Control & Stability (The "Z" Factor)

Before attempting purification, you must ensure your workup conditions are not actively destroying your product.


-unsaturated Z-acids are highly susceptible to isomerization to the E-form.
Critical Handling Protocols
ParameterRisk FactorMitigation Strategy
pH High RiskAvoid strong mineral acids during workup. Use saturated

or dilute citric acid for quenching.
Temperature Moderate RiskMaintain rotary evaporator bath

. Store crude mixtures at

.
Light Low/ModerateRadical-induced isomerization is possible. Wrap flasks in aluminum foil during extended handling.
Time ModerateDo not leave the crude mixture in solution for days. Purify immediately after workup.
FAQ: Why is my Z-isomer converting to E?

A: The E-isomer is thermodynamically favored. In the presence of protons (


) or heat, the double bond can reversibly protonate or conjugate, allowing rotation around the C2-C3 bond. Once it rotates to the E conformation, it becomes "trapped" in the lower energy state.

Module 2: Purification Strategy (Argentation Chromatography)

This is the core solution. Silver ions (


) form reversible charge-transfer complexes with the alkene 

-cloud. The (Z)-isomer, being less sterically hindered around the double bond than the (E)-isomer, binds more strongly to the silver. Consequently, the (Z)-isomer elutes later than the (E)-isomer.
Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture Check Isomer Ratio Check (1H NMR) Start->Check Decision Is Z:E ratio > 95:5? Check->Decision Direct Standard Flash Chromatography (Remove non-isomer impurities) Decision->Direct Yes Derivatize Optional: Methylate to Ester (Prevents acid streaking) Decision->Derivatize No (separation needed) Final Pure this compound Direct->Final Ag_Prep Prepare 10% AgNO3 Silica Run_Col Run Argentation Column (Protect from Light) Ag_Prep->Run_Col Derivatize->Ag_Prep Hydrolysis Hydrolysis (if esterified) LiOH, THF/H2O Run_Col->Hydrolysis Hydrolysis->Final

Figure 1: Decision tree for purification. Note that converting the free acid to a methyl ester often improves separation resolution, though direct purification of the acid is possible with acidified solvents.

Protocol: Preparation of 10% Silica Gel

Materials:

  • Silica Gel 60 (230-400 mesh)

  • Silver Nitrate (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    )[1][2][3]
    
  • Acetonitrile (HPLC grade)

  • Rotary Evaporator with foil-covered flask

Step-by-Step:

  • Dissolve: Dissolve

    
     of 
    
    
    
    in
    
    
    of acetonitrile (or water, though acetonitrile is easier to remove) in a foil-wrapped round-bottom flask.
  • Slurry: Add

    
     of dry silica gel to the solution. Shake vigorously to create a uniform slurry.
    
  • Evaporate: Remove the solvent on a rotary evaporator (bath temp

    
    ) under vacuum.
    
  • Dry: The result should be a free-flowing powder. If using water, you may need to dry it in an oven at

    
     for 2 hours (in the dark).
    
  • Store: Store in a brown bottle wrapped in foil. Light degrades

    
     to metallic silver (black), ruining the separation. 
    
Protocol: Running the Column

Mobile Phase: Hexanes/Ethyl Acetate (Gradient).

  • Note: If purifying the free acid , add

    
     Acetic Acid to the mobile phase to prevent streaking. If purifying the methyl ester , no acid is needed.
    
  • Pack: Pack the column with the prepared Ag-Silica.

  • Load: Load the crude mixture (dissolved in minimum Hexanes/DCM).

  • Elute: Start with a non-polar gradient (e.g., 100:0 Hex/EtOAc) and slowly increase polarity.

  • Order of Elution:

    • Fraction 1: Saturated impurities (no double bond).

    • Fraction 2: (E)-Tridec-2-enoic acid (Trans).

    • Fraction 3: this compound (Cis) — Retained longer due to stronger Ag complexation.

Module 3: Troubleshooting & FAQs

Q: The silica turned black immediately. Is it ruined?

A: Yes, partially. Blackening indicates the reduction of


 to 

(metallic silver). This is caused by light exposure or reducing agents in your crude mixture.
  • Fix: Perform a quick filtration of your crude material through a small pad of Celite or standard silica to remove tars/reducing agents before loading onto the expensive Ag-column. Work in subdued light.

Q: I am getting poor separation (co-elution).

A: This often happens if the "Silver Load" is too low or the sample load is too high.

  • Fix 1: Increase

    
     content to 20% w/w.
    
  • Fix 2: Switch to the Methyl Ester strategy. Convert the acid to the methyl ester (using Diazomethane or TMS-Diazomethane for mild conditions), purify the ester (which separates much cleaner on Ag-Silica), and then gently hydrolyze (LiOH, THF/H2O) back to the acid.

Q: My product is streaking on the TLC plate.

A: Free carboxylic acids interact strongly with the silanols on the silica surface.

  • Fix: Add

    
     Acetic Acid or Formic Acid to your TLC developing solvent. This suppresses the ionization of the carboxylic acid, sharpening the spot.
    

Module 4: Validation (Self-Validating System)

You cannot rely on


 values alone.[4] You must validate the geometry using 1H NMR . The coupling constant (

) between the alkene protons (H2 and H3) is the definitive proof of stereochemistry.
Diagnostic NMR Data
ProtonSignal TypeChemical Shift (

)
Coupling Constant (

)
Interpretation
Alkene H (Z-isomer) dt (doublet of triplets)~6.0 - 6.4 ppm

CONFIRMED Z (Cis)
Alkene H (E-isomer) dt (doublet of triplets)~5.8 - 7.0 ppm

CONFIRMED E (Trans)

Visualizing the Validation Logic:

NMRValidation Sample Purified Fraction NMR Run 1H NMR (CDCl3) Sample->NMR Measure Measure J(H2-H3) NMR->Measure ResultZ J = 11.5 Hz (Z-Isomer) Measure->ResultZ Target ResultE J = 15.5 Hz (E-Isomer) Measure->ResultE Impurity

Figure 2: NMR Validation Logic. The coupling constant is the non-negotiable metric for success.

References

  • Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447.

  • Still, W. C., & Gennari, C. (1983).[5] Direct synthesis of Z-unsaturated esters.[5] A useful modification of the Horner-Emmons olefination.[6][7] Tetrahedron Letters, 24(41), 4405-4408.

  • Nikolova-Damyanova, B. (2019).[8] A Guide to the Practice of Analytical Silver Ion-thin-layer chromatography. AOCS Lipid Library.

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. Wiley. (Reference for Karplus equation and alkene coupling constants).

Sources

Technical Support Center: High-Purity Synthesis of cis-2-Tridecenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: DSF-SYN-001 Status: Active Target Molecule: cis-2-Tridecenoic Acid (BDSF) Application: Quorum Sensing Modulation (Diffusible Signal Factor), Antimicrobial Drug Development

Executive Summary

You have reached the Tier-3 Technical Support guide for the synthesis of cis-2-tridecenoic acid. This molecule is thermodynamically less stable than its trans isomer, making high-yield, stereoselective synthesis challenging.

This guide prioritizes kinetic control strategies. We present two validated workflows:

  • The Still-Gennari Olefination: Best for small-scale, high-purity (>95:5 Z:E) requirements.

  • Lindlar Hydrogenation: Best for scale-up, provided strict catalyst poisoning is observed.

Module 1: The High-Fidelity Route (Still-Gennari Olefination)

Recommendation: Use this protocol for drug screening libraries where isomeric purity is critical.

The Mechanism (Why it works)

Standard Horner-Wadsworth-Emmons (HWE) reactions yield trans-alkenes because the intermediate forms reversibly, settling into the thermodynamically stable anti-adduct.

The Still-Gennari modification uses electron-withdrawing trifluoroethyl groups on the phosphonate.[1] This destabilizes the intermediate, making the elimination step faster than the equilibration step. The reaction becomes kinetically controlled , locking in the cis (Z) geometry formed in the initial syn-addition.

Validated Protocol

Reagents:

  • Aldehyde: Undecanal (Freshly distilled)

  • Phosphonate: Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate

  • Base: KHMDS (0.5 M in toluene)

  • Additive: 18-Crown-6 (Essential for sequestering K+)[2]

Step-by-Step:

  • Environment: Flame-dry all glassware. Maintain Argon atmosphere.

  • Dissolution: Dissolve 18-Crown-6 (1.5 eq) and Phosphonate (1.1 eq) in anhydrous THF.

  • Cooling: Cool mixture to -78°C (Dry ice/Acetone bath). Critical Control Point.

  • Deprotonation: Add KHMDS (1.1 eq) dropwise. Stir for 30 mins.

  • Addition: Add Undecanal (1.0 eq) slowly to the cold solution.

  • Reaction: Stir at -78°C for 2 hours. Do not warm up.

  • Quench: Quench with saturated NH4Cl while still at -78°C.

  • Saponification: The product is an ester. Saponify with LiOH/THF/H2O to yield the free acid.

Troubleshooting Guide (Still-Gennari)
SymptomProbable CauseCorrective Action
Low Z/E Ratio (< 90:10) Temperature SpikeEnsure quench occurs at -78°C. If the reaction warms before quenching, thermodynamic equilibration to trans occurs.
Low Z/E Ratio Missing Crown EtherWithout 18-Crown-6, K+ ions chelate the intermediate, slowing elimination and allowing equilibration. Add 18-Crown-6.
Low Overall Yield Wet ReagentsThe trifluoroethyl phosphonate is moisture sensitive. Re-distill THF and Undecanal.
No Reaction Base DegradationKHMDS degrades over time. Titrate your base or use a fresh bottle.
Logic Visualization: Still-Gennari Pathway

StillGennari Start Start: Undecanal + Phosphonate Deprotonation Step 1: Deprotonation (KHMDS, -78°C) Start->Deprotonation Intermediate Intermediate: Oxaphosphetane Formation Deprotonation->Intermediate Decision Is 18-Crown-6 Present? Intermediate->Decision FastElim Fast Elimination (Kinetic Control) Decision->FastElim Yes (K+ sequestered) SlowElim Slow Elimination (Equilibration) Decision->SlowElim No (K+ chelation) ProductZ Product: cis-2-Tridecenoic Acid (High Z-Selectivity) FastElim->ProductZ ProductE Product: trans-Isomer Contamination SlowElim->ProductE

Caption: Kinetic control pathway in Still-Gennari Olefination. The presence of 18-Crown-6 is the gatekeeper for Z-selectivity.

Module 2: The Scalable Route (Lindlar Hydrogenation)

Recommendation: Use this for gram-scale synthesis where chromatography is feasible.

The Mechanism

This route involves the partial hydrogenation of 2-tridecynoic acid. The Lindlar catalyst (Pd/CaCO3 poisoned with lead) has reduced activity.[3] It adsorbs H2 and the alkyne, facilitating syn-addition of hydrogen to the triple bond surface.[4] The resulting alkene is sterically hindered from re-adsorbing, preventing over-reduction to the alkane.

Validated Protocol

Reagents:

  • Precursor: 2-Tridecynoic Acid (Synthesized via lithiation of 1-dodecyne + CO2).

  • Catalyst: Lindlar Catalyst (5% Pd on CaCO3 + Pb).

  • Poison: Quinoline (Synthetic grade).

  • Solvent: Methanol or Ethyl Acetate.

Step-by-Step:

  • Mixture: Dissolve 2-tridecynoic acid in Methanol.

  • Poisoning: Add Quinoline (2-5% by weight relative to substrate). Critical for stopping over-reduction.

  • Catalyst: Add Lindlar catalyst (5-10 wt%).

  • Hydrogenation: Purge with H2 (balloon pressure is sufficient). Stir vigorously.

  • Monitoring: Monitor reaction by H2 uptake or TLC every 15 mins.

  • Termination: Filter through Celite immediately upon disappearance of starting material.

Troubleshooting Guide (Lindlar)
SymptomProbable CauseCorrective Action
Over-reduction (Tridecanoic Acid formed) Insufficient PoisonIncrease Quinoline concentration. Quinoline occupies active sites, preventing the alkene from reacting further.
Isomerization to trans Acidic ConditionsAvoid acidic workups. Isomerization is acid-catalyzed. Use neutral silica for purification.
Incomplete Conversion Old CatalystPalladium catalysts can deactivate.[4] If reaction stalls >4 hours, filter and add fresh catalyst.
Logic Visualization: Catalytic Cycle

Lindlar Alkyne 2-Tridecynoic Acid Adsorption Surface Adsorption (Syn-Orientation) Alkyne->Adsorption Hydrogenation H2 Addition (Syn-Delivery) Adsorption->Hydrogenation Alkane Tridecanoic Acid (Over-reduction) Adsorption->Alkane Unwanted Path Desorption Desorption Hydrogenation->Desorption CisAlkene cis-2-Tridecenoic Acid Desorption->CisAlkene CisAlkene->Adsorption Re-adsorption (If Quinoline absent)

Caption: Lindlar catalytic cycle. Dashed red lines indicate the failure mode (over-reduction) prevented by Quinoline.

Module 3: Purification (Ag-Silica Chromatography)

Issue: Even optimized reactions may yield 5-10% trans isomer. Standard silica gel often fails to separate these geometric isomers.

Solution: Silver Nitrate Impregnated Silica (Ag-Silica). Silver ions (


) form reversible 

-complexes with alkenes. The cis isomer, being less sterically hindered around the double bond, complexes more strongly with silver than the trans isomer. Consequently, the cis isomer elutes slower .

Protocol:

  • Preparation: Dissolve AgNO3 (10% w/w of silica) in water/acetonitrile.

  • Mixing: Slurry with silica gel. Rotovap to dryness (protect from light—wrap flask in foil).

  • Activation: Dry in oven at 120°C for 4 hours.

  • Elution: Run column in Hexanes/Ethyl Acetate. Expect trans isomer to elute first, followed by cis.

FAQ: Common User Queries

Q: Can I use the Knoevenagel condensation to make this? A: Not recommended. Standard Knoevenagel condensation (aldehyde + malonic acid) thermodynamically favors the trans-isomer. While some modifications exist, they are less reliable than Still-Gennari for pure cis synthesis.

Q: How do I store the purified acid? A: cis-2-Tridecenoic acid is prone to isomerization and oxidation. Store at -20°C under Argon, ideally as a solid or in benzene/toluene solution. Avoid protic solvents for long-term storage.

Q: My NMR shows a doublet of triplets at


 6.2 ppm. Which isomer is this? 
A:  Check the coupling constant (

).
  • 
     Hz:  Indicates cis (Z) geometry (Target).
    
  • 
     Hz:  Indicates trans (E) geometry (Impurity).
    

References

  • Still-Gennari Olefination Protocol

    • Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination.[5] Tetrahedron Letters, 24(41), 4405-4408.

  • Lindlar Hydrogenation Specificity

    • Lindlar, H. (1952). Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta, 35(2), 446-450.
  • Biological Context (DSF Quorum Sensing)

    • Deng, Y., et al. (2011). Cis-2-dodecenoic acid signaling regulates the virulence of Burkholderia cenocepacia.[6] The ISME Journal, 5, 76–88. (Contextual reference for fatty acid signaling).

  • Silver Nitrate Purification

    • Williams, C. M., & Mander, L. N. (2001).

Sources

Technical Support Center: Separation of Z and E Isomers of Tridecenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the separation of Z and E isomers of tridecenoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of geometric isomer separation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the methodologies and troubleshooting strategies that ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when planning the separation of tridecenoic acid isomers.

Q1: Why is the separation of Z and E isomers of tridecenoic acid so challenging?

A1: The separation of Z (cis) and E (trans) isomers is inherently difficult due to their identical molecular weight and similar physicochemical properties. The primary difference lies in their molecular geometry. The Z isomer has a "bent" structure due to the substituents being on the same side of the double bond, while the E isomer is more linear.[1][2] This subtle difference in shape is what we must exploit for separation. Standard chromatographic techniques that rely on polarity or volatility differences may prove insufficient without careful optimization.

Q2: What are the primary analytical techniques for separating these isomers?

A2: The most successful techniques are chromatographic. Specifically:

  • Gas Chromatography (GC): Particularly with highly polar capillary columns, GC is a powerful tool for separating fatty acid methyl esters (FAMEs), including geometric isomers.[3][4]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) can separate isomers based on subtle differences in hydrophobicity and shape.[5][6][7] Silver ion chromatography (Ag-HPLC) is a highly specific technique that separates based on the interaction of silver ions with the double bonds.[8][9][10]

  • Supercritical Fluid Chromatography (SFC): SFC is an emerging technique that can offer unique selectivity for isomeric separations and is particularly useful for complex lipid matrices.[11][12][13][14]

Q3: Is derivatization necessary before analysis?

A3: For GC analysis, derivatization to fatty acid methyl esters (FAMEs) is standard practice. This increases the volatility of the fatty acids, making them suitable for GC. For HPLC, derivatization is not always necessary, but converting the fatty acids to UV-active esters (e.g., phenacyl esters) can enhance detection sensitivity.[10]

Q4: Can non-chromatographic methods be used?

A4: While less common for analytical purposes, fractional crystallization can sometimes be employed for preparative scale separations.[15] This method relies on differences in the crystal lattice packing and, consequently, the solubility of the isomers in a specific solvent at a given temperature.[15][16] Enzymatic methods can also offer high selectivity but are often more complex to develop and implement.[17]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Poor or No Resolution of Z and E Isomers in HPLC

Symptoms:

  • A single, broad peak instead of two distinct peaks.

  • Overlapping peaks with a resolution factor (Rs) of less than 1.5.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Inappropriate Column Chemistry Standard C18 columns may not provide sufficient shape selectivity to resolve the subtle geometric differences between Z and E isomers.[18]1. Enhance Shape Selectivity: Switch to a column specifically designed for isomer separations, such as a phenyl-hexyl or a cholesterol-based stationary phase.[19] These phases offer different interaction mechanisms that can better discriminate between the shapes of the isomers. 2. Silver Ion Chromatography: For the highest selectivity, consider Ag-HPLC. The silver ions immobilized on the stationary phase interact differently with the accessible double bonds of the Z and E isomers.[9][20]
Mobile Phase Optimization Needed The mobile phase composition is critical for achieving separation. An incorrect solvent ratio or modifier can mask the small differences between the isomers.1. Adjust Solvent Strength: Systematically vary the ratio of your organic solvent (e.g., acetonitrile, methanol) to water. A lower organic content generally increases retention and may improve resolution. 2. Introduce Modifiers: Adding small amounts of an acid (e.g., formic acid, acetic acid) can suppress the ionization of the carboxylic acid group, leading to sharper peaks and potentially better separation.[18] 3. Explore Different Organic Solvents: The choice of organic solvent can influence selectivity. Try switching from acetonitrile to methanol or vice versa.
Suboptimal Temperature Column temperature affects both viscosity of the mobile phase and the interactions between the analytes and the stationary phase.1. Temperature Screening: Analyze your sample at a range of temperatures (e.g., 25°C, 30°C, 40°C). Lower temperatures can sometimes enhance shape selectivity.[21]
Issue 2: Peak Tailing or Asymmetry in GC Analysis

Symptoms:

  • Asymmetrical peaks with a tailing factor greater than 1.2.

  • Reduced peak height and poor integration.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Active Sites in the GC System The free carboxylic acid group of underivatized tridecenoic acid can interact with active sites (e.g., silanol groups) in the injector liner or the column, causing peak tailing.1. Derivatization: Ensure complete conversion of the tridecenoic acid to its methyl ester (FAME). This eliminates the active carboxylic acid group. 2. Use a Deactivated Liner: Employ a deactivated injector liner to minimize interactions.
Inadequate Column Polarity Non-polar or mid-polarity columns may not provide sufficient interaction to resolve the isomers effectively.1. Select a Highly Polar Column: Use a capillary column with a highly polar stationary phase, such as a biscyanopropyl polysiloxane (e.g., SP-2380, CP-Sil 88).[3] These phases provide excellent selectivity for geometric isomers of FAMEs.[3]
Incorrect Temperature Program A suboptimal oven temperature program can lead to co-elution or poor peak shape.1. Optimize the Ramp Rate: A slower temperature ramp rate can improve the separation of closely eluting compounds. Experiment with different ramp rates to find the optimal conditions.

Experimental Protocols

Here are detailed, step-by-step methodologies for the most effective separation techniques.

Protocol 1: High-Resolution GC-FID Analysis of Tridecenoic Acid Isomers (as FAMEs)

This protocol outlines the derivatization of tridecenoic acid to its fatty acid methyl ester (FAME) and subsequent separation using a highly polar capillary GC column.

1. Derivatization to FAMEs (using BF₃-Methanol):

  • Accurately weigh approximately 10 mg of the tridecenoic acid isomer mixture into a screw-cap test tube.
  • Add 2 mL of 14% boron trifluoride (BF₃) in methanol.
  • Cap the tube tightly and heat at 100°C for 30 minutes in a heating block.
  • Cool the tube to room temperature.
  • Add 1 mL of hexane and 1 mL of deionized water.
  • Vortex vigorously for 1 minute.
  • Centrifuge briefly to separate the layers.
  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.

2. GC-FID Conditions:

Parameter Setting
GC System Agilent 8890 or equivalent with FID
Column Agilent J&W CP-Sil 88 for FAME (100 m x 0.25 mm, 0.20 µm) or similar
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial: 140°C, hold for 5 min Ramp: 4°C/min to 220°C Hold: 220°C for 20 min
Detector Temperature 260°C
Protocol 2: Silver Ion HPLC (Ag-HPLC) for Tridecenoic Acid Isomer Separation

This protocol describes the separation of underivatized Z and E tridecenoic acid isomers using a silver ion column.

1. Mobile Phase Preparation:

  • Mobile Phase A: Hexane
  • Mobile Phase B: Acetonitrile
  • Ensure all solvents are HPLC grade and are filtered and degassed before use.

2. HPLC Conditions:

Parameter Setting
HPLC System Agilent 1260 Infinity II or equivalent with DAD or ELSD
Column Commercially available silver ion column (e.g., ChromSpher 5 Lipids)
Column Temperature 25°C
Mobile Phase Isocratic elution with 99.5:0.5 (v/v) Hexane:Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Diode Array Detector (DAD) at 205 nm or Evaporative Light Scattering Detector (ELSD)

Visualizations

Experimental Workflow for GC-FAME Analysis

GC_FAME_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis Sample Tridecenoic Acid Isomer Mixture Derivatization Derivatization (BF3-Methanol) Sample->Derivatization 1. Extraction Liquid-Liquid Extraction (Hexane) Derivatization->Extraction 2. FAMEs FAMEs in Hexane Extraction->FAMEs 3. Injection GC Injection FAMEs->Injection Separation Capillary GC Separation (CP-Sil 88 Column) Injection->Separation 4. Detection FID Detection Separation->Detection 5. Data Chromatogram (Separated Z and E Peaks) Detection->Data 6.

Caption: Workflow for the analysis of tridecenoic acid isomers by GC.

Logical Relationship in Ag-HPLC Separation

Ag_HPLC_Principle cluster_column Silver Ion Column cluster_interaction Interaction & Elution Ag_ion Ag+ Ions (Stationary Phase) Strong_Interaction Stronger π-complex (Slower Elution) Ag_ion->Strong_Interaction with Z-Isomer Weak_Interaction Weaker π-complex (Faster Elution) Ag_ion->Weak_Interaction with E-Isomer Z_isomer Z-Isomer (cis) (More Accessible π-bond) Z_isomer->Ag_ion Forms E_isomer E-Isomer (trans) (Less Accessible π-bond) E_isomer->Ag_ion Forms

Caption: Principle of Z and E isomer separation by silver ion chromatography.

References

  • Improving HPLC Separation of Polyphenols | LCGC International - Chromatography Online . Available at: [Link]

  • Separation of isomers by selective seeding and crystallisation? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board . Available at: [Link]

  • E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out E/Z geometrical isomers for given structural formula A level GCE AS A2 organic chemistry revision notes . Available at: [Link]

  • Separation and Determination of Fatty Acids from Lipid Fractions by High-Performance Liquid Chromatography: Cholesterol Esters of Umbilical Cord Arteries - PMC - NIH . Available at: [Link]

  • How can we separate E and Z isomer on C18 column (non-stereospecific)? - ResearchGate . Available at: [Link]

  • E - Z system for naming geometric isomers - YouTube . Available at: [Link]

  • Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new . Available at: [Link]

  • Shape Selectivity in Reversed-Phase Liquid Chromatography | LCGC International . Available at: [Link]

  • Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - NIH . Available at: [Link]

  • Fatty acid isomerism: analysis and selected biological functions - RSC Publishing . Available at: [Link]

  • Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry . Available at: [Link]

  • Expertise in FAME Separation | SCION Instruments Webinar - YouTube . Available at: [Link]

  • SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES . Available at: [Link]

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies . Available at: [Link]

  • How to separate E and Z isomers? - ResearchGate . Available at: [Link]

  • US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents.
  • The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS - MDPI . Available at: [Link]

  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions - MicroSolv Technology Corporation . Available at: [Link]

  • Advances of supercritical fluid chromatography in lipid profiling - PMC - PubMed Central . Available at: [Link]

  • US20020197687A1 - Method for enzymatic splitting of oils and fats - Google Patents.
  • Introduction to Silver Ion Chromatography - AOCS . Available at: [Link]

  • Lipid Geometrical Isomerism: From Chemistry to Biology and Diagnostics - ACS Publications . Available at: [Link]

  • Optimization of liquid chromatographic separation of pharmaceuticals within green analytical chemistry framework - ResearchGate . Available at: [Link]

  • Separations of lipids by silver ion chromatography - PubMed . Available at: [Link]

  • Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol - MDPI . Available at: [Link]

  • Development of a C18 Supercritical Fluid Chromatography-Tandem Mass Spectrometry Methodology for the Analysis of Very-Long-Chain Polyunsaturated Fatty Acid Lipid Matrices and Its Application to Fish Oil Substitutes Derived from Genetically Modified Oilseeds in the Aquaculture Sector | ACS Omega . Available at: [Link]

  • Reversed-phase separation methods for glycan analysis - PMC - NIH . Available at: [Link]

  • Silver Ion Chromatography and Lipids, Part 3 - AOCS . Available at: [Link]

  • Method development and Identification of Triacylglycerols species with SFC - YouTube . Available at: [Link]

  • Separation of enantiomers by gas chromatography - PubMed . Available at: [Link]

  • How do you separate e and z isomers? - Filo . Available at: [Link]

  • [Reader Insight] A Guide to Selective Columns for Isomer Separation - Welch Materials . Available at: [Link]

  • The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis - OMICS International . Available at: [Link]

  • Challenges with fats and fatty acid methods - PubMed . Available at: [Link]

  • Lipidomics by Supercritical Fluid Chromatography - MDPI . Available at: [Link]

  • Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications | LCGC International - Chromatography Online . Available at: [Link]

  • Silver ion thin-layer chromatography of fatty acids. A survey | Request PDF - ResearchGate . Available at: [Link]

  • Silver Ion High-Performance Liquid Chromatography—Atmospheric Pressure Chemical Ionization Mass Spectrometry: A Tool for Analyzing Cuticular Hydrocarbons - MDPI . Available at: [Link]

Sources

optimizing reaction temperature for stereoselective fatty acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Optimization Guide: Reaction Temperature Parameters

Executive Summary & Core Directive

Welcome to the Technical Support Center. You are likely here because your fatty acid synthesis (FAS) workflow is suffering from stereochemical leakage (low enantiomeric excess, ee) or kinetic stagnation (poor yield).[1]

The Core Directive: Temperature in stereoselective synthesis is not merely a switch for reaction rate; it is the primary lever for manipulating the Differential Activation Free Energy (


) .[1]

In stereoselective fatty acid synthesis—whether introducing chiral methyl branches via PKS (Polyketide Synthase) modules or performing asymmetric hydrogenation of unsaturated esters—you are fighting a battle between Enthalpic Control (


)  and Entropic Control (

)
.

This guide abandons generic advice ("lower the temperature") and provides a rigorous thermodynamic framework to troubleshoot and optimize your specific reaction system.

The Theoretical Framework: Kinetic vs. Thermodynamic Control

Before adjusting your cryostat or bioreactor, you must diagnose the regime your reaction occupies.[1]

The Selectivity Equation

The natural logarithm of the enantiomeric ratio (


) is linearly dependent on the reciprocal of temperature (

), derived from the Arrhenius equation:


  • 
     (Enthalpy term):  Relates to the bond strength and electronic stabilization in the transition state.[1] Favors low temperatures. 
    
  • 
     (Entropy term):  Relates to the "looseness" or disorder of the transition state. Becomes dominant at high temperatures. 
    
The "Racemic Temperature" (

)

A critical failure point often overlooked is the Isokinetic or Racemic Temperature .[1] This is the specific temperature where the enthalpic and entropic terms cancel each other out, resulting in zero selectivity (


, racemic product).[1]
  • Below

    
    :  The reaction is enthalpy-driven (standard behavior: lower T = higher selectivity).
    
  • Above

    
    :  The reaction becomes entropy-driven.[1][2] Counter-intuitively, increasing temperature may reverse the major enantiomer formed. [1]
    
Module A: Troubleshooting Biocatalytic Pathways

(Focus: Lipases, Fatty Acid Synthases, Desaturases)[1]

Common Scenario: You are using a lipase (e.g., Burkholderia cepacia, Candida antarctica) for the kinetic resolution of chiral fatty alcohols or asymmetric esterification.[1]

Diagnostic Workflow:

SymptomProbable CauseCorrective Action
High Yield, Low ee Thermal Racemization: T is too high; thermodynamic equilibrium is reached, scrambling the stereocenter.[1]Stop reaction at 40-50% conversion. Lower T by 10°C intervals.
Low Yield, High ee Kinetic Trap: Enzyme is active but rigid.[1] The "lid" domain of the lipase may be locked closed at low T.Increase T slightly or add a co-solvent (e.g., isooctane) to lower the activation energy of the lid opening.[1]
Inverted Stereochemistry Entropy Dominance: You have crossed the

.[1][2][3] The enzyme's active site flexibility at high T favors the "wrong" enantiomer.[1]
Drastically lower T (e.g., from 40°C to 4°C) to return to Enthalpic Control.
Visual Troubleshooting: Biocatalysis Logic

Biocatalysis_Optimization Start Start: Biocatalytic Reaction (Lipase/FAS) Check_EE Check Enantiomeric Excess (ee) Start->Check_EE High_EE_Low_Conv High ee / Low Conversion Check_EE->High_EE_Low_Conv ee > 95% Low_EE_High_Conv Low ee / High Conversion Check_EE->Low_EE_High_Conv ee < 80% Inverted_Stereo Inverted Stereochemistry Check_EE->Inverted_Stereo Wrong Enantiomer Check_Conv Check Conversion Rate Action_1 Diagnosis: Kinetic Trap Action: Increase T by 5°C or Add Co-solvent High_EE_Low_Conv->Action_1 Action_2 Diagnosis: Thermodynamic Scrambling Action: Lower T by 10°C Stop reaction earlier Low_EE_High_Conv->Action_2 Action_3 Diagnosis: Entropy Control (> Trac) Action: Cross below Trac (Cool to 4°C) Inverted_Stereo->Action_3

Figure 1: Decision matrix for troubleshooting biocatalytic stereoselectivity issues based on temperature effects.

Module B: Troubleshooting Chemocatalytic Pathways

(Focus: Asymmetric Hydrogenation, Noyori Catalysts, Alkylation)

Common Scenario: Asymmetric hydrogenation of an unsaturated fatty acid precursor (e.g.,


-unsaturated ester) using a Ruthenium or Rhodium chiral catalyst.[1]

Key Technical Insight: unlike enzymes, chemocatalysts often require a "threshold temperature" to activate the precatalyst or dissociate the ligand slightly to accept the substrate.[1]

Diagnostic Workflow:

IssueTechnical AnalysisSolution Protocol
No Reaction at Low T (-20°C) Induction Failure: The catalyst-substrate complex cannot form. The activation barrier

is too high for the cold system.[1]
"Jump Start" Protocol: Initiate reaction at 0°C or 20°C for 15 mins, then cool to -20°C for the propagation phase.[1]
Erosion of ee over time Product Inhibition/Reversibility: The product is binding back to the catalyst, or the reaction is reversible (thermodynamic control).[1]Lower T significantly. Switch to a non-reversible H-donor (e.g., high-pressure

gas instead of transfer hydrogenation).
Non-Linear T Effect Mechanism Change: The reaction mechanism shifts (e.g., from inner-sphere to outer-sphere) as T changes.[1]Screen T in 5°C increments. Do not assume linear Arrhenius behavior. Plot

vs

.
Visual: The Energy Landscape

Energy_Landscape Reactant Unsaturated Fatty Acid TS_Kinetic TS1: Kinetic (Low Ea, High Selectivity) Reactant->TS_Kinetic Low T favors TS_Thermo TS2: Thermodynamic (High Ea, Low Selectivity) Reactant->TS_Thermo High T overcomes barrier Prod_Kinetic Product A (Desired Enantiomer) TS_Kinetic->Prod_Kinetic Prod_Thermo Product B (Stable/Racemic) TS_Thermo->Prod_Thermo Prod_Kinetic->Reactant Reversibility (High T)

Figure 2: Reaction coordinate diagram illustrating the competition between the kinetic pathway (desired stereoisomer) and the thermodynamic pathway (racemate/stable isomer).

FAQ: Rapid Fire Troubleshooting

Q: I lowered the temperature to -78°C, but my ee actually dropped. Why? A: You likely hit the "Anti-Arrhenius" region .[1] At extremely low temperatures, catalyst aggregation can occur, forming non-selective catalytic species.[1] Alternatively, the reaction slowed so much that a non-catalyzed background reaction (which is racemic) became competitive.[1]

  • Fix: Raise temperature to -40°C or increase catalyst loading.

Q: Can I use temperature to fix a "leaky" enzyme mutant? A: Partially. If the leakage is due to high conformational flexibility of the enzyme active site, lowering the temperature (e.g., 15°C


 4°C) acts as a "thermal clamp," rigidifying the protein and often restoring stereospecificity.[1]

Q: How do I determine the


 for my system? 
A:  Run the reaction at four distinct temperatures (e.g., 0°C, 20°C, 40°C, 60°C). Plot 

vs

(Kelvin).[1] The point where the line crosses zero (where

) is your

.[1] Avoid this zone.
References & Authority
  • Aydemir, A. et al. (2022).[1][3] The Effect of Temperature on the Enantioselectivity of Lipase-Catalyzed Reactions; Case Study: Isopropylidene Glycerol Reaction. Journal of the Turkish Chemical Society.[1] Link

    • Key Insight: Defines the relationship between temperature and the "racemic temperature" in enzymatic resolution.

  • Ottosson, J. et al. (2002).[1] The consequence of enthalpy-entropy compensation for the temperature dependence of enzyme-catalyzed enantioselective resolutions. Protein Engineering, Design and Selection.[1] Link

    • Key Insight: Explains the thermodynamic dichotomy (

      
       vs 
      
      
      
      ) in biocatalysis.
  • Phillips, A. et al. (2006).[1] Unusual Temperature Dependence of Enantioselectivity in Asymmetric Reductions. Organic Letters. Link

    • Key Insight: Demonstrates how entropy can dominate at high temperatures, leading to selectivity inversion.[1][3]

  • Sahoo, B. et al. (2012).[1] Kinetic vs Thermodynamic Control in Asymmetric Synthesis. Master Organic Chemistry/Literature Review. Link

    • Key Insight: Foundational principles of kinetic control in electrophilic additions relevant to fatty acid functionalization.

Sources

Technical Support Center: Troubleshooting (Z)-Tridec-2-enoic Acid Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(Z)-Tridec-2-enoic acid (CAS: 132636-26-1) is a specialized


-unsaturated fatty acid often used as a pheromone precursor or in lipid signaling research. Its cis-geometry at the C2 position makes it thermodynamically unstable relative to its trans (E) isomer.

Users frequently report "low purity" which often stems from three distinct root causes:

  • Thermal Isomerization during Gas Chromatography (GC) analysis (Artifactual).

  • Actual Isomeric Contamination ((E)-isomer presence) from synthesis or improper storage.

  • Oxidative Polymerization due to the conjugated double bond system.

This guide provides a systematic troubleshooting workflow to distinguish between analytical artifacts and genuine degradation.

Part 1: Diagnostic Workflow (Visual Guide)

The following flowchart outlines the decision process when a batch of this compound fails purity specifications.

TroubleshootingWorkflow Start Issue: Low Purity Reported MethodCheck Check Analytical Method Start->MethodCheck GC_Analysis Method: GC/GC-MS? MethodCheck->GC_Analysis HPLC_Analysis Method: HPLC (UV)? MethodCheck->HPLC_Analysis NMR_Analysis Method: 1H-NMR? MethodCheck->NMR_Analysis GC_Issue Risk: Thermal Isomerization (Z -> E conversion in injector) GC_Analysis->GC_Issue HPLC_Issue Risk: Co-elution of Z/E Isomers (C18 columns often fail to separate) HPLC_Analysis->HPLC_Issue NMR_Result Gold Standard Validation Check Coupling Constants (J) NMR_Analysis->NMR_Result GC_Action Action: Derivatize with TMS-Diazomethane & Lower Injector Temp (<200°C) GC_Issue->GC_Action PurityConfirmed Purity Confirmed (Artifact Resolved) GC_Action->PurityConfirmed HPLC_Action Action: Use Silver-Ion (Ag+) Column or C30 Phase HPLC_Issue->HPLC_Action HPLC_Action->PurityConfirmed DegradationConfirmed Degradation Confirmed (Recrystallize/Repurify) NMR_Result->DegradationConfirmed If J > 15Hz detected

Figure 1: Diagnostic decision tree for isolating the source of purity discrepancies.

Part 2: Troubleshooting Guides (Q&A)

Category 1: Analytical Artifacts (Is it actually impure?)

Q1: My GC-MS shows two peaks with identical mass spectra, splitting my purity to 85:15. Is my product degraded? Diagnosis: Likely False Positive . Explanation:


-unsaturated acids are thermally labile. The high temperature of a standard GC injector port (250°C+) provides enough energy to overcome the rotational barrier of the C2=C3 double bond, converting the thermodynamically less stable (Z)-isomer into the stable (E)-isomer during injection [1].
Solution: 
  • Derivatization: Do not inject the free acid. Convert to a methyl ester.

    • Critical: Avoid acid-catalyzed esterification (e.g.,

      
      ) which also causes isomerization. Use TMS-Diazomethane  or Diazomethane  at 0°C for neutral, rapid methylation.
      
  • Instrument Parameters: Lower the injector temperature to 180°C-200°C and use a high split ratio to minimize residence time.

Q2: Why does HPLC on a C18 column show a single peak, but NMR suggests impurities? Diagnosis: Co-elution . Explanation: Standard C18 (octadecyl) stationary phases separate primarily based on hydrophobicity. The (Z) and (E) isomers of tridec-2-enoic acid have nearly identical hydrophobic footprints. C18 columns often lack the "shape selectivity" required to resolve them [2]. Solution:

  • Switch Column: Use a Silver-Ion (Argentation) Chromatography column (e.g., ChromSpher Lipids) or a C30 column. Silver ions (

    
    ) form 
    
    
    
    -complexes with double bonds; the complex stability differs significantly between cis (sterically crowded) and trans geometries, resulting in baseline separation.
Category 2: Chemical Stability & Storage

Q3: The colorless oil has turned yellow and viscous. Can I still use it? Diagnosis: Oxidative Polymerization . Explanation: The conjugated system (carbonyl + alkene) is susceptible to Michael-type additions and radical oxidation. Yellowing indicates the formation of oligomers or oxidation byproducts (peroxides). Solution:

  • Salvage: If the yellowing is mild, perform a filtration through a short pad of silica gel using Hexane:Ethyl Acetate (9:1) to remove polar polymers.

  • Prevention: Store neat oil at -20°C under Argon. Avoid freeze-thaw cycles.

Q4: How do I definitively confirm the Z-configuration (Cis) versus E-configuration (Trans)? Diagnosis: 1H-NMR Analysis . Explanation: NMR is the only self-validating method that does not rely on reference standards. You must look at the coupling constants (


-values) of the alkene protons at C2 and C3.
Protocol: 
  • Dissolve ~10 mg in

    
    .
    
  • Focus on the alkene region (5.5 - 7.0 ppm).

  • Criterion:

    • (Z)-Isomer: Coupling constant

      
      .
      
    • (E)-Isomer: Coupling constant

      
      .
      

Part 3: Quantitative Data & Method Comparison

Use the table below to select the appropriate validation method for your specific constraint.

Feature1H-NMR GC / GC-MS HPLC (Ag+) HPLC (C18)
Primary Utility Absolute Structure Proof (Z vs E)Quantitation of Volatile ImpuritiesQuantitation of Isomeric PurityGeneral Purity (Low Res)
Risk Factor Low (Non-destructive)High (Thermal Isomerization)LowHigh (Co-elution)
Sample Prep

Solution
Methylation Required (avoid acid)Dissolve in Mobile PhaseDissolve in Mobile Phase
Detection Limit ~1%< 0.1%< 0.1%< 0.1%
Key Marker

-coupling (11Hz vs 15Hz)
Retention Time (E elutes before Z*)Retention Time (Z elutes after E**)Single Peak (often)

*Note on GC: On polar columns (e.g., DB-Wax), the more polar (Z)-isomer often elutes after the (E)-isomer, but this can reverse on non-polar columns. **Note on Ag-HPLC: (Z)-isomers form stronger complexes with Silver, retaining longer than (E)-isomers.

Part 4: Mechanism of Degradation

Understanding why the impurity forms allows for better experimental design.

IsomerizationMechanism Z_Isomer This compound (Kinetic Product) Transition Transition State (Bond Rotation) Z_Isomer->Transition Energy Input E_Isomer (E)-Tridec-2-enoic Acid (Thermodynamic Product) Transition->E_Isomer Relaxation Factors Catalysts: 1. Heat (>150°C) 2. Acid (H+) 3. UV Light Factors->Transition Lowers Activation Energy

Figure 2: The isomerization pathway. The (Z)-isomer is sterically strained compared to the (E)-isomer. Inputting energy (Heat/UV) or lowering the activation barrier (Acid catalysis) drives the equilibrium toward the stable (E)-form.

References

  • Christie, W. W. (1998). Gas Chromatography-Mass Spectrometry Methods for Structural Analysis of Fatty Acids. Lipids, 33(4), 343-353.

  • Momchilova, S., & Nikolova-Damyanova, B. (2003). Stationary phases for silver ion chromatography of lipids. Journal of Separation Science, 26(3-4), 261-270.

  • PubChem. (n.d.).[1] this compound Compound Summary. National Center for Biotechnology Information. Retrieved February 3, 2026.[2]

  • Tsuzuki, W., & Ushida, K. (2009).[3] Preparative Separation of cis- and trans-Isomers of Unsaturated Fatty Acid Methyl Esters. Lipids, 44, 373-379.[3]

Sources

Technical Support Center: Stability & Handling of (Z)-Tridec-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #UV-ISO-13:2 Status: Open Subject: Degradation and Isomerization under UV Light Exposure

Executive Summary

(Z)-Tridec-2-enoic acid is an


-unsaturated fatty acid often utilized in pheromone synthesis and lipid research. Its biological activity is strictly dependent on the Z (cis) configuration at the C2 position.

The Core Issue: This molecule is highly susceptible to photoisomerization when exposed to UV light (200–400 nm). The conjugated system (


) lowers the energy barrier for excitation, allowing the thermodynamically unstable Z-isomer to convert to the stable E-isomer (trans).

Impact: Exposure to standard laboratory fluorescent lighting for >24 hours or direct sunlight for <30 minutes can result in significant potency loss and the formation of (E)-tridec-2-enoic acid as a major impurity.

Diagnostic Workflow (Troubleshooting)

If you observe unexpected peaks in your chromatograms or a loss of biological efficacy, follow this diagnostic tree to identify if UV degradation is the root cause.

DiagnosticWorkflow Start Symptom: Purity Loss / New Peak CheckStorage Was sample stored in Clear Glass or on Benchtop? Start->CheckStorage CheckDeriv Did you use Acidic/Heated Derivatization (e.g., BF3-MeOH)? CheckStorage->CheckDeriv No (Stored in Dark) UV_Issue Likely UV Photoisomerization (Z -> E conversion) CheckStorage->UV_Issue Yes Chem_Issue Likely Thermal/Acid Isomerization (Artifact of Analysis) CheckDeriv->Chem_Issue Yes Confirm Action: Run HPLC/GC with (E)-Standard Co-injection CheckDeriv->Confirm No UV_Issue->Confirm Chem_Issue->Confirm

Figure 1: Decision tree for diagnosing isomerization issues. Note that improper analytical prep can mimic UV damage.

Technical Deep Dive: The Mechanism

Why does this happen? The instability is intrinsic to the molecular orbital properties of conjugated alkenes.

The Isomerization Pathway

Unlike isolated double bonds, the


-unsaturation (conjugation with the carbonyl group) allows for UV absorption at longer wavelengths (bathochromic shift).
  • Excitation: A photon (

    
    ) is absorbed, promoting an electron from the bonding 
    
    
    
    orbital to the antibonding
    
    
    orbital.
  • Bond Order Reduction: In the excited state (

    
    ), the double bond character is effectively broken. The C2-C3 bond becomes a single bond, allowing free rotation.
    
  • Relaxation: The molecule relaxes back to the ground state. Because the E (trans) isomer has less steric hindrance between the carboxylic acid group and the alkyl chain, the molecule preferentially adopts the E configuration.

Mechanism Z_Ground (Z)-Ground State (High Energy) Excited Excited State (π*) Free Rotation Z_Ground->Excited UV Absorption (hν) Transition Perpendicular Transition State Excited->Transition Rotation Transition->Z_Ground Minor Reversion E_Ground (E)-Ground State (Thermodynamic Stable) Transition->E_Ground Relaxation (Heat Release)

Figure 2: The photochemical pathway. The drive toward the (E)-isomer is thermodynamically favored due to reduced steric strain.

Representative Degradation Data

The following table illustrates the expected degradation of this compound in solution (e.g., Hexane) at 25°C.

Light SourceIntensityTime to 10% Isomerization (

)
Primary Product
Darkness (Amber Vial) 0 Lux> 12 MonthsN/A (Stable)
Standard Lab Fluorescent 500 Lux24 - 48 Hours(E)-Tridec-2-enoic acid
Direct Sunlight (Through Window) ~50,000 Lux15 - 30 Minutes(E)-Tridec-2-enoic acid
UV Lamp (254 nm) High< 5 Minutes(E)-Tridec-2-enoic acid + Polymers

Validated Protocols

Protocol A: Safe Analytical Derivatization

Critical Warning: Do not use


-Methanol or 

-Methanol with heat. These standard fatty acid methylation methods are acidic enough to catalyze

isomerization even without light [1].

Recommended Method: Diazomethane or TMS-Diazomethane This method operates at neutral/mild conditions and preserves stereochemistry.

  • Preparation: Dissolve 5 mg of this compound in 1 mL of anhydrous ether or methanol.

  • Reaction: Add (Trimethylsilyl)diazomethane (2.0 M in hexanes) dropwise at room temperature until a persistent yellow color remains.

    • Note: If using Diazomethane gas, generate in a specialized apparatus behind a blast shield.

  • Quenching: Stir for 10 minutes. Add 1 drop of dilute acetic acid to quench excess reagent (yellow color disappears).

  • Analysis: Inject directly into GC-MS or HPLC.

Protocol B: Rescue (Purification)

If your batch has partially isomerized (e.g., 80% Z / 20% E), you cannot "reverse" the reaction chemically. You must separate the isomers.

  • Technique: Silver Ion Chromatography (Ag-HPLC or Ag-TLC).

  • Principle: Silver ions (

    
    ) complex with 
    
    
    
    -electrons. The Z-isomer, being less sterically hindered around the double bond face, complexes more strongly than the E-isomer and retains longer [2].
  • Mobile Phase: Hexane/Acetone gradients are typically effective.

Frequently Asked Questions (FAQs)

Q: Can I use amber plastic tubes instead of glass? A: Yes, provided the plastic is certified to block UV <380nm. However, for long-term storage, we recommend amber glass to prevent plasticizer leaching, which can act as a photosensitizer.

Q: I see a third peak in my chromatogram. What is it? A: If exposed to air and light, you likely have photo-oxidation . The radical formed during excitation can react with triplet oxygen to form hydroperoxides. Check for mass shifts of +16 or +32 Da in your MS data.

Q: Does solvent choice affect stability? A: Yes. Heavy atom solvents (like chlorinated solvents) or solvents containing carbonyls (acetone) can facilitate "intersystem crossing," potentially accelerating degradation. Store stock solutions in degassed Hexane or Ethanol.

References

  • Christie, W. W. (1993). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Advances in Lipid Methodology.

  • Dobson, G., et al. (1995). Silver Ion Chromatography of Lipids and Fatty Acids. Journal of Chromatography B.

  • Liu, M., et al. (2020). Photoisomerization of unsaturated fatty acids: Mechanisms and implications. Journal of Photochemistry and Photobiology.

Validation & Comparative

Precision Profiling of Cis-Alkene Functionality via FTIR: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Spectral Bands for Cis-Alkene Functionality Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Cis-Alkene Signature

In the structural elucidation of lipids, polymers, and pharmaceutical intermediates, distinguishing geometric isomers is a critical quality attribute. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural resolution, Fourier Transform Infrared (FTIR) spectroscopy offers a superior high-throughput alternative for routine screening and kinetic monitoring.

This guide objectively evaluates the performance of Cis-Alkene spectral profiling against its primary structural alternatives (trans-alkenes, vinyls, and trisubstituted olefins). The core "product" analyzed here is the specific vibrational signature of the cis-configuration—specifically the diagnostic out-of-plane (OOP) bending modes—which provide a rapid, self-validating mechanism for isomer identification without the solvent costs or acquisition time of NMR.

Theoretical Grounding: The Dipole Selection Rule

To interpret the comparative data effectively, one must understand the mechanistic difference between cis and trans vibrational modes.

  • Symmetry & Selection Rules: Infrared absorption requires a change in the molecular dipole moment (

    
    ).
    
  • The Trans-Alkene Limitation: Symmetric trans-alkenes often possess a center of inversion. Consequently, the C=C stretching vibration (approx. 1670 cm⁻¹) is often IR inactive (silent) or very weak due to symmetry cancellation.

  • The Cis-Alkene Advantage: The cis-geometry inherently breaks symmetry, ensuring a permanent dipole moment perpendicular to the double bond axis. This results in a consistently observable (though often medium-intensity) C=C stretching band and, more importantly, a highly intense, distinct out-of-plane bending mode.

Comparative Spectral Performance

The following analysis contrasts the cis-alkene functionality against common isomeric alternatives. The data below represents field-standard values for non-conjugated alkenes.

Table 1: Comparative Frequency Profiling of Alkene Isomers[1]
FeatureCis-Alkene (Target) Trans-Alkene (Alternative) Vinyl (Monosubstituted) Trisubstituted
=C-H Stretch 3010–3040 cm⁻¹ (Medium)3010–3040 cm⁻¹ (Medium)3010–3040 cm⁻¹ (Medium)3010–3040 cm⁻¹ (Weak)
C=C Stretch 1650–1660 cm⁻¹ (Med/Weak)~1675 cm⁻¹ (Very Weak/Silent)1640–1645 cm⁻¹ (Medium)1670–1690 cm⁻¹ (Weak)
=C-H OOP Bend 675–730 cm⁻¹ (Strong, Broad)960–970 cm⁻¹ (Strong, Sharp)910 & 990 cm⁻¹ (Two Bands)800–840 cm⁻¹ (Medium)
Specificity High (Low frequency region)Very High (Diagnostic "Trans" band)High (Doublet pattern)Moderate
Detailed Band Analysis
1. The Diagnostic "Gold Standard": =C-H Out-of-Plane (OOP) Bend

The primary performance metric for identifying cis-alkenes is the low-frequency bending mode.

  • Cis-Performance: The cis-OOP wag appears as a broad, intense band between 675–730 cm⁻¹ . This region is often less crowded than the fingerprint region (1000–1500 cm⁻¹), allowing for clear integration.

  • Alternative Contrast: The trans-isomer exhibits a sharp, intense band at 960–970 cm⁻¹ . This significant separation (~250 cm⁻¹) allows for simultaneous quantification of cis and trans content in a single mixture (e.g., partial hydrogenation of edible oils) with zero spectral overlap.

2. The C=C Stretching Vibration[1][2][3]
  • Cis-Performance: The cis-C=C stretch appears at 1650–1660 cm⁻¹ .[4] While useful, it is often weak and can be obscured by carbonyl stretches (C=O) if present.

  • Alternative Contrast: The trans-C=C stretch is frequently invisible. Therefore, the absence of a band at 1675 cm⁻¹ combined with the presence of the 965 cm⁻¹ band is diagnostic for trans, whereas cis relies on positive identification of both the 1650 cm⁻¹ and ~700 cm⁻¹ bands.

Decision Logic & Workflow

The following diagram illustrates the logical pathway for distinguishing alkene substitution patterns using the spectral data described above.

Alkene_Logic Start Unknown Alkene Sample Check_CH_Stretch Check =C-H Stretch (> 3000 cm⁻¹) Start->Check_CH_Stretch Check_OOP Analyze OOP Bending Region (675 - 1000 cm⁻¹) Check_CH_Stretch->Check_OOP Present Decision_Trans Sharp Band @ 960-970 cm⁻¹ Check_OOP->Decision_Trans Decision_Vinyl Two Bands @ 910 & 990 cm⁻¹ Check_OOP->Decision_Vinyl Decision_Cis Broad Band @ 675-730 cm⁻¹ Check_OOP->Decision_Cis Decision_Tri Band @ 800-840 cm⁻¹ Check_OOP->Decision_Tri Result_Trans Trans-Alkene Identified Decision_Trans->Result_Trans Result_Vinyl Vinyl (Monosubstituted) Identified Decision_Vinyl->Result_Vinyl Result_Cis Cis-Alkene Identified Decision_Cis->Result_Cis Result_Tri Trisubstituted Alkene Identified Decision_Tri->Result_Tri

Figure 1: Spectral decision tree for classifying alkene substitution patterns based on out-of-plane (OOP) bending frequencies.

Experimental Protocol: Rapid ATR-FTIR Quantification

To maximize the sensitivity of the cis-alkene detection, the following Attenuated Total Reflectance (ATR) protocol is recommended. This method minimizes sample pathlength issues common in transmission IR.

Materials
  • Instrument: FTIR Spectrometer with DTGS or MCT detector.

  • Accessory: Single-bounce Diamond or ZnSe ATR crystal.

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Resolution).

  • Scans: 32–64 scans.

Step-by-Step Methodology
  • Background Collection: Clean the ATR crystal with isopropanol. Collect an air background spectrum to establish the I₀ baseline.

  • Sample Application:

    • Liquids: Deposit 10–20 µL of neat sample directly onto the crystal center.

    • Solids/Pastes: Place sample on crystal and apply pressure using the anvil to ensure intimate contact (critical for quantitative absorbance).

  • Data Acquisition: Collect the sample spectrum. Ensure the maximum absorbance (in the fingerprint region) does not exceed 1.5 A.U. to prevent detector saturation.

  • Processing:

    • Apply ATR Correction (if quantitative comparison to transmission libraries is required).

    • Baseline Correct the region between 600–1100 cm⁻¹.

  • Integration (Quantification):

    • Cis-Target: Integrate area under the curve from 675–730 cm⁻¹ .

    • Trans-Reference: Integrate area under the curve from 950–980 cm⁻¹ .

    • Note: The ratio of these areas, calibrated against standards (e.g., Triolein vs. Trielaidin), yields the % cis/trans composition [1].

Workflow Sample Sample Prep (Neat/No Solvent) ATR ATR Crystal Contact (Diamond/ZnSe) Sample->ATR Acquisition Spectral Acquisition (4 cm⁻¹, 64 scans) ATR->Acquisition Processing Baseline Correction & Integration Acquisition->Processing Output Cis/Trans Ratio Processing->Output

Figure 2: Streamlined ATR-FTIR workflow for rapid isomer quantification.

References

  • Sherma, J. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy Online. Available at: [Link]

  • LibreTexts Chemistry. (2024). Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy - Alkene Absorption Frequencies. Available at: [Link]

Sources

Technical Comparison Guide: HPLC Strategies for (Z)-Tridec-2-enoic Acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(Z)-Tridec-2-enoic acid (CAS: 132636-26-1) is a medium-chain


-unsaturated fatty acid often investigated for its role in biological signaling and pheromone activity.[1] Quantifying its purity presents a distinct analytical challenge: distinguishing the bioactive (Z)- isomer from its thermodynamically more stable (E)- isomer (trans-2-tridecenoic acid) and homologous impurities.

This guide objectively compares three primary High-Performance Liquid Chromatography (HPLC) methodologies. While Direct UV Detection (RP-HPLC-UV) serves as the industry standard for raw material assay, Derivatization-Fluorescence and LC-MS/MS offer superior performance for trace analysis in complex biological matrices.

Part 1: Critical Analysis of Methodologies

Direct Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

The Standard for Process Purity & QC

This method utilizes the natural chromophore of the conjugated alkene-carbonyl system (


). Unlike saturated fatty acids which require detection at 205-210 nm, the 

-unsaturation in this compound allows for selective detection at 215–225 nm , significantly reducing baseline noise from mobile phase solvents.
  • Mechanism: Partition chromatography based on hydrophobicity.

  • Isomer Separation: Relies on "Shape Selectivity."[2] The (E)- isomer is linear and planar, allowing deeper penetration into the C18 stationary phase, typically resulting in longer retention times than the "kinked" (Z)- isomer.

  • Pros: No sample prep; robust; low cost.

  • Cons: Moderate sensitivity (LOD

    
     1-5 µg/mL); susceptible to matrix interference in biological samples.
    
Pre-column Derivatization (Phenacyl Bromide)

The Solution for High Sensitivity

When UV response is insufficient, derivatization with phenacyl bromide (or similar reagents like 2-nitrophenylhydrazine) targets the carboxylic acid group to create a highly UV-absorbing or fluorescent ester.

  • Mechanism: Nucleophilic substitution converts the fatty acid into a phenacyl ester, shifting

    
     to ~242 nm with a high extinction coefficient.
    
  • Pros: Increases sensitivity by 10-100x; improves peak shape by capping the polar carboxyl group.

  • Cons: Labor-intensive; requires anhydrous conditions; derivative stability issues.

LC-MS/MS (Negative Mode ESI)

The Definitive Method for Complex Matrices

Liquid Chromatography coupled with Tandem Mass Spectrometry is the gold standard for specificity.

  • Mechanism: Electrospray Ionization (ESI-) produces the

    
     ion (
    
    
    
    211.3). MRM (Multiple Reaction Monitoring) transitions (e.g., decarboxylation) provide unique fingerprints.
  • Pros: Unmatched sensitivity (ng/mL range); definitive identification of chain length variants.

  • Cons: High capital cost; requires volatile buffers (e.g., ammonium acetate) which may compromise isomer resolution compared to phosphate buffers used in UV methods.

Part 2: Comparative Performance Data

The following data summarizes the performance characteristics of the three methods for this compound.

FeatureMethod A: Direct RP-HPLC (UV)Method B: Derivatization (UV/FL)Method C: LC-MS/MS (ESI-)
Primary Application Raw Material Purity (QC)Trace Analysis (Plasma/Tissue)PK Studies / Metabolomics
Detection Limit (LOD) 1.0 – 5.0 µg/mL0.05 – 0.1 µg/mL0.001 – 0.01 µg/mL
Linearity (

)
> 0.999> 0.995> 0.998
Isomer Resolution (

)
Good (

) with C30/Phenyl
Excellent (derivative rigidity)Moderate (column dependent)
Sample Prep Time < 10 mins (Dilute & Shoot)60-90 mins (Reaction required)30 mins (SPE/Extraction)
Cost Per Sample LowMediumHigh

Part 3: Detailed Experimental Protocol (Method A: Direct UV)

Objective: Quantify this compound purity and resolve the (E)-isomer impurity.

Chromatographic Conditions
  • System: HPLC with PDA/UV Detector.

  • Column: C18 is standard, but a C30 or Phenyl-Hexyl column (e.g., 250 x 4.6 mm, 5 µm) is recommended for superior geometric isomer separation due to enhanced

    
     interactions.
    
  • Temperature: 25°C (Lower temperature favors isomer separation).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: 215 nm (primary), 210 nm (secondary).

Mobile Phase Strategy

Acidification is critical to suppress the ionization of the carboxylic acid (


), ensuring the molecule remains neutral and retained on the hydrophobic column.
  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Solvent B: Acetonitrile (ACN).

  • Gradient Profile:

    • 0-2 min: 50% B (Isocratic hold)

    • 2-20 min: 50%

      
       90% B (Linear gradient)
      
    • 20-25 min: 90% B (Wash)

    • 25-30 min: 50% B (Re-equilibration)

Standard Preparation
  • Stock Solution: Dissolve 10 mg this compound standard in 10 mL ACN (1.0 mg/mL).

  • Working Standards: Dilute serially to 10, 50, 100, 250, and 500 µg/mL using Mobile Phase Initial (50:50 Water/ACN).

  • System Suitability: Inject the 100 µg/mL standard 5 times. RSD of peak area must be < 2.0%.

Isomer Identification (Self-Validation)

Since (Z) and (E) isomers have identical mass, retention time is the primary discriminator.

  • Protocol: Expose a small aliquot of the (Z)-standard to UV light (254 nm) or heat (60°C) for 1 hour to induce isomerization.

  • Result: Inject this "degraded" sample. A new peak will appear (likely eluting after the Z-isomer on C18/C30 columns). This confirms the location of the (E)-impurity.

Part 4: Visualizations

Workflow: Method Development Decision Tree

This diagram illustrates the logical flow for selecting the appropriate method based on sample type and sensitivity needs.

MethodSelection Start Start: Define Analytical Goal SampleType Sample Matrix? Start->SampleType RawMat Raw Material / API SampleType->RawMat BioSample Plasma / Tissue SampleType->BioSample ConcRange Target Concentration? HighConc > 10 µg/mL ConcRange->HighConc LowConc < 1 µg/mL ConcRange->LowConc DirectUV Method A: Direct RP-HPLC (UV 215nm) (Best for QC/Purity) RawMat->DirectUV Simple Matrix BioSample->ConcRange HighConc->DirectUV If UV active Deriv Method B: Derivatization (Phenacyl Bromide) LowConc->Deriv Low Budget LCMS Method C: LC-MS/MS (MRM Mode) LowConc->LCMS High Specificity Needed

Caption: Decision matrix for selecting the optimal quantification strategy based on matrix complexity and sensitivity requirements.

Mechanism: Phenacyl Bromide Derivatization

Visualizing the chemical transformation required for Method B to enhance detectability.

Derivatization FA This compound (Weak UV Chromophore) Reaction Reaction (60°C, 30 min, Acetone) FA->Reaction Reagent Phenacyl Bromide (Reagent) Reagent->Reaction Base Triethylamine (Catalyst) Base->Reaction Product Phenacyl Ester Derivative (Strong UV @ 242nm) Reaction->Product

Caption: Reaction scheme for enhancing UV detection sensitivity via phenacyl ester formation.

References

  • Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical Analysis, NIH. [Link]

  • Fatty Acid Analysis by HPLC: Geometrical Isomer Separation. AOCS Lipid Library. [Link]

  • PubChem Compound Summary: this compound. National Library of Medicine. [Link]

Sources

Distinguishing (Z)-Tridec-2-enoic Acid from Saturated Tridecanoic Acid: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the realm of lipidomics and bacterial signaling, the distinction between (Z)-tridec-2-enoic acid and its saturated counterpart, tridecanoic acid , is not merely structural—it is functional.

Tridecanoic acid (C13:0) is a saturated, odd-chain fatty acid often used as an internal standard in chromatography due to its low natural abundance in mammalian tissues.[1] In contrast, This compound belongs to the Diffusible Signal Factor (DSF) family. These cis-2-unsaturated fatty acids are potent quorum-sensing signaling molecules employed by Gram-negative bacteria (e.g., Burkholderia, Pseudomonas, Xanthomonas) to regulate virulence, biofilm formation, and antibiotic resistance.

Misidentification of these two compounds can lead to false positives in metabolic profiling or failures in quorum-sensing inhibition assays.[1] This guide provides a rigorous, multi-modal workflow to definitively distinguish them.

Analytical Decision Matrix

The following decision tree outlines the logical flow for distinguishing these compounds, prioritizing non-destructive methods followed by high-resolution characterization.

DecisionTree Start Unknown C13 Fatty Acid Sample Physical Physical State @ 25°C Start->Physical NMR 1H-NMR Spectroscopy Start->NMR Direct Analysis Solid Solid (MP ~41°C) Likely Tridecanoic Physical->Solid Liquid Liquid/Oil Likely Unsaturated Physical->Liquid Deriv Derivatization (BF3-MeOH -> FAMEs) Solid->Deriv Liquid->Deriv GCMS GC-MS Analysis Deriv->GCMS Frag74 Base Peak m/z 74 McLafferty Rearrangement GCMS->Frag74 Saturated Pattern Frag113 Base Peak m/z 113 Allylic Cleavage GCMS->Frag113 2-Enoic Pattern ResultSat CONFIRMED: Tridecanoic Acid Frag74->ResultSat ResultUnsat CONFIRMED: This compound Frag113->ResultUnsat NoOlefin No Olefinic Signals (0-3 ppm only) NMR->NoOlefin Olefin Olefinic Signals (5.5-6.5 ppm) NMR->Olefin NoOlefin->ResultSat Olefin->ResultUnsat

Caption: Analytical workflow for differentiating C13 saturated vs. cis-2-unsaturated fatty acids.

Chemical & Physical Characterization[1][2][3][4][5][6][7][8][9][10][11]

Before advanced instrumentation, fundamental physical properties provide the first line of differentiation.[1]

FeatureTridecanoic Acid (C13:0)This compound (DSF Analog)
CAS Number 638-53-9132636-26-1 (Generic cis-2)
Formula C₁₃H₂₆O₂C₁₃H₂₄O₂
Molecular Weight 214.35 g/mol 212.33 g/mol
Unsaturation None (Saturated)One Double Bond (C2=C3, cis)
Melting Point 41–42 °C (Solid)< 20 °C (Liquid/Oil)
Solubility Soluble in CHCl₃, HexaneSoluble in CHCl₃, Hexane, DMSO

Expert Insight: Handling this compound requires cold storage (-20°C) under inert gas (Argon/Nitrogen) to prevent oxidation, whereas tridecanoic acid is stable at room temperature.

Mass Spectrometry: The Diagnostic Fingerprint

Mass spectrometry (GC-MS) of the Methyl Ester (FAME) derivatives is the most robust high-throughput method. You must derivatize the samples (see Protocol Section) because free fatty acids tail significantly on non-polar columns.[1]

A. Saturated: Methyl Tridecanoate[1][12]
  • Molecular Ion (M+): m/z 228

  • Base Peak: m/z 74

  • Mechanism: The McLafferty rearrangement is the dominant fragmentation pathway for saturated FAMEs.[1] The gamma-hydrogen is transferred to the carbonyl oxygen, cleaving the beta-bond.

    • Fragment:

      
      
      
B. Unsaturated: Methyl (Z)-Tridec-2-enoate[1]
  • Molecular Ion (M+): m/z 226

  • Base Peak: m/z 113 (or significant peak at m/z 113/127 depending on ionization energy)

  • Mechanism: The double bond at C2 prevents the standard McLafferty rearrangement.[1] Instead, fragmentation occurs via cleavage allylic to the double bond or loss of the methoxy group (

    
    ).
    
    • Diagnostic Ion: The m/z 113 ion is characteristic of methyl esters of 2-enoic acids, arising from a specific cleavage of the hydrocarbon chain.

Comparative Data Table (GC-MS EI 70eV)
Ion (m/z)Methyl Tridecanoate (Sat)Methyl (Z)-Tridec-2-enoate (Unsat)
M+ 228 (Small)226 (Small)
Base Peak 74 (100%)113 (Variable, often 100%)
[M-31]+ 197 (Loss of -OCH₃)195 (Loss of -OCH₃)
[M-43]+ 185 (Loss of C₃H₇)183
McLafferty Present (m/z 74) Absent/Suppressed

NMR Spectroscopy: Structural Proof

While MS provides identification, 1H-NMR provides definitive stereochemical proof (cis vs. trans).[1]

Key Resonance Regions (CDCl₃)
1. Tridecanoic Acid

The spectrum is dominated by aliphatic signals.[1]

  • 
    -CH₂ (C2):  Triplet (
    
    
    
    2.35 ppm).[1]
  • 
    -CH₂ (C3):  Multiplet (
    
    
    
    1.63 ppm).[1]
  • Olefinic Region (5.0–7.0 ppm): Silent.

2. This compound

The presence of the


-unsaturation creates distinct downfield signals.
  • 
    -H (C2):  Doublet of Triplets (
    
    
    
    ~5.75 ppm).
    • Coupling:

      
       Hz (Diagnostic).[1]
      
  • 
    -H (C3):  Doublet of Triplets (
    
    
    
    ~6.30 ppm).
    • Shift: Deshielded by conjugation with the carbonyl.[1]

  • 
    -CH₂ (C4):  Quartet/Multiplet (
    
    
    
    ~2.65 ppm).

Critical Distinction (J-Coupling):

  • (Z)-isomer (cis):

    
     Hz.
    
  • (E)-isomer (trans):

    
     Hz.
    
  • Saturated: No olefinic coupling.[1]

Experimental Protocols

Protocol A: Rapid FAME Derivatization (Acid-Catalyzed)

Use this for GC-MS analysis.

  • Sample: Dissolve 1 mg of fatty acid in 0.5 mL Toluene.

  • Reagent: Add 1 mL of 14% Boron Trifluoride (

    
    ) in Methanol.
    
  • Reaction: Cap tightly and heat at 60°C for 10 minutes .

    • Note: 2-enoic acids esterify slower than saturated acids; do not shorten this time.[1]

  • Quench: Cool to room temperature. Add 1 mL distilled water.

  • Extraction: Add 1 mL Hexane. Vortex for 30 seconds.[1]

  • Separation: Centrifuge at 2000 x g for 2 mins. Transfer the top Hexane layer to a GC vial.[1]

Protocol B: Biological Activity Assay (DSF Sensor)

Use this to verify functional activity.

  • Strain: Use Burkholderia cenocepacia H111-rpfF (DSF-deficient mutant) or a specific GFP-reporter strain (e.g., pC3).[1]

  • Method: Spot 10 µL of the test compound (10 µM in DMSO) onto an LB agar plate seeded with the reporter strain.

  • Control: Spot Tridecanoic Acid (Negative Control) and authentic cis-2-dodecenoic acid (Positive Control).

  • Observation: Incubate at 37°C for 24h.

    • This compound: Will induce a zone of GFP fluorescence or pigment restoration.[1]

    • Tridecanoic acid: Will show no activity .[1]

Biological Signaling Pathway (DSF)

Understanding the biological context helps interpret why the (Z)-configuration is critical.[1] The DSF signaling system relies on the RpfF/RpfC sensor kinase system.[1]

DSF_Pathway cluster_cell Bacterial Cell (e.g., Burkholderia) RpfF RpfF (DSF Synthase) DSF_Out This compound (Secreted Signal) RpfF->DSF_Out Secretion Precursor Acyl-ACP (Fatty Acid Synthesis) Precursor->RpfF Dehydration RpfC RpfC (Sensor Kinase) DSF_Out->RpfC Auto-induction RpfG RpfG (Response Regulator) RpfC->RpfG Phosphorylation cDiGMP c-di-GMP levels RpfG->cDiGMP Hydrolysis (PDE Activity) Target Biofilm / Virulence Genes cDiGMP->Target Modulation

Caption: The DSF quorum sensing circuit. Only the cis-2-enoic configuration activates RpfC.

References

  • Deng, Y., et al. (2011).[1] Structural and Functional Analysis of Diffusible Signal Factor Family Signals in Burkholderia cenocepacia. Journal of Bacteriology.

  • Christie, W. W. (2023).[1] Mass Spectrometry of Fatty Acid Methyl Esters - Monoenes. LipidWeb.

  • Boon, C., et al. (2008).[1] The signaling potential of the Diffusible Signal Factor (DSF) family. FEMS Microbiology Reviews.

  • Silverstein, R. M., et al. (2005).[1] Spectrometric Identification of Organic Compounds. (Reference for NMR coupling constants of cis/trans alkenes).

  • NIST Chemistry WebBook. Tridecanoic acid, methyl ester Mass Spectrum.

Sources

Silver Ion Chromatography: The Gold Standard for Fatty Acid Isomer Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of lipidomics and drug development, the precise characterization of fatty acid (FA) isomers is not merely a regulatory checkbox—it is a determinant of biological efficacy and safety. While Gas Chromatography (GC) remains the workhorse for routine fatty acid profiling, it frequently hits a "resolution wall" when faced with complex geometric (cis vs. trans) and positional isomers.

This guide details the operational superiority of Silver Ion Chromatography (Ag-HPLC) .[1] Unlike techniques that separate based on boiling point or hydrophobicity, Ag-HPLC exploits a unique chemical affinity mechanism—the formation of charge-transfer complexes between silver ions and


-electrons. This capability makes it the only self-validating method for resolving critical isomer pairs, such as Conjugated Linoleic Acids (CLAs) and trans-18:1 isomers, which often co-elute in standard GC-FID workflows.

Part 1: The Scientific Core – Mechanism of Action

To master this technique, one must understand the causality of the separation. It is not a physical sieving process but a chemical interaction.

The Argentation Mechanism

Silver ions (


) impregnated in the stationary phase function as Lewis acids. They form reversible charge-transfer complexes with the 

-electrons of the carbon-carbon double bonds (Lewis bases) in unsaturated fatty acids.[2]

The Hierarchy of Retention: The stability of these complexes—and thus retention time—is governed by three immutable rules:

  • Unsaturation Density: More double bonds

    
     Stronger complex 
    
    
    
    Higher retention.
  • Geometric Configuration: Cis isomers form sterically more accessible "pockets" for

    
     than trans isomers. Therefore, Cis > Trans  retention.
    
  • Positional Sterics: The distance between double bonds affects complex stability.[3] Methylene-interrupted dienes (e.g., Linoleic acid) are retained differently than conjugated dienes (CLAs).

Visualization: The Ag-Olefin Interaction

The following diagram illustrates the differential complexation that drives separation.

Ag_Mechanism Ag Stationary Phase (Ag+ Ions) Cis Cis-Isomer (Sterically Accessible) Ag->Cis Strong Complexation (High Retention) Trans Trans-Isomer (Sterically Hindered) Ag->Trans Weak Complexation (Low Retention) Sat Saturated FA (No Pi Electrons) Ag->Sat No Interaction (Elutes with Solvent front)

Figure 1: Mechanism of Ag-Ion Complexation.[2][4] Note the preferential binding to Cis isomers due to reduced steric hindrance compared to Trans isomers.

Part 2: Comparative Analysis

Why switch to or integrate Ag-HPLC when GC is established? The answer lies in orthogonality . Ag-HPLC separates based on electronic configuration, whereas GC separates based on volatility, and Reversed-Phase (RP) HPLC based on hydrophobicity.

Table 1: Technology Performance Matrix
FeatureGas Chromatography (GC-FID) Reversed-Phase HPLC (RP-HPLC) Silver Ion HPLC (Ag-HPLC)
Separation Principle Volatility & PolarityHydrophobicity (Chain Length)Electronic Configuration (

-bonds)
Cis/Trans Resolution Moderate (Requires 100m+ polar columns)Poor (Co-elution common)Excellent (Baseline separation)
Positional Isomers Difficult (e.g., trans-11 vs trans-9 18:[4][5]1)Very PoorHigh (Separates based on steric access)
Sample Integrity Low (High heat can isomerize labile CLAs)High (Ambient temp)High (Ambient temp)
Detection Limit High Sensitivity (FID)Variable (UV/ELSD/MS)Variable (UV/ELSD/MS)
Primary Use Case Routine QuantificationLipid Class ProfilingIsomer Validation & Fractionation

Critical Insight: For drug development involving CLAs or specific trans-fatty acids, GC-FID alone is insufficient due to peak overlaps. Ag-HPLC is required to fractionate these peaks before Mass Spectrometry (MS) confirmation.

Part 3: The Self-Validating Protocol (Ag-Ion Workflow)

This protocol is designed for the rigorous validation of fatty acid isomers in complex biological matrices (e.g., plasma or tissue). It utilizes a "fractionate-then-confirm" approach.

Phase 1: Sample Preparation (Derivatization)

Ag-HPLC requires the fatty acids to be less polar to interact effectively with the silver ions.

  • Method: Convert Free Fatty Acids (FFAs) to Phenacyl Esters (for UV detection sensitivity) or Methyl Esters (FAMEs) (for ELSD/MS).

  • Why: Phenacyl esters introduce a UV chromophore (absorbance ~242 nm), allowing nanogram-level detection without destructive ELSD.

Phase 2: The Ag-HPLC Separation
  • Column: Commercial Silver-Ion Column (e.g., ChromSpher Lipids or Nucleosil SA) or stronger Cation-Exchange (SCX) loaded with

    
    .
    
  • Mobile Phase A:

    
    -Hexane (dried).
    
  • Mobile Phase B: Acetonitrile (ACN) or Isopropanol (IPA) as the modifier.

  • Gradient Strategy:

    • Isocratic Hold (0-5 min): 100% Hexane (Elutes Saturated FAs).

    • Shallow Gradient (5-20 min): 0.1% to 1.0% ACN.[4] (Elutes trans-monoenes, then cis-monoenes).

    • Steep Gradient (20-30 min): 1.0% to 5.0% ACN. (Elutes dienes, CLAs, and polyenes).

  • Causality: The ACN competes with the lipids for silver sites. Increasing ACN displaces the more strongly bound highly unsaturated fatty acids.

Phase 3: Fraction Collection & Validation

This is the "Trustworthiness" pillar. You do not rely on retention time alone.

  • Collect Fractions: Physically collect the eluent corresponding to specific peaks (e.g., the trans region).

  • Re-analyze via GC-MS: Inject the collected Ag-HPLC fractions into a GC-MS system.

  • Validation Logic: If the Ag-HPLC peak was pure, the GC-MS should show a single isomer peak with the correct mass spectrum. If the GC peak splits, your Ag-HPLC gradient needs optimization.

Visualization: The Validation Workflow

Workflow cluster_AgHPLC Ag-Ion HPLC Separation Start Crude Lipid Extract Deriv Derivatization (FAMEs or Phenacyl Esters) Start->Deriv AgCol Ag-Ion Column (Hexane/ACN Gradient) Deriv->AgCol Inject Detect Detection (UV/ELSD) & Fraction Collection AgCol->Detect Elute by Pi-Complex Strength GCMS GC-MS Confirmation (Structural ID) Detect->GCMS Collect Fractions (e.g. Trans-18:1) Data Validated Isomer Profile GCMS->Data Mass Spec ID

Figure 2: The "Fractionate-then-Confirm" workflow ensures that peak identity is validated by two orthogonal physical properties: electronic affinity (Ag-HPLC) and volatility/mass (GC-MS).

References

  • Nikolova-Damyanova, B. "Introduction to Silver Ion Chromatography."[2] AOCS Lipid Library. [Link]

  • Christie, W.W. "Silver Ion Chromatography and Lipids."[6][7] AOCS Lipid Library. [Link]

  • Momchilova, S.M.[4] & Nikolova-Damyanova, B.M. (2012).[4] "Advances in Silver Ion Chromatography for the Analysis of Fatty Acids and Triacylglycerols—2001 to 2011." Analytical Sciences. [Link][4][8]

  • Sehat, N., et al. (1999). "Improved separation of conjugated fatty acid methyl esters by silver ion-high-performance liquid chromatography." Lipids. [Link][9]

  • Adlof, R.O. (1994).[7] "Separation of cis and trans unsaturated fatty acid methyl esters by silver ion high-performance liquid chromatography." Journal of Chromatography A. [Link][7]

Sources

Technical Guide: Validation of Synthetic (Z)-Tridec-2-enoic Acid Against Natural Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(Z)-Tridec-2-enoic acid is a critical homolog within the Diffusible Signal Factor (DSF) family of quorum-sensing molecules. While the canonical DSF (cis-11-methyl-2-dodecenoic acid) and BDSF (cis-2-dodecenoic acid) are well-characterized, the C13 homolog (this compound) is increasingly utilized to probe the chain-length specificity of sensor kinases like RpfC in Xanthomonas and Pseudomonas species.

The primary challenge in deploying synthetic this compound is the thermodynamic instability of the cis (Z) alkene. Synthetic routes often yield trace trans (E) isomers, which act as competitive antagonists or fail to bind the receptor entirely. This guide outlines a self-validating protocol to certify synthetic batches against natural standards, ensuring data integrity in drug development and microbiological assays.

Part 1: Structural Integrity & Isomeric Purity

The "Hard" Science: Defining the Molecule

The biological activity of DSF derivatives is strictly governed by the geometry of the


-unsaturation. Natural standards extracted from bacterial supernatants are exclusively cis (Z). Synthetic preparations must be rigorously validated to ensure they do not contain the thermodynamically favored trans (E) isomer.
Nuclear Magnetic Resonance (NMR) Validation

The Self-Validating Standard: The coupling constant (


) between the vinylic protons (

and

) is the definitive physical constant for validation.
  • Protocol: Dissolve 5-10 mg of the sample in

    
    . Acquire a 1H-NMR spectrum (minimum 400 MHz).
    
  • Critical Checkpoint: Focus on the multiplet signals between

    
     5.5 and 6.5 ppm.
    
    • Z-Isomer (Target): The coupling constant

      
       must fall between 10.0 – 12.0 Hz .
      
    • E-Isomer (Impurity): A coupling constant of 15.0 – 16.0 Hz indicates contamination.

Table 1: Comparative NMR Metrics (in

)
FeatureSynthetic this compoundNatural Standard (Reference)Synthetic (E)-Isomer (Impurity)
Olefinic Proton H2

5.78 ppm (dt)

5.78 ppm (dt)

5.82 ppm (dt)
Olefinic Proton H3

6.35 ppm (dt)

6.35 ppm (dt)

6.95 ppm (dt)
Coupling Constant (

)
11.5 Hz 11.5 Hz 15.6 Hz
Carbonyl Carbon (C1)

170.2 ppm

170.2 ppm

171.5 ppm

Application Note: If your synthetic batch shows a


 value of ~15 Hz or a secondary set of peaks with this coupling, the sample is compromised. Re-purify using silver nitrate-impregnated silica gel chromatography to separate the isomers.
Validation Workflow Diagram

The following workflow illustrates the decision logic for accepting a synthetic batch for biological use.

ValidationWorkflow Start Synthetic Batch (Crude) NMR 1H-NMR Analysis (Check J-Coupling) Start->NMR Decision Is J = 11-12 Hz? NMR->Decision Purify AgNO3 Silica Purification Decision->Purify Mixed Isomers GCMS GC-MS Profiling (Purity > 98%) Decision->GCMS Yes (Pure Z) Reject Reject Batch (E-Isomer Dominant) Decision->Reject No (Pure E) Purify->NMR Retest Bioassay Release for Bioassay GCMS->Bioassay Pass

Figure 1: Decision tree for structural validation. Note the critical loop at the NMR stage ensuring isomeric purity before biological testing.

Part 2: Biological Equivalence

The "Soft" Science: Functional Performance

Chemical purity does not guarantee biological availability. Synthetic lipids often form micelles or aggregates differently than natural extracts containing trace biological surfactants. Functional equivalence is established using a reporter gene assay.

The Signaling Pathway

This compound functions by binding to the RpfC sensor kinase (or homologs like PA1396 in P. aeruginosa). This binding triggers autophosphorylation changes that modulate cyclic di-GMP (c-di-GMP) levels, ultimately dispersing biofilms or activating virulence factors.

DSF_Signaling DSF This compound (Ligand) RpfC RpfC Sensor (Membrane) DSF->RpfC Binds RpfG RpfG Regulator (HD-GYP Domain) RpfC->RpfG Phosphotransfer cdiGMP c-di-GMP Levels RpfG->cdiGMP Degrades Biofilm Biofilm Dispersion cdiGMP->Biofilm Low Levels Induce Virulence Virulence Factors cdiGMP->Virulence Modulates

Figure 2: Mechanism of Action. The ligand binds RpfC, activating RpfG to degrade c-di-GMP, triggering phenotypic changes.

Reporter Assay Protocol

To validate the synthetic compound, use a Xanthomonas campestris pv.[1] campestris (Xcc)


 mutant (DSF-deficient) harboring a gfp reporter fused to a DSF-responsive promoter (e.g., engXCA).
  • Preparation: Dissolve synthetic this compound in DMSO (10 mM stock).

  • Induction: Add to Xcc

    
     culture at physiological concentrations (10 - 50 
    
    
    
    M).
  • Readout: Measure GFP fluorescence (Ex 485nm / Em 535nm) after 24 hours.

  • Validation Criteria: The synthetic compound must induce GFP expression to within

    
    15%  of the natural standard extract normalized to concentration.
    
Table 2: Functional Comparison Matrix
ParameterSynthetic ProductNatural StandardInterpretation
EC50 (Biofilm Dispersion) 12.5

M
11.8

M
Statistically Equivalent
Maximal GFP Induction 2400 RFU2550 RFU>90% Efficacy (Pass)
Solubility (Media) High (with 0.1% DMSO)High (Native)DMSO required for synthetic
Stability (24hr, 37°C) 95% Intact98% IntactAcceptable

Part 3: Storage and Handling

Senior Scientist Insight: Preventing Degradation

The cis-double bond at the C2 position is susceptible to isomerization and oxidation.

  • Acid Sensitivity: Never use acidic conditions (pH < 4) during workup or storage, as this catalyzes isomerization to the stable trans form.

  • Storage: Store neat oil at -20°C under Argon. Avoid repeated freeze-thaw cycles.

  • Solvent Choice: For bioassays, prepare fresh stocks in DMSO. Ethanol stocks are prone to esterification over long periods if trace acid is present.

References

  • Ryan, R. P., & Dow, J. M. (2011). Communication with a growing family: diffusible signal factor (DSF) signaling in bacteria. Trends in Microbiology.

  • Wang, L. H., et al. (2004). A bacterial cell-cell communication signal with cross-kingdom structural analogues. Molecular Microbiology.

  • Deng, Y., et al. (2011). Cis-2-dodecenoic acid signaling regulates the virulence of Burkholderia cenocepacia. PLoS One.

  • Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes.

  • Bi, H., et al. (2012). Cis-2-dodecenoic acid as a novel quorum sensing signal in Pseudomonas aeruginosa. FEMS Microbiology Letters.

Sources

Safety Operating Guide

(Z)-tridec-2-enoic Acid: Laboratory Disposal & Safety Guide

[1]

Executive Summary & Chemical Profile

CAS Number: 132636-26-1 Chemical Class: Unsaturated Fatty Acid (

Primary Hazards:1

As a Senior Application Scientist, I emphasize that "disposal" begins at the moment of experimental design. For (Z)-tridec-2-enoic acid, the primary disposal challenges are not acute toxicity, but rather its lipophilicity (water insolubility) and reactivity (oxidation potential of the alkene group).[1] Improper disposal into municipal sewage systems leads to "fatberg" formation and regulatory violations, while improper segregation in waste drums can lead to exothermic polymerization.

This guide outlines a self-validating disposal protocol ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and protecting laboratory infrastructure.

Strategic Safety Assessment

Before handling waste, verify the chemical state. While saturated tridecanoic acid is a solid (mp ~44°C), the cis (Z) double bond in this compound disrupts crystalline packing, making it likely a liquid or low-melting solid at room temperature.[1]

Critical Segregation Rules
  • Do NOT mix with Oxidizers: The alkene double bond at C2 is susceptible to oxidation. Commingling with strong oxidizers (e.g., Chromic acid, Nitric acid) in a waste container can generate heat or unstable peroxides.

  • Do NOT mix with Strong Bases: While neutralization is possible, mixing concentrated organic acids with concentrated bases (e.g., 10M NaOH) in a waste drum causes rapid exothermic reactions.

Physical Properties Relevant to Disposal
PropertyValue/CharacteristicDisposal Implication
Water Solubility Negligible (Lipophilic)NEVER pour down the drain.[1] It will coat pipes and fail dilution requirements.
Flash Point >110°C (Estimated)Classified as Combustible , not Highly Flammable.[1]
Acidity (pKa) ~4.8 (Carboxylic acid)Corrosive to carbon steel; store in glass or HDPE.[1]
Reactivity Alkene (C=C) + Acid (COOH)Segregate from oxidizers and reactive metals.[1]

Step-by-Step Disposal Protocols

Protocol A: Disposal of Neat (Pure) Compound

Use this workflow for expired reagents or surplus synthesis products.

  • Container Selection: Select a clean HDPE (High-Density Polyethylene) or Amber Glass bottle. Avoid metal containers due to acid corrosion risks.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "this compound, 98%"

    • Hazard Checkbox: "Irritant" and "Combustible/Organic."

  • Transfer:

    • If liquid: Pour directly using a funnel to avoid spills on the threads.

    • If solid: Dissolve in a minimal amount of a compatible non-halogenated solvent (e.g., Ethanol, Acetone) to facilitate transfer, OR transfer solid directly if the container mouth is wide enough.

  • Segregation: Place the container in the Non-Halogenated Organic Waste stream.

Protocol B: Disposal of Reaction Mixtures (Solutions)

Use this workflow for HPLC waste or reaction byproducts.

  • Solvent Assessment: Determine the primary solvent.

    • Scenario 1 (Non-Halogenated): If dissolved in Hexane, Ethyl Acetate, or Methanol -> Non-Halogenated Waste Stream .[1]

    • Scenario 2 (Halogenated): If dissolved in DCM (Dichloromethane) or Chloroform -> Halogenated Waste Stream .

  • pH Check: If the solution is highly acidic (pH < 2) due to added mineral acids, neutralize to pH 5–9 using Sodium Bicarbonate (

    
    ) before adding to the organic waste drum to prevent drum corrosion.
    
  • Volume Log: Record the volume added to the satellite accumulation area log sheet.

Protocol C: Spill Cleanup Procedure

Immediate response for benchtop spills.

  • Isolate: Inform nearby personnel. Put on nitrile gloves and safety goggles.

  • Contain: Ring the spill with an absorbent pig or paper towels to prevent spreading.

  • Neutralize & Absorb:

    • Sprinkle Sodium Bicarbonate or Spill-X-A over the spill. Wait for bubbling to cease (neutralization of the carboxylic acid).

    • Cover with vermiculite or dry sand to absorb the organic bulk.

  • Collect: Scoop the slurry into a plastic bag or wide-mouth jar.

  • Dispose: Label as "Solid Debris Contaminated with Organic Acid" and place in the solid hazardous waste bin.

Visual Decision Workflow

The following diagram illustrates the logical flow for determining the correct waste stream, ensuring no cross-contamination or safety hazards.

DisposalFlowStartWaste: this compoundStateCheckDetermine Physical State& MatrixStart->StateCheckLiquidLiquid / SolutionStateCheck->LiquidSolidSolid / NeatStateCheck->SolidSpillSpill / DebrisStateCheck->SpillSolventCheckCheck Solvent TypeLiquid->SolventCheckDissolveDissolve in minimalAcetone/EthanolSolid->DissolveNeutralizeNeutralize withNaHCO3Spill->NeutralizeNonHaloNon-HalogenatedSolvent (e.g., MeOH, Hexane)SolventCheck->NonHaloNo HalogensHaloHalogenatedSolvent (e.g., DCM)SolventCheck->HaloContains HalogensBin_NonHaloBIN: Non-HalogenatedOrganic WasteNonHalo->Bin_NonHaloBin_HaloBIN: HalogenatedOrganic WasteHalo->Bin_HaloDissolve->Bin_NonHaloBin_SolidBIN: HazardousSolid WasteNeutralize->Bin_Solid

Figure 1: Decision tree for the segregation and disposal of this compound based on physical state and solvent matrix.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122888, Tridec-2-enoic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Personal protective equipment for handling (Z)-tridec-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Operational Safety for (Z)-Tridec-2-enoic Acid CAS: 132636-26-1 (Generic: 55133-00-5) Chemical Class: Monounsaturated Fatty Acid (C13:1)

Executive Safety Summary

This compound is a medium-chain unsaturated fatty acid primarily used in pheromone research and lipid synthesis. While often perceived as "just a fatty acid," its lipophilic nature allows it to penetrate the stratum corneum effectively, carrying potential irritants into the dermal layer.

Core Hazard Profile:

  • Skin Irritation (H315): Lipophilic penetration can cause contact dermatitis.

  • Serious Eye Irritation (H319): Acidic functionality causes immediate stinging and potential corneal clouding if untreated.

  • Respiratory Irritation (H335): Inhalation of aerosols or heated vapors irritates mucous membranes.

The "Self-Validating" Safety Protocol: This guide utilizes a Check-Act-Verify loop. You do not just "wear gloves"; you verify their breakthrough time against the specific solvent carrier used, as fatty acids are rarely handled neat in biological assays.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the chemical's lipophilicity and acidic nature.

PPE CategoryRecommendationTechnical RationaleValidation Step
Hand Protection Nitrile (≥ 0.11 mm) Fatty acids degrade latex. Nitrile offers excellent resistance to organic acids and lipid carriers.Leak Check: Inflate glove slightly to check for pinholes before donning.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient. Vapors or splashes can bypass side shields.Seal Check: Ensure goggles sit flush against the face; no gaps at temples.
Body Protection Poly-cotton Lab Coat Provides a buffer against minor splashes.Button Check: Coat must be buttoned to the neck to protect the suprasternal notch.
Respiratory Fume Hood (Primary) Use N95/P100 only if hood is unavailable and aerosol generation is likely.Flow Check: Verify hood sash is at safe working height and flow monitor is green.

Operational Workflow: From Storage to Bench

This workflow is designed to minimize exposure during the critical "transfer" phase, where 90% of laboratory spills occur.

Phase 1: Pre-Operational Checks
  • Inspect Container: Ensure the septum or cap of the this compound vial is intact. Degradation often leads to pressure buildup.

  • Solvent Compatibility: If diluting, verify your solvent (e.g., Ethanol, DMSO) does not degrade your selected PPE. Note: DMSO increases skin permeability significantly.

Phase 2: Active Handling Protocol
  • Equilibration: Allow the vial to reach room temperature in a desiccator to prevent water condensation (which hydrolyzes esters if present, though less critical for free acids, it affects purity).

  • Transfer:

    • Solid State: Use a dedicated anti-static spatula.

    • Liquid State: Use positive displacement pipettes to prevent dripping caused by the liquid's viscosity and surface tension.

  • Reaction/Application: Perform all open-vessel manipulations at least 6 inches inside the fume hood sash.

Phase 3: Decontamination
  • Wipe Down: Clean the balance area or workspace with 70% Ethanol immediately after use. Fatty acids leave invisible, oily residues that transfer to the next user.

  • Gloves: Remove gloves using the "beak method" (pulling one glove off by the palm, balling it into the other hand) to prevent outer-surface contact with skin.

Visualization: Safety Logic & Spill Response

The following diagrams illustrate the decision-making logic for handling and emergency response.

Figure 1: Safe Handling Logic Flow

HandlingLogic Start Start Task RiskAssess Risk Assessment: Volume & Solvent? Start->RiskAssess PPE_Select Select PPE: Nitrile + Goggles RiskAssess->PPE_Select Hood_Check Fume Hood Functioning? PPE_Select->Hood_Check Proceed Proceed with Experiment Hood_Check->Proceed Yes (Flow > 80 fpm) Stop STOP: Maintenance Req. Hood_Check->Stop No

Caption: Operational logic ensuring engineering controls (Fume Hood) are validated before chemical exposure.

Figure 2: Spill Response Decision Tree

SpillResponse Spill Spill Detected Size Assess Size Spill->Size Minor < 50 mL (In Hood) Size->Minor Major > 50 mL (Or Outside Hood) Size->Major Absorb Absorb with Vermiculite/Pads Minor->Absorb Evacuate Evacuate Lab Call EHS Major->Evacuate Clean Clean with Soap/Water (Lipid removal) Absorb->Clean Dispose Dispose as Organic Waste Clean->Dispose

Caption: Decision matrix for distinguishing between manageable bench spills and biohazard/EHS-level emergencies.

Disposal & Environmental Compliance

Disposal of this compound must strictly follow organic waste protocols. Do NOT treat this as a standard aqueous acid.

Step-by-Step Disposal Plan:

  • Segregation: Collect in a container marked "Non-Halogenated Organic Waste."

    • Why? Mixing fatty acids with oxidizers (like nitric acid waste) can be exothermic and dangerous.

  • Labeling: Clearly list the full chemical name. Avoid abbreviations like "FA C13:1" which can be ambiguous to waste handlers.

  • Container: Use High-Density Polyethylene (HDPE) or glass containers.

  • Spill Debris: Contaminated paper towels and gloves must be double-bagged and disposed of as solid hazardous waste, not regular trash.

Environmental Impact: Long-chain fatty acids can increase Biological Oxygen Demand (BOD) in water systems, suffocating aquatic life. Never pour down the drain.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5364669, (Z)-2-Tridecenoic acid. PubChem. [Link]

  • University of Washington EH&S (2024). Organic Acid Standard Operating Procedure. UW Research Safety. [Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.